molecular formula C11H11N3O3 B1669367 Cx-717 CAS No. 867276-98-0

Cx-717

Katalognummer: B1669367
CAS-Nummer: 867276-98-0
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: KFRQROSRKSVROW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CX-717 is an ampakine compound previously investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Alzheimer's disease.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source

Eigenschaften

Key on ui mechanism of action

CX-717 is an ampakine compound. It is a positive allosteric modulator of AMPA receptors. Its action is theorized to be due to the facilitation of transmission at cortical synapses that use glutamate as a neurotransmitter. This in turn may promote plasticity at the synapse, which could translate into better cognitive performance. CX-717 works by allosterically binding to particular receptors in the brain, called AMPA-type glutamate receptors. This boosts the activity of glutamate, a neurotransmitter, and makes it easier to encode memory and to learn. In addition, CX717 could potentially strongly impact the up-regulation of BDNF (brain-derived neurotrophic factor) or NGF (nerve growth factor), two growth factors known to stimulate the formation of new circuitry in the brain associated with forming memory and cognition.

CAS-Nummer

867276-98-0

Molekularformel

C11H11N3O3

Molekulargewicht

233.22 g/mol

IUPAC-Name

2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone

InChI

InChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2

InChI-Schlüssel

KFRQROSRKSVROW-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C2=CC3=NON=C3C=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ampakine CX-717;  Ampakine CX 717;  Ampakine CX717;  CX-717;  CX 717;  CX717

Herkunft des Produkts

United States

Foundational & Exploratory

The Ampakine CX-717: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX-717 is a small molecule belonging to the ampakine class of drugs, which are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a "low-impact" ampakine, this compound exhibits a distinct pharmacological profile, primarily by modestly offsetting AMPA receptor desensitization without significantly affecting agonist binding affinity. This nuanced mechanism enhances glutamatergic neurotransmission, the primary mode of fast excitatory signaling in the central nervous system, and has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

The principal mechanism of action of this compound is its function as a positive allosteric modulator of AMPA receptors.[1][2] Unlike direct agonists that bind to the glutamate binding site, this compound binds to a distinct allosteric site on the AMPA receptor complex. This binding event slows the rate of receptor desensitization, a process where the receptor temporarily becomes insensitive to glutamate, and may also slow the receptor's deactivation.[3] By prolonging the open state of the ion channel in the presence of glutamate, this compound potentiates the influx of cations (primarily Na⁺ and Ca²⁺), thereby enhancing the excitatory postsynaptic current (EPSC).[1]

A key characteristic of this compound is its classification as a "low-impact" ampakine. This distinction is crucial as it differentiates this compound from "high-impact" ampakines, which more profoundly reduce desensitization and can be associated with neurotoxicity and epileptogenic effects.[1] this compound's modest effect on desensitization allows for a significant therapeutic window, enhancing synaptic transmission and plasticity without inducing excessive neuronal excitation.[1][4]

Signaling Pathway

The interaction of this compound with the AMPA receptor initiates a cascade of downstream signaling events critical for synaptic plasticity, learning, and memory. A notable consequence of enhanced AMPA receptor activity is the increased expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and differentiation.[4][5] Additionally, this compound has been shown to increase the levels of p11 (S100A10), a protein implicated in the regulation of serotonin receptors and associated with antidepressant responses.[4][5]

CX-717_Signaling_Pathway cluster_pre_synaptic Presynaptic Terminal cluster_post_synaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Prolonged Channel Opening CX717 This compound CX717->AMPA_R Allosterically Modulates BDNF BDNF Expression Ca_Influx->BDNF p11 p11 Expression Ca_Influx->p11 Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity p11->Synaptic_Plasticity

Figure 1: this compound Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy and Potency
ParameterSpeciesModelDosageEffectReference
AMPA Receptor ModulationRat (in vitro)Hippocampal Patch Clamp3-100 µMConcentration-dependent increase in steady-state current relative to peak amplitude (%SS/Peak)[4]
Synaptic Potentiation (fEPSP)Rat (in vivo)Hippocampal Dentate Gyrus5-20 mg/kg (IP)Dose-dependent increase in fEPSP amplitude (8.5% to 21%)[4]
Long-Term Potentiation (LTP)Rat (in vivo)Hippocampal Dentate Gyrus2 mg/kgEnhancement of LTP induction[4]
Cognitive EnhancementRhesus MonkeyDelayed Match-to-Sample0.3-1.5 mg/kg (IV)Improved performance[6]
Respiratory Depression ReversalRat (in vivo)Alfentanil-induced10-30 mg/kg (IV)Dose-dependent reversal of respiratory depression (up to control levels at 30 mg/kg)[1]
Antidepressant-like EffectRatForced Swim Test20 mg/kg (IP)Rapid (30 min) but short-lasting (up to 24 h) antidepressant-like effect[4][5]
Neurotransmitter EffluxRat (in vivo)In-cortex microdialysis85 mM (infusion)Increased efflux of noradrenaline, dopamine, and serotonin[4][5]
Table 2: Human Pharmacokinetics and Clinical Efficacy
ParameterPopulationStudy DesignDosageValueReference
Half-life (t₁/₂)Healthy AdultsSingle & Multiple Dose25-1600 mg (single), 100-800 mg BID (multiple)8-12 hours[7]
Time to Max Concentration (Tₘₐₓ)Healthy AdultsSingle & Multiple Dose25-1600 mg (single), 100-800 mg BID (multiple)3-5 hours[7]
TolerabilityHealthy AdultsSingle Dose EscalationUp to 1600 mgWell tolerated[7]
TolerabilityHealthy AdultsMultiple Dose EscalationUp to 800 mg BIDWell tolerated[7]
ADHD Efficacy (ADHD-RS)Adults with ADHDPhase 2a Crossover800 mg BIDStatistically significant improvement vs. placebo[6][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Electrophysiology: Excised Patch-Clamp Recordings

This protocol is used to directly measure the effect of this compound on AMPA receptor kinetics.

  • Tissue Preparation: Hippocampal slices are prepared from rats.

  • Cell Identification: Pyramidal cells in the CA1 region are identified for recording.

  • Recording Configuration: Outside-out patches are excised from the somatic membrane of the identified neurons.

  • Solutions: The patch is perfused with a solution containing a high concentration of glutamate (e.g., 1 mM) to induce receptor activation and desensitization. This compound is included in both the background and glutamate-containing solutions at various concentrations.

  • Electrophysiological Recording: The membrane potential is held at a constant voltage (e.g., -50 mV). The current flowing through the AMPA receptors is recorded in response to the application of glutamate, both in the presence and absence of this compound.

  • Data Analysis: The peak and steady-state components of the glutamate-evoked current are measured. The ratio of the steady-state current to the peak current (%SS/Peak) is calculated as a measure of receptor desensitization. A higher ratio in the presence of this compound indicates a reduction in desensitization.[4]

Electrophysiology_Workflow A Prepare Hippocampal Slices B Identify CA1 Pyramidal Neurons A->B C Excise Outside-Out Patch B->C D Perfuse with Glutamate +/- this compound C->D E Record AMPA Receptor Currents (Voltage Clamp at -50 mV) D->E F Measure Peak and Steady-State Currents E->F G Calculate %SS/Peak Ratio F->G H Assess Reduction in Desensitization G->H

Figure 2: In Vitro Electrophysiology Workflow.
In Vivo Electrophysiology: Long-Term Potentiation (LTP)

This protocol assesses the effect of this compound on a cellular correlate of learning and memory.

  • Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.

  • Electrode Placement: A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.

  • Baseline Recording: Field excitatory postsynaptic potentials (fEPSPs) are evoked by single-pulse stimulation of the perforant path. A stable baseline of fEPSP amplitudes is established for 20-30 minutes.

  • Drug Administration: this compound is administered intraperitoneally (IP).

  • LTP Induction: A suboptimal tetanic stimulation protocol (e.g., 4 trains at 400 Hz for 20 ms) is delivered to the perforant path. This protocol is designed to produce a transient or weak form of LTP in the absence of the drug.

  • Post-Tetanus Recording: fEPSPs are recorded for at least one hour following the tetanus.

  • Data Analysis: The amplitude of the fEPSP is measured and expressed as a percentage of the pre-tetanus baseline. A sustained increase in the fEPSP amplitude following tetanus indicates the induction of LTP. The magnitude and stability of LTP in the presence of this compound are compared to control conditions.[4]

In Vivo Model: Reversal of Opioid-Induced Respiratory Depression

This experiment evaluates the therapeutic potential of this compound in a clinically relevant model.

  • Animal Preparation: Rats are instrumented for the measurement of respiratory parameters (e.g., minute volume).

  • Induction of Respiratory Depression: A continuous intravenous (IV) infusion of an opioid, such as alfentanil, is administered to produce a stable level of respiratory depression (e.g., a 50% reduction in minute volume).

  • Drug Administration: this compound is administered intravenously at various doses.

  • Respiratory Monitoring: Respiratory parameters are continuously monitored following the administration of this compound.

  • Data Analysis: The degree of reversal of respiratory depression is quantified by comparing the respiratory parameters after this compound administration to the depressed baseline and the pre-opioid baseline.[1]

Respiratory_Depression_Workflow A Instrument Rat for Respiratory Monitoring B Establish Baseline Respiration A->B C Induce Respiratory Depression (Continuous Alfentanil Infusion) B->C D Administer this compound (IV) C->D E Continuously Monitor Respiration D->E F Quantify Reversal of Depression E->F

Figure 3: Opioid-Induced Respiratory Depression Experimental Workflow.

Conclusion

This compound's mechanism of action as a low-impact positive allosteric modulator of AMPA receptors provides a targeted approach to enhancing synaptic transmission while mitigating the risks associated with excessive glutamatergic activation. Preclinical and clinical data have demonstrated its potential in various therapeutic areas, including ADHD and opioid-induced respiratory depression. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic applications of this compound and other ampakines.

References

Cx-717 as a low-impact ampakine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cx-717: A Low-Impact Ampakine

Abstract

This compound is a member of the ampakine class of drugs, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor. It is specifically classified as a "low-impact" ampakine, a subclass distinguished by a favorable safety profile. Unlike high-impact ampakines, which can induce neurotoxicity or seizures, low-impact modulators like this compound only modestly affect receptor desensitization and do not alter agonist binding affinity.[1][2] Preclinical and clinical investigations have explored its therapeutic potential in conditions characterized by compromised AMPA receptor signaling, including Attention-Deficit/Hyperactivity Disorder (ADHD), opiate-induced respiratory depression (OIRD), and cognitive decline.[1][3] This document provides a comprehensive technical overview of this compound, consolidating data on its mechanism of action, preclinical pharmacology, and clinical trial results, complete with detailed experimental protocols and pathway visualizations.

Mechanism of Action

This compound enhances excitatory neurotransmission by modulating AMPA receptors (AMPARs), which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[4][5] Its mechanism is distinct from direct agonists. As a positive allosteric modulator (PAM), this compound binds to a site on the AMPAR complex separate from the glutamate binding site. This binding event does not activate the receptor directly but rather influences its response to glutamate.

The key characteristic of this compound is its "low-impact" profile. This means it modestly offsets the natural process of receptor desensitization, where the receptor temporarily becomes insensitive to glutamate after activation.[1][2] By slightly prolonging the open state of the ion channel, this compound augments synaptic transmission and enhances long-term potentiation (LTP), a crucial process for learning and memory, without causing the excessive neuronal excitation associated with neurotoxicity.[1][4] This refined mechanism distinguishes it from older, high-impact ampakines and accounts for its improved safety margin.[2][4]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate in Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Action Potential AMPAR AMPA Receptor (Closed) Na_channel_open Ion Channel (Open) AMPAR->Na_channel_open Conformational Change Na_channel_closed Ion Channel (Closed) Depolarization Postsynaptic Depolarization Na_channel_open->Depolarization Na+ Influx Glutamate_release->AMPAR Binds to Agonist Site CX717 This compound CX717->AMPAR Positive Allosteric Modulation (Reduces Desensitization)

Caption: Mechanism of Action of this compound at the Glutamatergic Synapse.

Preclinical Pharmacology

This compound has been evaluated in numerous animal models, demonstrating a range of therapeutic effects from cognitive enhancement to respiratory stimulation.

Preclinical Efficacy and Safety Data

Quantitative results from key preclinical studies are summarized below.

Table 1: Summary of Preclinical Efficacy Data for this compound

Model Species Dosing Key Finding Citation
Cognitive Enhancement
Eight-Arm Radial Maze Rat 0.3-10 mg/kg Enhanced performance. [1][2]
Sleep Deprivation Rhesus Monkey N/A (IV) Reversed cognitive impairment from 30-36h sleep deprivation. [6][7]
ADHD Model
Amphetamine-Induced Hyperactivity Rat 0.9-2.6 mg/kg (AD₅₀) Dose-dependently antagonized amphetamine-induced locomotor activity. [1]
Respiratory Depression
Alfentanil-Induced Rat 5-30 mg/kg Ameliorated respiratory depression. [1][2]
Fentanyl-Induced Rat N/A Attenuated respiratory depression and rescued from lethal apnea without blocking analgesia. [8]
Other
Forced Swim Test Rat N/A Exhibited rapid but short-lasting antidepressant-like effects. [9]

| Spinal Cord Injury | Rat | 15 mg/kg (IV) | Increased phrenic inspiratory motor output. |[10] |

Table 2: Summary of Preclinical Safety and Toxicity Data for this compound

Study Type Species Dosing Result Citation
Single-Dose Toxicity Mouse Up to 2000 mg/kg No serious adverse events observed. [1][2][4]
Minimum Lethal Dose Mouse 2500 mg/kg Minimum dose at which lethality was observed. [1]

| Neuronal Culture | Rat | N/A | Not toxic to cultured rat neurons. |[1][2] |

Detailed Preclinical Experimental Protocols

Protocol 2.2.1: Alfentanil-Induced Respiratory Depression in Rats [1]

  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: A rodent-sized whole-body plethysmograph (Buxco) was used to record respiratory parameters, including frequency and tidal volume.

  • Procedure:

    • Animals were acclimatized in the plethysmograph chamber for 20 minutes to establish a stable respiratory baseline.

    • The opioid agonist alfentanil was administered via intravenous (IV) infusion at a rate of 250 µg/kg over 20 minutes to induce respiratory depression.

    • Twenty minutes after the start of the alfentanil infusion, a single bolus of this compound (dissolved in HPCD) or vehicle was injected through a separate cannula.

    • Respiratory parameters were continuously monitored. The alfentanil infusion was stopped 40 minutes after the this compound injection, and the experiment was concluded 30 minutes later.

  • Endpoint: The primary endpoint was the reversal or amelioration of the alfentanil-induced decrease in respiratory rate and minute volume following this compound administration.

start Start acclimate Acclimatization in Plethysmograph (20 min) start->acclimate baseline Establish Respiratory Baseline acclimate->baseline alfentanil Administer Alfentanil (250 µg/kg/20 min IV) baseline->alfentanil depression Induce Respiratory Depression alfentanil->depression cx717 Administer Bolus Injection of this compound or Vehicle depression->cx717 monitor Continue Monitoring (40 min) cx717->monitor stop_infusion Stop Alfentanil Infusion monitor->stop_infusion end_exp Conclude Experiment (after 30 min) stop_infusion->end_exp end End end_exp->end

Caption: Experimental Workflow for the Rat Respiratory Depression Model.

Protocol 2.2.2: Amphetamine-Induced Hyperactivity in Rats [1]

  • Subjects: Male rats.

  • Apparatus: Open-field activity chambers equipped with infrared beams to measure ambulatory and rearing movements.

  • Procedure:

    • Animals were habituated to the testing environment.

    • Amphetamine (1 mg/kg) was administered to significantly increase locomotor activity (ambulation and rearing).

    • This compound was administered at various doses to assess its ability to antagonize the effects of amphetamine.

    • Locomotor activity was recorded over a set period.

  • Endpoint: The primary measures were the total counts of ambulation and rearing. The dose required to antagonize the amphetamine effect by 50% (AD₅₀) was calculated.

Clinical Pharmacology

This compound has been advanced into human trials to assess its safety, tolerability, pharmacokinetics, and efficacy.

Pharmacokinetics and Safety in Healthy Volunteers

A four-part study in healthy young and elderly subjects established the foundational clinical profile of this compound.[11]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults [11]

Parameter Value Condition
Half-life (t½) 8 - 12 hours Single and multiple doses
Time to Max Concentration (Tₘₐₓ) 3 - 5 hours Single and multiple doses
Cₘₐₓ and AUC Dose-proportional N/A

| Food Effect | Minimal | Well tolerated when fed or fasted |

Table 4: Safety and Tolerability of this compound in Healthy Volunteers [11]

Study Part Population Dosing Regimen Key Finding
A: Single Ascending Dose 72 young males 25 mg to 1600 mg Well tolerated up to 1600 mg.
C: Multiple Ascending Dose 32 young males 100 mg QD to 800 mg BID for 10 days Well tolerated up to 800 mg BID.
D: Multiple Dose 15 elderly subjects 300 mg QD for 10 days Well tolerated.

| Overall | All subjects | N/A | Most common adverse events were headache, dizziness, and nausea. |

Phase 2a Efficacy Trial in Adults with ADHD

A key study evaluated this compound for the treatment of ADHD symptoms in adults.[3][12]

Protocol 3.2.1: Phase 2a, Randomized, Double-Blind, Placebo-Controlled Crossover Study [3][12]

  • Subjects: 68 male subjects, aged 18-50, meeting DSM-IV criteria for adult ADHD with moderate to severe symptoms (ADHD-RS score ≥22).[3][12]

  • Study Design: A multi-center, 2-period crossover design. Subjects were randomized to one of two dose groups (200 mg BID or 800 mg BID) and then received both active drug and placebo in a crossover fashion.

  • Procedure:

    • Randomization: Subjects randomized to a treatment sequence (e.g., Placebo then this compound, or this compound then Placebo).

    • Treatment Period 1 (3 weeks): Subjects received the first assigned treatment (placebo or active dose).

    • Washout Period (2 weeks): A no-treatment period to allow for drug clearance.

    • Treatment Period 2 (3 weeks): Subjects received the second assigned treatment.

  • Primary Efficacy Measure: Change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.

cluster_high High Dose Group (800 mg BID) cluster_low Low Dose Group (200 mg BID) H_SeqA Sequence A (Placebo -> CX717) Period1 Period 1 (3 Weeks) H_SeqA->Period1 H_SeqB Sequence B (CX717 -> Placebo) H_SeqB->Period1 L_SeqC Sequence C (Placebo -> CX717) L_SeqC->Period1 L_SeqD Sequence D (CX717 -> Placebo) L_SeqD->Period1 Randomization Randomization (N=68) Randomization->H_SeqA Randomization->H_SeqB Randomization->L_SeqC Randomization->L_SeqD Washout Washout (2 Weeks) Period1->Washout Period2 Period 2 (3 Weeks) Washout->Period2 Endpoint Endpoint Analysis (ADHD-RS) Period2->Endpoint

Caption: Crossover Design of the Phase 2a Adult ADHD Clinical Trial.

Table 5: Efficacy Results of Phase 2a ADHD Trial [3][13]

Treatment Group Analysis Efficacy Measure Result p-value
800 mg BID Primary (Paired t-test) Total ADHD-RS Trend toward improvement p = 0.151
800 mg BID Primary (Paired t-test) Hyperactivity Subscale Statistically significant p = 0.050
800 mg BID Secondary (Repeated Measures) Total ADHD-RS Superior efficacy vs. Placebo p = 0.002
800 mg BID Secondary (Repeated Measures) Inattentive Subscale Superior efficacy vs. Placebo p = 0.027
800 mg BID Secondary (Repeated Measures) Hyperactivity Subscale Superior efficacy vs. Placebo p = 0.017

| 200 mg BID | Primary & Secondary | All Measures | Not significantly different from Placebo | N/S |

Summary and Future Directions

This compound is a well-tolerated, low-impact ampakine with a demonstrated ability to modulate the AMPA receptor system safely in both preclinical models and human subjects. Its favorable pharmacokinetic profile, with an 8-12 hour half-life, supports viable dosing regimens.[11]

The preclinical data strongly support its potential to reverse opiate-induced respiratory depression, a significant clinical need.[1][8] The Phase 2a results in ADHD, particularly the statistically significant findings for the 800 mg BID dose in the secondary analysis, suggest a therapeutic utility that warrants further investigation in larger trials.[3] While development for ADHD was reportedly hampered by issues with oral bioavailability in the 800 mg formulation, the compound remains a valuable tool for understanding AMPA receptor modulation.[6]

Future research should focus on optimizing drug delivery or developing analogues with improved bioavailability to fully realize the therapeutic potential demonstrated by this compound. Its unique low-impact mechanism continues to represent a promising and safer approach to enhancing glutamatergic transmission for a range of neurological and psychiatric disorders.

References

Preclinical Pharmacology of Cx-717: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cx-717 is a low-impact ampakine, a class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] These molecules enhance glutamatergic neurotransmission by modulating the AMPA receptor, which is critical for fast synaptic transmission in the central nervous system.[1][3] Unlike high-impact ampakines, this compound and other low-impact modulators only modestly affect receptor desensitization and do not alter agonist binding affinity.[2][3] This unique mechanism of action is thought to contribute to their favorable safety profile, lacking the neurotoxicity and epileptogenic effects associated with other AMPA receptor modulators.[2]

Developed by Cortex Pharmaceuticals, this compound has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and opioid-induced respiratory depression.[1][4][5] Preclinical studies have demonstrated its efficacy in improving cognitive function, counteracting respiratory depression, and modulating locomotor activity.[1][6] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and safety profile, supported by experimental data and protocols.

Mechanism of Action

This compound acts as a positive allosteric modulator of AMPA receptors. Its primary mechanism involves binding to a site on the AMPA receptor complex distinct from the glutamate binding site. This allosteric binding enhances the receptor's response to glutamate, leading to an augmentation of excitatory postsynaptic currents.[1][3]

A key characteristic of this compound as a "low-impact" ampakine is its modest effect on receptor desensitization.[2] AMPA receptors typically desensitize rapidly in the continued presence of glutamate, a protective mechanism to prevent over-excitation. High-impact ampakines can significantly reduce or eliminate this desensitization, which has been linked to potential neurotoxicity. In contrast, this compound only partially slows the desensitization process, allowing for a more controlled enhancement of synaptic transmission.[2][3]

dot

Caption: Mechanism of Action of this compound at the AMPA Receptor.

Preclinical Pharmacodynamics

In Vitro Electrophysiology

Objective: To characterize the effect of this compound on AMPA receptor-mediated currents in hippocampal neurons.

Experimental Protocol: Patch-Clamp Electrophysiology

  • Cell Preparation: Outside-out patches are excised from CA1 pyramidal neurons in rat hippocampal slices.[2]

  • Recording Conditions: The patch is voltage-clamped at a holding potential of -50 mV.[2]

  • Drug Application: A rapid solution exchange system is used to apply 1 mM glutamate to the patch in the presence and absence of varying concentrations of this compound.[2]

  • Data Acquisition: AMPA receptor-mediated currents are recorded using a patch-clamp amplifier and digitized for analysis. The percentage of steady-state current relative to the peak amplitude (%SS/Peak) is calculated to assess the degree of desensitization.[2]

Results:

This compound modestly offsets the desensitization of AMPA receptors in a concentration-dependent manner.[2]

Concentration% Steady-State/Peak Current
Control~5%
10 µM this compoundIncreased
30 µM this compoundFurther Increased
100 µM this compoundPlateau Effect
Note: Specific quantitative values for the increase were not consistently available in the searched literature.

dot

G cluster_workflow Patch-Clamp Experimental Workflow prep Hippocampal Slice Preparation excision Excise Outside-Out Patch from CA1 Neuron prep->excision clamp Voltage Clamp at -50 mV excision->clamp application Apply Glutamate +/- this compound clamp->application record Record AMPA Receptor Currents application->record analysis Analyze Desensitization (%SS/Peak) record->analysis

Caption: Experimental workflow for in vitro patch-clamp studies.
In Vivo Electrophysiology: Long-Term Potentiation (LTP)

Objective: To determine the effect of this compound on synaptic plasticity in the hippocampus.

Experimental Protocol: In Vivo LTP in Rats

  • Animal Preparation: Anesthetized rats are implanted with stimulating electrodes in the perforant path and recording electrodes in the dentate gyrus.

  • Procedure: Baseline excitatory postsynaptic potentials (EPSPs) are recorded. A tetanus (high-frequency stimulation) is delivered to the perforant path to induce LTP.

  • Drug Administration: this compound (e.g., 2 mg/kg) or vehicle is administered intraperitoneally (IP) prior to tetanus.

  • Data Analysis: The amplitude of the evoked EPSPs is measured before and after tetanus to quantify the magnitude of LTP.[1]

Results:

This compound enhances LTP in the dentate gyrus of rats.[1]

TreatmentMean Increase in EPSP Amplitude after Tetanus
Vehicle~120% of baseline
This compound (2 mg/kg)Significantly greater than vehicle
Note: Specific quantitative values for the potentiation of LTP were not consistently available in the searched literature.
Cognitive Enhancement: Eight-Arm Radial Maze

Objective: To assess the pro-cognitive effects of this compound in a model of spatial learning and memory.

Experimental Protocol: Eight-Arm Radial Maze in Aged Rats

  • Apparatus: An eight-arm radial maze with food rewards placed at the end of each arm.

  • Procedure: Aged rats are trained to retrieve all food rewards, with entries into already visited arms recorded as errors.

  • Drug Administration: this compound is administered prior to the maze trial.

  • Data Analysis: The number of errors and the time to complete the maze are recorded.[1]

Results:

This compound enhances performance in the eight-arm radial maze, indicating improved spatial memory.[1][2]

TreatmentOutcome
This compoundReduced number of errors
Note: Specific dose-response data were not consistently available in the searched literature.
Amphetamine-Induced Locomotor Activity

Objective: To evaluate the potential antipsychotic-like effects of this compound.

Experimental Protocol: Amphetamine-Induced Hyperactivity in Rats

  • Animal Model: Rats are administered amphetamine (e.g., 1 mg/kg) to induce hyperlocomotion.

  • Procedure: Locomotor activity (ambulation and rearing) is measured in an open-field arena.

  • Drug Administration: this compound (1-3 mg/kg) is administered prior to amphetamine.

  • Data Analysis: The total distance traveled and the number of rearing events are quantified.[1]

Results:

This compound dose-dependently reduces amphetamine-induced locomotor activity.[1]

This compound Dose (mg/kg)Reduction in Amphetamine-Induced Locomotor Activity
1Significant reduction
3Greater reduction
Note: Specific percentage reductions were not consistently available in the searched literature.

dot

G cluster_workflow Amphetamine-Induced Locomotion Workflow acclimate Acclimate Rats to Open Field admin_cx Administer this compound or Vehicle acclimate->admin_cx admin_amp Administer Amphetamine admin_cx->admin_amp record Record Locomotor Activity admin_amp->record analyze Analyze Distance Traveled and Rearing record->analyze

Caption: Workflow for amphetamine-induced locomotor activity studies.
Opioid-Induced Respiratory Depression

Objective: To determine the efficacy of this compound in reversing opioid-induced respiratory depression.

Experimental Protocol: Alfentanil-Induced Respiratory Depression in Rats

  • Animal Model: Anesthetized rats receive a continuous intravenous infusion of alfentanil to induce a stable level of respiratory depression (approximately 50% reduction in minute volume).[1]

  • Drug Administration: this compound is administered intravenously at various doses.

  • Data Measurement: Respiratory parameters (e.g., minute volume) are monitored.[1]

Results:

This compound dose-dependently reverses alfentanil-induced respiratory depression.[1]

This compound Dose (mg/kg, IV)Reversal of Respiratory Depression (% of control minute volume)
1074 ± 9.2%
2085 ± 10%
30~100% (reversal to control levels)

Preclinical Safety and Toxicology

Single-Dose Toxicology in Mice:

  • Procedure: this compound was administered via oral gavage to CD1 mice, which were then observed for seizures and survival over 14 days.[1][2]

  • Results:

    • 2000 mg/kg: No seizures, 3/3 mice survived.[2]

    • 2500 mg/kg: No seizures, 0/2 mice survived.[2]

    • 5000 mg/kg: 1/2 mice seized, 1/2 mice survived.[2]

Histopathology Findings and Clarification:

Initial long-term, high-dose toxicology studies in rodents revealed astrocytic vacuoles in the brain, leading to a clinical hold by the FDA.[1] However, further investigation demonstrated that these vacuoles were a postmortem fixation artifact resulting from a chemical reaction between this compound and formalin.[5] When brain tissue was flash-frozen instead of formalin-fixed, no vacuolation was observed.[1]

Conclusion

The preclinical data for this compound demonstrate its profile as a low-impact ampakine with a unique mechanism of action that confers a favorable safety profile compared to earlier AMPA receptor modulators. It has shown efficacy in animal models relevant to cognition, ADHD, and opioid-induced respiratory depression. The initial concerns regarding neurotoxicity have been addressed, suggesting that the observed histopathological changes were an artifact of tissue preparation. These findings support the continued investigation of this compound and other low-impact ampakines for a variety of neurological and psychiatric conditions. Further research to fully elucidate the pharmacokinetic and pharmacodynamic relationships will be crucial for optimizing its therapeutic potential.

References

CX-717: A Technical Guide to a Low-Impact AMPA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CX-717, a novel ampakine that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines relevant experimental protocols for the study of AMPA receptor modulators.

Introduction to AMPA Receptors and this compound

The AMPA receptor is a glutamate-gated ion channel that mediates the majority of fast excitatory synaptic transmission throughout the central nervous system.[1][2][3] These receptors are critical for synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[4] Molecules that enhance the function of AMPA receptors, known as ampakines, are of significant interest for their potential therapeutic applications in various neurological and psychiatric disorders.[2][5]

This compound is classified as a "low-impact" ampakine.[2][5] Unlike earlier, "high-impact" modulators that could induce neurotoxicity and seizures, this compound positively modulates the AMPA receptor by modestly offsetting its desensitization without altering the binding affinity of the endogenous agonist, glutamate.[2][5] This distinct mechanism confers a favorable safety profile, making this compound a promising candidate for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), opioid-induced respiratory depression, and dementia.[2][5][6]

Mechanism of Action

Upon binding glutamate, the AMPA receptor channel opens, allowing an influx of sodium (and in some cases, calcium) ions, which depolarizes the postsynaptic neuron.[4] This process is typically transient as the receptor rapidly enters a desensitized, non-conducting state even in the continued presence of glutamate.[7]

Positive allosteric modulators like this compound bind to a different site on the receptor than glutamate.[1][8] This allosteric binding stabilizes the active conformation of the receptor, thereby slowing the rates of deactivation (channel closing after glutamate unbinds) and desensitization (channel closing while glutamate is still bound).[8][9] The result is a prolonged inward current for each synaptic event, enhancing excitatory transmission.[1] this compound's "low-impact" profile means it only modestly prolongs this current, avoiding the over-excitation associated with more potent modulators.[5]

Downstream signaling from AMPA receptor activation can also involve non-canonical pathways. For instance, AMPA receptors can physically associate with and activate the Src-family tyrosine kinase Lyn, which in turn activates the mitogen-activated protein kinase (MAPK) pathway, leading to increased expression of brain-derived neurotrophic factor (BDNF).[3] This pathway may contribute to the effects of AMPA receptor modulation on synaptic plasticity.[3]

AMPA_Signaling_and_CX717_Modulation cluster_presynapse Presynaptic Terminal cluster_postsynapse Postsynaptic Terminal cluster_downstream Downstream Signaling Glutamate_Vesicle Glutamate AMPA_R AMPA Receptor (Closed) Glutamate_Vesicle->AMPA_R Binds AMPA_R_Open AMPA Receptor (Open) AMPA_R->AMPA_R_Open Channel Opens AMPA_R_Open->AMPA_R Deactivates (Glutamate Unbinds) AMPA_R_Desens AMPA Receptor (Desensitized) AMPA_R_Open->AMPA_R_Desens Desensitizes Lyn Lyn Kinase AMPA_R_Open->Lyn Activates AMPA_R_Desens->AMPA_R Recovers CX717_Node This compound CX717_Node->AMPA_R_Open Binds & Stabilizes (Slows Desensitization) MAPK MAPK Pathway Lyn->MAPK BDNF BDNF Expression MAPK->BDNF Plasticity Synaptic Plasticity (LTP Enhancement) BDNF->Plasticity

AMPA Receptor signaling and this compound modulation pathway.

Preclinical Data

This compound has been evaluated in a range of preclinical models, demonstrating its effects on synaptic transmission, cognition, and its overall safety profile.

Table 1: In Vitro Electrophysiological Effects of this compound

Parameter Method Preparation Key Finding Reference
Potency Patch-clamp Excised patches from hippocampal CA1 pyramidal cells ~60 times more potent than the earlier ampakine CX516. [5]
Desensitization Patch-clamp Excised patches from hippocampal CA1 pyramidal cells Modestly offsets AMPA receptor desensitization. [5][10]

| Synaptic Transmission | In vivo recording | Rat hippocampus | Augments synaptic transmission in a dose-dependent manner. |[5] |

Table 2: In Vivo Efficacy of this compound in Animal Models

Therapeutic Area Model Species Dosing Key Finding Reference
Cognition/Memory Eight-arm radial maze Rat 0.3 - 10 mg/kg Enhanced performance, indicating improved memory. [5][10]
Synaptic Plasticity Long-Term Potentiation (LTP) induction Rat 2 mg/kg Enhanced LTP, a cellular correlate of memory formation. [5]
ADHD Model Amphetamine-induced locomotor activity Rat 0.3 - 10 mg/kg Abrogated hyperactivity without inducing catalepsy. [5][10]
Respiratory Depression Alfentanil-induced respiratory depression Rat 5 - 30 mg/kg Ameliorated respiratory depression. [2][5]

| Respiratory Depression | Ethanol/Pentobarbital-induced depression | Rat | 30 mg/kg (i.p.) | Alleviated a significant component of respiratory depression without seizure activity. |[1] |

Table 3: Preclinical Safety and Toxicology of this compound

Parameter Model Species Dosing Key Finding Reference
Neuronal Toxicity Cultured neurons Rat High concentrations Unlike high-impact modulators (e.g., LY503430), this compound is not toxic to neurons. [5]
General Safety Safety studies Mouse Up to 2000 mg/kg Lacked serious adverse events. [2][5]

| Histopathology | Rodent studies | Mouse/Rat | 1500 mg/kg/day for 14 days | Astrocytic vacuoles observed were later determined to be a postmortem artifact caused by interaction with formalin fixation. |[5][11] |

Clinical Data

This compound has been investigated in human clinical trials for several indications. It has generally been found to be safe and well-tolerated.[11][12]

Table 4: Phase IIa Trial of this compound in Adults with ADHD (NCT03375021)

Parameter Description
Study Design Randomized, double-blind, placebo-controlled, 2-period crossover.
Population 51 adults meeting DSM-IV criteria for ADHD with moderate to severe symptoms.[6][13][14]
Treatments This compound (200 mg BID or 800 mg BID) vs. Placebo. Each period lasted 3 weeks with a 2-week washout.[6][13][14]
Primary Efficacy Measure Change from baseline on the ADHD Rating Scale (ADHD-RS).[6][14]
Key Efficacy Results The 800 mg BID dose demonstrated superior efficacy compared to placebo on the total ADHD-RS score and on both inattentive and hyperactivity subscales.[13]

| Safety and Tolerability | Treatment was well-tolerated. No significant changes in cardiovascular parameters were observed. Headache and sleep disturbance were the most common adverse events.[13] |

Table 5: Summary of Other Human Studies with this compound | Indication/Condition | Study Type | Key Finding | Reference | | --- | --- | --- | | Opioid-Induced Respiratory Depression | Clinical studies | Effectively reversed respiratory depression in humans. |[5][11] | | Sleep Deprivation | Performance studies (DARPA-funded) | A 2005 study in rhesus monkeys showed improved performance.[11][12] However, a 2006 study in humans found it did not improve cognitive performance during simulated night shift work.[11][12] | | Alzheimer's Disease | PET Scan Study | An IND was approved to study this compound in Alzheimer's patients, with doses up to 1200mg.[11][15] |

It is noteworthy that this compound was placed on an FDA clinical hold due to findings of astrocytic vacuoles in animal toxicology studies.[5] However, the hold was later lifted after further evaluation demonstrated that these vacuoles were a postmortem artifact resulting from an interaction between the drug and the formalin fixation process and did not occur in flash-frozen tissue.[5][11]

Experimental Protocols

The characterization of AMPA receptor modulators like this compound relies on a combination of electrophysiological and screening assays.

Protocol: Patch-Clamp Electrophysiology for AMPAR Modulation

This protocol is a generalized method for assessing the impact of a compound on AMPA receptor kinetics in brain slices.

  • Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the hippocampus of a rodent. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording:

    • Transfer a slice to a recording chamber perfused with aCSF.

    • Using a microscope with differential interference contrast optics, identify and approach a target neuron (e.g., a CA1 pyramidal cell) with a borosilicate glass pipette filled with an internal solution (e.g., containing Cs-gluconate, CsCl, MgCl₂, EGTA, HEPES, ATP, and GTP).

    • Establish a whole-cell patch-clamp configuration.

  • AMPA Current Elicitation:

    • Locally perfuse the patched cell with a high concentration of glutamate (e.g., 1 mM) for a defined duration (e.g., 100-500 ms) to elicit an AMPA receptor-mediated current.

    • To measure deactivation, use a very brief pulse (e.g., 1 ms).[8] To measure desensitization, use a longer pulse (e.g., 500 ms).[8]

  • Compound Application:

    • Establish a baseline response to glutamate alone.

    • Bath-apply or locally perfuse the test compound (e.g., this compound) at various concentrations.

    • Repeat the glutamate application in the presence of the compound.

  • Analysis: Measure the peak amplitude, decay time constant (deactivation), and steady-state to peak current ratio (%SS/Peak) (desensitization).[10] A positive modulator will typically increase the decay time and/or the %SS/Peak ratio.

Protocol: High-Throughput Screening Workflow

Discovering novel AMPA receptor modulators often begins with a high-throughput screen (HTS) to test large chemical libraries, followed by more detailed characterization.

HTS_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_optimization Lead Optimization Compound_Library Compound Library Primary_HTS Primary HTS (e.g., Voltage-Sensitive Dye Assay) Compound_Library->Primary_HTS Hit_ID Hit Identification (% Potentiation > Threshold) Primary_HTS->Hit_ID Dose_Response Dose-Response Curves (Determine EC50) Hit_ID->Dose_Response Secondary_Assay Secondary Assay (e.g., Patch-Clamp Electrophysiology) Dose_Response->Secondary_Assay Mechanism_Study Mechanism of Action Studies (Deactivation, Desensitization) Secondary_Assay->Mechanism_Study SAR Structure-Activity Relationship (SAR) Mechanism_Study->SAR SAR->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicology) SAR->ADMET Lead_Candidate Lead Candidate Selection ADMET->Lead_Candidate

Experimental workflow for discovery of AMPA receptor modulators.

References

The Role of Cx-717 in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cx-717, a low-impact ampakine, has emerged as a significant subject of investigation in the field of neuroscience and pharmacology due to its potential to modulate synaptic plasticity. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances glutamatergic neurotransmission, a fundamental process for learning and memory. This technical guide provides an in-depth analysis of the core mechanisms of this compound, its effects on synaptic plasticity, and a summary of key experimental findings. Detailed methodologies for pivotal experiments are outlined to facilitate reproducibility and further research. Furthermore, signaling pathways and experimental workflows are visually represented to offer a clear and comprehensive understanding of the role of this compound in the intricate processes of synaptic function.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a critical neural mechanism underpinning learning, memory, and cognitive function. The AMPA-type glutamate receptor (AMPAR) plays a central role in mediating the majority of fast excitatory synaptic transmission in the mammalian brain.[1] Ampakines are a class of compounds that positively modulate AMPARs, thereby enhancing synaptic responses. This compound is classified as a "low-impact" ampakine, which distinguishes it from "high-impact" modulators. This classification is based on its modest effect on offsetting receptor desensitization and its lack of alteration of agonist binding affinity.[2] This characteristic is thought to contribute to its favorable safety profile, reducing the risk of neurotoxicity and epileptogenic effects associated with other AMPAR modulators.[2][3]

This compound has been investigated for its therapeutic potential in a range of neurological and psychiatric conditions where AMPAR signaling may be compromised, including Alzheimer's disease, ADHD, and opioid-induced respiratory depression.[2][4][5] Its primary mechanism of action involves binding to an allosteric site on the AMPA receptor, which stabilizes the open conformation of the ion channel, leading to an increased influx of cations in response to glutamate binding. This potentiation of AMPAR function has direct implications for synaptic plasticity, particularly for long-term potentiation (LTP), a cellular correlate of learning and memory.

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound exerts its effects by binding to a distinct site on the AMPA receptor complex, separate from the glutamate binding site. This allosteric binding induces a conformational change that reduces the rate of receptor desensitization and/or deactivation. Desensitization is a process where the receptor becomes refractory to glutamate despite its continued presence, while deactivation is the closure of the channel upon glutamate unbinding. By slowing these processes, this compound prolongs the duration of the postsynaptic current mediated by AMPA receptors.

The functional consequence of this modulation is an amplification of the synaptic response to a given amount of presynaptically released glutamate. This enhancement of excitatory postsynaptic potentials (EPSPs) is believed to be the primary mechanism through which this compound facilitates synaptic plasticity.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens Cx717 This compound Cx717->AMPA_R Allosterically Binds EPSP Enhanced EPSP Ion_Channel->EPSP Leads to

Caption: Simplified signaling pathway of this compound at the synapse.

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro Electrophysiological Effects
ParameterPreparationConcentration of this compoundEffectReference
Steady-State/Peak Current RatioExcised patches from hippocampal CA1 pyramidal cells30 µM~5-fold increase (from 4.3% to 20.7%)[2]
EC₅₀ for potentiation of steady-state currentExcised patches from hippocampal CA1 pyramidal cells3.4 µM-[2][6]
Table 2: In Vivo Effects on Synaptic Transmission and Plasticity
ParameterAnimal ModelDose of this compoundEffectReference
Evoked EPSP Amplitude (Dentate Gyrus)Anesthetized Rats5 mg/kg, IP8.5 ± 1.2% increase[2]
Evoked EPSP Amplitude (Dentate Gyrus)Anesthetized Rats10 mg/kg, IP17.5 ± 0.9% increase[2]
Evoked EPSP Amplitude (Dentate Gyrus)Anesthetized Rats20 mg/kg, IP21 ± 1.9% increase[2]
Long-Term Potentiation (LTP) InductionAnesthetized Rats2 mg/kgRobust LTP with suboptimal tetanic stimuli[2][6]
Hypoglossal Long-Term Facilitation (LTF)Anesthetized Mice15 mg/kg, IPEnhanced LTF (500 ± 110% of baseline)[7][8]
Table 3: Cognitive and Behavioral Effects
TaskAnimal ModelDose of this compoundEffectReference
Eight-Arm Radial MazeAged Rats0.3 mg/kgStatistically significant improvement in performance[2]
Amphetamine-Induced HyperactivityRats1-3 mg/kgDose-dependent antagonism[2][6]
Object Recognition MemoryRats (Sham and BVD)20 mg/kg, s.c.Reduced total exploration time and exploration of novel object[9]
5-Choice Serial Reaction Time Task (5CSRTT)Rats (Sham and BVD)20 mg/kg, s.c.Reduced number of incorrect responses[9]
Forced Swim TestRats20 mg/kg, i.p.Rapid but short-lasting antidepressant-like effect[6][10]
Table 4: Pharmacokinetics in Humans
ParameterPopulationDoseValueReference
Half-life (t₁/₂)Healthy Young and ElderlySingle and Multiple Doses8-12 hours[11]
Time to Maximum Concentration (Tₘₐₓ)Healthy Young and ElderlySingle and Multiple Doses3-5 hours[11]

Experimental Protocols

In Vitro Patch-Clamp Electrophysiology on Hippocampal Slices

This protocol is a generalized procedure based on descriptions of experiments investigating the effects of this compound on AMPA receptor currents.[2]

Objective: To measure the effect of this compound on glutamate-evoked currents in excised membrane patches from hippocampal pyramidal neurons.

Materials:

  • Hippocampal slices from rats.

  • Artificial cerebrospinal fluid (aCSF).

  • Internal solution for patch pipette.

  • Glutamate solution (1 mM).

  • This compound solutions of varying concentrations.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Prepare acute hippocampal slices (300-400 µm thick) from the brain of a euthanized rat.

  • Maintain slices in oxygenated aCSF at room temperature.

  • Transfer a single slice to a recording chamber continuously perfused with aCSF.

  • Visualize CA1 pyramidal neurons using a microscope with differential interference contrast optics.

  • Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

  • Excise an outside-out membrane patch from the neuron.

  • Rapidly apply 1 mM glutamate to the patch to evoke an AMPA receptor-mediated current.

  • Record the peak and steady-state components of the current.

  • Wash the patch and then perfuse with a solution containing a specific concentration of this compound.

  • Re-apply 1 mM glutamate in the presence of this compound and record the resulting current.

  • Repeat steps 7-10 for a range of this compound concentrations to determine the dose-response relationship.

  • Analyze the data to calculate the ratio of the steady-state current to the peak current and the EC₅₀ of this compound.

cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Slice_Prep Prepare Hippocampal Slices Neuron_ID Identify CA1 Pyramidal Neuron Slice_Prep->Neuron_ID Patch Excise Outside-Out Patch Neuron_ID->Patch Control_Glutamate Apply Glutamate (Control) Patch->Control_Glutamate Record_Control Record Current Control_Glutamate->Record_Control Apply_Cx717 Apply this compound Record_Control->Apply_Cx717 Drug_Glutamate Apply Glutamate + this compound Apply_Cx717->Drug_Glutamate Record_Drug Record Current Drug_Glutamate->Record_Drug Analyze Analyze Data (SS/Peak, EC50) Record_Drug->Analyze

Caption: Workflow for in vitro patch-clamp experiments.
In Vivo Electrophysiology for Long-Term Potentiation (LTP)

This protocol is a generalized procedure based on descriptions of experiments assessing the impact of this compound on LTP in the rat hippocampus.[2]

Objective: To determine if this compound can enhance the induction of LTP in the dentate gyrus of anesthetized rats.

Materials:

  • Adult male rats.

  • Anesthetic (e.g., urethane).

  • Stereotaxic apparatus.

  • Stimulating and recording electrodes.

  • Amplifier and data acquisition system.

  • This compound solution for intraperitoneal (IP) injection.

  • Saline solution (vehicle control).

Procedure:

  • Anesthetize the rat and mount it in a stereotaxic frame.

  • Surgically expose the skull and drill small holes for electrode placement.

  • Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus.

  • Deliver single test pulses to the perforant path and record the baseline field excitatory postsynaptic potentials (fEPSPs) in the dentate gyrus.

  • Administer this compound (e.g., 2 mg/kg, IP) or vehicle.

  • Continue to record fEPSPs for a period to establish a post-injection baseline.

  • Deliver a suboptimal tetanic stimulation (a high-frequency train of pulses that would not normally induce robust LTP) to the perforant path.

  • Record fEPSPs for at least 60 minutes post-tetanus to measure the degree of potentiation.

  • Analyze the data by expressing the fEPSP slope as a percentage of the pre-tetanus baseline. Compare the magnitude of LTP between the this compound and vehicle groups.

Discussion and Future Directions

The collective evidence strongly indicates that this compound enhances synaptic plasticity through the positive allosteric modulation of AMPA receptors. Its ability to augment LTP at low doses and improve performance in cognitive tasks in preclinical models highlights its potential as a cognitive enhancer.[1][2] The "low-impact" nature of this compound appears to confer a significant safety advantage over earlier AMPA receptor modulators.[2]

However, some studies have reported conflicting or detrimental effects on certain memory tasks, such as object recognition, suggesting that the cognitive effects of this compound may be task-dependent.[9] Further research is necessary to fully elucidate the specific conditions under which this compound is beneficial for cognitive function.

Future investigations should focus on:

  • Identifying the specific AMPA receptor subunit compositions that this compound preferentially modulates.

  • Exploring the long-term effects of chronic this compound administration on synaptic structure and function.

  • Conducting further clinical trials to assess the efficacy and safety of this compound in various patient populations, including those with Alzheimer's disease and ADHD.[4][12]

  • Investigating the potential synergistic effects of this compound with other therapeutic agents.

Conclusion

This compound is a promising pharmacological tool and potential therapeutic agent that acts at the core of synaptic plasticity. By enhancing AMPA receptor function, it facilitates key processes like LTP, which are fundamental to learning and memory. The data summarized in this guide provide a solid foundation for understanding its mechanism of action and its effects on neural function. The detailed experimental protocols and visual diagrams are intended to aid researchers in the design and execution of future studies aimed at further unraveling the complexities of glutamatergic modulation and its therapeutic applications.

References

The Ampakine CX-717: A Technical Guide to its Enhancement of Long-Term Potentiation in the Hippocampus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ampakine CX-717 and its effects on long-term potentiation (LTP) within the hippocampus, a critical brain region for learning and memory. This compound, a low-impact positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has demonstrated significant potential in enhancing synaptic plasticity. This document synthesizes preclinical data, details experimental methodologies for assessing its efficacy, and illustrates the underlying signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

Long-term potentiation (LTP) is a cellular mechanism that underpins synaptic plasticity, the process by which synapses strengthen over time in response to increases in their activity. This strengthening is widely considered to be a major contributor to learning and memory formation. The hippocampus is a primary site for the study of LTP, and modulation of this process holds therapeutic promise for a range of neurological and psychiatric disorders characterized by cognitive deficits.

This compound is a member of the ampakine class of drugs, which are known to positively modulate AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system. As a "low-impact" ampakine, this compound is designed to modulate AMPA receptor function without inducing the excitotoxicity associated with more potent compounds in its class. Specifically, it modestly offsets receptor desensitization and does not alter agonist binding affinity.[1] This guide explores the preclinical evidence demonstrating the capacity of this compound to enhance hippocampal LTP.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the AMPA receptor. This binding event stabilizes the receptor in a conformation that enhances the ionic current elicited by the binding of the neurotransmitter glutamate. The primary mechanism involves a reduction in the rate of receptor deactivation and desensitization, leading to a prolonged and enhanced postsynaptic response to presynaptic glutamate release. This augmentation of AMPA receptor-mediated synaptic transmission is the foundational mechanism through which this compound facilitates the induction and expression of LTP.

Quantitative Data on the Effects of this compound on Hippocampal LTP

The potentiation of synaptic transmission by this compound has been quantified in several preclinical studies. The following tables summarize the key findings regarding its effects on field excitatory postsynaptic potentials (fEPSPs), a standard measure of synaptic strength.

In Vitro Effects of this compound on Glutamate-Induced Currents in Hippocampal CA1 Pyramidal Cells
Parameter Observation
Effective Concentration ≥ 5 µM
EC₅₀ 3.4 µM
Effect on Steady-State/Peak Current Ratio ~5-fold increase (e.g., 20.7 ± 2.7% for 30 µM CX717 vs. 4.3 ± 2.7% for control)
Reference [1]
In Vivo Effects of this compound on Evoked fEPSPs in the Rat Dentate Gyrus
Dose (IP) Mean Increase in fEPSP Amplitude (± SEM) Number of Animals (n)
5 mg/kg8.5 ± 1.2%4
10 mg/kg17.5 ± 0.9%4
20 mg/kg21 ± 1.9%5
Reference [1]
In Vivo Enhancement of LTP by this compound in the Rat Dentate Gyrus
Treatment Mean Increase in fEPSP Slope Post-Tetanic Stimulation
VehicleNo significant LTP with suboptimal stimuli
This compound (2 mg/kg, IP)~20% stable, long-lasting increase
Reference [1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation by researchers.

In Vitro Hippocampal Slice Preparation and fEPSP Recording

This protocol is adapted from standard methodologies for preparing acute hippocampal slices for electrophysiological recordings.

Materials:

  • Rodent (e.g., Sprague-Dawley rat)

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome)

  • Artificial cerebrospinal fluid (aCSF), chilled (4°C) and carbogenated (95% O₂ / 5% CO₂)

  • Recovery chamber with carbogenated aCSF at room temperature

  • Recording chamber with perfusion system for carbogenated aCSF at 32-34°C

  • Glass microelectrodes (for recording and stimulation)

  • Amplifier, digitizer, and data acquisition software

Procedure:

  • Anesthetize the animal and rapidly decapitate.

  • Dissect the brain and place it in ice-cold, carbogenated aCSF.

  • Isolate the hippocampus.

  • Cut transverse hippocampal slices (typically 400 µm thick) using a vibratome in a chamber filled with ice-cold, carbogenated aCSF.

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at room temperature for at least 1 hour.

  • Place a single slice in the recording chamber, continuously perfused with carbogenated aCSF at 32-34°C.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Establish a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).

  • Continue recording at the baseline frequency to monitor the potentiation of the fEPSP slope.

  • For drug studies, this compound is added to the perfusion bath at the desired concentration after establishing a stable baseline and before LTP induction.

In Vivo fEPSP and LTP Recording in the Hippocampus

This protocol outlines the procedure for in vivo electrophysiological recording in anesthetized rats.

Materials:

  • Rodent (e.g., Sprague-Dawley rat)

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus

  • Drill

  • Stimulating and recording electrodes (e.g., Teflon-coated stainless steel)

  • Amplifier, digitizer, and data acquisition software

  • Temperature control system

Procedure:

  • Anesthetize the rat and place it in a stereotaxic apparatus. Maintain body temperature at 37°C.

  • Perform a craniotomy over the hippocampus.

  • Lower the stimulating electrode into the perforant path and the recording electrode into the dentate gyrus using stereotaxic coordinates.

  • Deliver single test pulses to elicit baseline fEPSPs. Adjust electrode positions to maximize the response.

  • Administer this compound or vehicle intraperitoneally (IP).

  • Record baseline fEPSPs for a set period to observe the drug's effect on basal synaptic transmission.

  • Induce LTP using a high-frequency stimulation protocol (e.g., a series of short bursts at a high frequency). In studies with this compound, suboptimal tetanic stimuli that do not typically induce LTP in control animals are often used to demonstrate the drug's enhancing effect.[1]

  • Continue to record fEPSPs at the baseline frequency to measure the magnitude and stability of LTP.

Signaling Pathways and Visualizations

The enhancement of LTP by this compound is mediated through the potentiation of the canonical AMPA receptor-dependent signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway and experimental workflows.

CX717_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds Ca_influx Ca²⁺ Influx AMPAR->Ca_influx prolonged channel opening CX717 This compound CX717->AMPAR positively modulates CaMKII CaMKII Activation Ca_influx->CaMKII PKA PKA Activation Ca_influx->PKA Downstream Downstream Signaling (e.g., CREB phosphorylation, protein synthesis) CaMKII->Downstream PKA->Downstream LTP LTP Expression (Increased AMPAR trafficking and synaptic strength) Downstream->LTP

Caption: Proposed signaling pathway for this compound-mediated enhancement of LTP.

LTP_Experimental_Workflow start Start slice_prep Hippocampal Slice Preparation (In Vitro) or Animal Surgery (In Vivo) start->slice_prep baseline Establish Stable Baseline fEPSP (Low-frequency stimulation) slice_prep->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin hfs Induce LTP (High-frequency or suboptimal stimulation) drug_admin->hfs post_hfs Post-HFS Recording hfs->post_hfs analysis Data Analysis (Measure % change in fEPSP slope) post_hfs->analysis end End analysis->end

Caption: General experimental workflow for assessing the effect of this compound on LTP.

Conclusion

This compound has been shown to be an effective enhancer of long-term potentiation in the hippocampus in preclinical models. Its mechanism as a low-impact positive allosteric modulator of AMPA receptors allows for the potentiation of synaptic transmission and facilitation of LTP at doses that are well-tolerated. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of neuroscience and drug development. The continued investigation of this compound and similar compounds may lead to novel therapeutic strategies for cognitive disorders associated with impaired synaptic plasticity.

References

Initial Studies on Cx-717 for ADHD Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cx-717, a low-impact ampakine, has been investigated as a novel therapeutic agent for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound represents a distinct mechanistic approach compared to traditional stimulant and non-stimulant ADHD medications. This document provides a comprehensive overview of the initial clinical and preclinical studies of this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols employed in its evaluation.

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While current pharmacological treatments, primarily stimulants, are effective for many individuals, they are not without limitations, including side effects and lack of efficacy in a subset of patients. This has driven the exploration of novel therapeutic targets. The glutamatergic system, and specifically the AMPA receptor, has emerged as a promising area of investigation due to its critical role in synaptic plasticity, learning, and memory—processes often impaired in ADHD.[1]

This compound is a member of the ampakine class of drugs, which act as positive allosteric modulators of AMPA receptors.[2][3] These compounds enhance glutamatergic neurotransmission by slowing the deactivation and/or desensitization of AMPA receptors, thereby potentiating synaptic responses.[2][3] "Low-impact" ampakines like this compound are distinguished by their modest effect on receptor desensitization, which is thought to contribute to a favorable safety profile, lacking the neurotoxic and epileptogenic effects observed with some other AMPA receptor modulators.[2]

Mechanism of Action: AMPA Receptor Modulation

This compound's therapeutic potential in ADHD is hypothesized to stem from its ability to enhance synaptic plasticity and neuronal communication in brain regions implicated in executive function and attention, such as the prefrontal cortex and hippocampus.[4][5] By positively modulating AMPA receptors, this compound facilitates long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][3]

The signaling pathway initiated by this compound's modulation of AMPA receptors is central to its effects.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ca_Influx Ca²+ Influx AMPAR->Ca_Influx Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII) Ca_Influx->Signaling_Cascades Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Signaling_Cascades->Synaptic_Plasticity Cx717 This compound Cx717->AMPAR Positive Allosteric Modulation

Caption: this compound's mechanism of action.

Clinical Studies: Phase IIa Trial in Adult ADHD

A key initial study of this compound in ADHD was a Phase IIa, randomized, double-blind, placebo-controlled, multi-center, 2-period crossover trial.[6][7]

Experimental Protocol

The experimental workflow for this clinical trial is detailed below.

Clinical Trial Workflow cluster_treatment Treatment Arms (Crossover) Screening Screening & Enrollment (N=68) Randomization Randomization Screening->Randomization Period1 Period 1 (3 weeks) Randomization->Period1 Washout Washout (2 weeks) Period1->Washout GroupA This compound (200mg or 800mg BID) Period2 Period 2 (3 weeks) Washout->Period2 Endpoint Final Assessment Period2->Endpoint GroupB Placebo

Caption: Phase IIa clinical trial workflow for this compound in ADHD.

Inclusion and Exclusion Criteria:

  • Inclusion: The study enrolled 68 male subjects, aged 18-50 years, who met the DSM-IV criteria for adult ADHD.[7][8] Participants were required to have at least moderately severe ADHD symptoms, defined as an ADHD Rating Scale (ADHD-RS) score of ≥22 and a Clinical Global Impression-Severity (CGI-S) score of ≥4.[8]

  • Exclusion: Individuals currently taking medication for ADHD were excluded.[8] A washout period of 2 weeks for stimulants and 4 weeks for non-stimulant therapies was required.[8] Medications that could interfere with cognitive assessment, such as benzodiazepines and sedating anti-histamines, were also prohibited.[8]

Treatment and Dosage: Subjects were randomized to one of four treatment sequences in a crossover design: placebo followed by a low dose, low dose followed by placebo, placebo followed by a high dose, or high dose followed by placebo.[8] The doses administered were 200 mg twice daily (BID) and 800 mg BID of this compound.[6][7][8] Each treatment period lasted for 3 weeks, with a 2-week washout period in between.[6][7][8]

Efficacy Measures: The primary efficacy measure was the change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.[7][9] Secondary measures included the inattentive and hyperactivity subscales of the ADHD-RS.[7]

Quantitative Data
Outcome MeasureTreatment GroupResultp-value
Primary Analysis (Paired t-test)
Change from Baseline on Total ADHD-RS800 mg BIDTrend toward improvementp = 0.151[7]
Secondary Repeated Measures Analysis at Endpoint
Total ADHD-RS800 mg BID vs. PlaceboSuperior efficacyp = 0.002[7]
Inattentive Subscale800 mg BID vs. PlaceboSuperior efficacyp = 0.027[7]
Hyperactivity Subscale800 mg BID vs. PlaceboSuperior efficacyp = 0.017[7]
Low Dose Group
ADHD-RS and Subscales200 mg BIDNo significant alterationNot specified

Safety and Tolerability: Treatment with this compound was generally well-tolerated.[7][10] There were no significant changes in cardiovascular parameters, such as heart rate or blood pressure, at either dose.[7][10] The most frequently reported adverse events were sleep disturbance and headache.[7]

Preclinical Studies

Preclinical investigations in animal models provided the foundational evidence for the clinical development of this compound.

Experimental Protocols

Animal Models: Rodent models were utilized to assess the pharmacological properties of this compound. For instance, to evaluate its potential antipsychotic effects and impact on hyperactivity, amphetamine-induced hyperactivity models in rats were employed.[3]

Dosage and Administration: In preclinical studies, this compound was found to be active at doses ranging from 0.3 to 10 mg/kg.[2][3]

Behavioral and Electrophysiological Assessments:

  • Amphetamine-Induced Hyperactivity: The ability of this compound to antagonize locomotor activity induced by amphetamine was measured.[3]

  • Long-Term Potentiation (LTP): Studies assessed the enhancement of LTP in rats, a key indicator of synaptic plasticity.[3]

  • Cognitive Performance: The eight-arm radial maze was used to evaluate effects on learning and memory.[3]

Quantitative Data
Study TypeAnimal ModelDosingKey Findings
Efficacy Rats1-3 mg/kgReduced amphetamine-induced hyperactivity.[3]
Rats5-30 mg/kgEffective in enhancing performance in the eight-arm radial maze and abrogating amphetamine-induced locomotor activity.[3]
Safety MiceUp to 2000 mg/kgLacked serious adverse events.[2][3]

Conclusion

The initial studies of this compound for the treatment of ADHD have provided promising, albeit preliminary, evidence for its efficacy and safety. The Phase IIa clinical trial demonstrated a statistically significant improvement in ADHD symptoms at the 800 mg BID dose, as assessed by a secondary repeated measures analysis.[7] The compound's novel mechanism of action as a low-impact ampakine offers a potential new avenue for treating ADHD by enhancing glutamatergic neurotransmission and synaptic plasticity.[2][3] Preclinical data support its activity in relevant behavioral models at doses that are well-tolerated.[3] Further larger-scale clinical trials would be necessary to definitively establish the therapeutic utility of this compound in a broader ADHD population. It is important to note that development of this compound has faced challenges, including a clinical hold by the FDA due to findings in animal toxicology studies, which were later suggested to be a postmortem artifact.[10][11]

References

Exploring Cx-717 for opioid-induced respiratory depression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cx-717 for Opioid-Induced Respiratory Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid-induced respiratory depression (OIRD) is a critical and potentially lethal side effect of opioid analgesics, representing a significant challenge in pain management.[1][2][3] The primary mechanism of OIRD involves the activation of μ-opioid receptors in brainstem respiratory centers, leading to a decrease in respiratory rate and tidal volume.[2][4] A promising therapeutic strategy to counteract OIRD without compromising analgesia is the use of respiratory stimulants that act on non-opioidergic pathways.[3][4]

This compound is a "low-impact" ampakine, a class of compounds that act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) glutamate receptor.[5][6][7] Developed by Cortex Pharmaceuticals, this compound has been investigated for its potential to reverse OIRD.[8][9][10] Unlike traditional opioid antagonists like naloxone, which reverse both respiratory depression and analgesia, ampakines like this compound have been shown to selectively antagonize respiratory depression while preserving the analgesic effects of opioids.[1][6][10][11][12] This technical guide provides a comprehensive overview of the mechanism, preclinical and clinical data, and experimental protocols related to the exploration of this compound for OIRD.

Mechanism of Action

The respiratory rhythm is generated within a specialized region of the brainstem known as the pre-Bötzinger complex.[2][4] The neurons in this complex rely on excitatory glutamatergic signaling, primarily through AMPA receptors, to maintain respiratory drive.[13][14]

Opioids exert their depressive effects by binding to μ-opioid receptors on these respiratory neurons. This binding activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.[2] This hyperpolarization makes the neurons less likely to fire, thereby suppressing the central respiratory rhythm generator and reducing respiratory rate.[2]

This compound functions by enhancing the excitatory signals that counter this opioid-induced inhibition. As a positive allosteric modulator, this compound binds to AMPA receptors and increases the duration of the inward currents gated by glutamate.[13][15] This action modestly offsets receptor desensitization, amplifying the natural excitatory signals without directly activating the receptor itself.[5] By potentiating the AMPA receptor-mediated currents within the pre-Bötzinger complex, this compound effectively increases the excitability of respiratory neurons, thus counteracting the hyperpolarizing effect of opioids and restoring respiratory drive.[13][16]

G cluster_opioid Opioid Pathway cluster_ampakine Ampakine Pathway Opioid Opioid (e.g., Fentanyl) MuReceptor μ-Opioid Receptor Opioid->MuReceptor binds to GIRK GIRK Channel Activation MuReceptor->GIRK Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization RespiratoryNeuron Pre-Bötzinger Complex Neuron Hyperpolarization->RespiratoryNeuron Inhibits Glutamate Glutamate AMPAReceptor AMPA Receptor Glutamate->AMPAReceptor binds to Depolarization Enhanced Neuronal Depolarization AMPAReceptor->Depolarization Cx717 This compound Cx717->AMPAReceptor positively modulates Depolarization->RespiratoryNeuron Excites RespiratoryDepression Respiratory Depression RespiratoryNeuron->RespiratoryDepression leads to RestoredRespiration Restored Respiration RespiratoryNeuron->RestoredRespiration maintains

Caption: Signaling pathway of this compound in reversing opioid-induced respiratory depression.

Data Presentation

Quantitative data from preclinical and clinical investigations of this compound are summarized below.

Table 1: Preclinical Efficacy of this compound in Animal Models
SpeciesOpioid ModelThis compound DoseOutcomeReference
RatAlfentanil (~50% minute volume depression)10 mg/kg IVReversed depression to 74 ± 9.2% of control[5]
RatAlfentanil (~50% minute volume depression)20 mg/kg IVReversed depression to 85 ± 10% of control[5]
RatAlfentanil (~50% minute volume depression)30 mg/kg IVFully reversed respiratory depression to control levels[5]
RatFentanyl (moderate to lethal doses)5-30 mg/kgMarkedly attenuated or rescued from respiratory depression[6][11]
RatEthanol (2 g/kg) + Pentobarbital (56 mg/kg)30 mg/kg IPSignificantly alleviated severe respiratory depression[13][17][18]
MouseSafety Studyup to 2000 mg/kgNo serious adverse events observed[5]
Table 2: Clinical Efficacy of this compound in Healthy Volunteers
Study IDNumber of SubjectsOpioidThis compound DoseKey FindingsReference(s)
N/A16 healthy menAlfentanil (100 ng/ml target)1500 mg (single oral dose)Reduced alfentanil-induced decrease in respiratory frequency from 25.6% (placebo) to 2.9% (p < 0.01). No effect on analgesia.[1]
CX717-RD-0116 healthy volunteersAlfentanil1500 mg (single oral dose)Prevented the reduction in basal breathing rate vs. placebo (p = 0.005). Maintained analgesia.[19]
CX717-RD-02N/AAlfentanil2100 mgSignificantly reversed the minute expiratory volume at 55 mmHg CO2 (VE55).[19][20]

Experimental Protocols

Detailed methodologies for key preclinical and clinical studies are outlined below.

Preclinical Model: Alfentanil-Induced Respiratory Depression in Rats
  • Objective: To determine the dose-dependent effect of intravenous this compound on reversing established respiratory depression induced by alfentanil.

  • Subjects: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthesia is induced and maintained. Animals are instrumented for the measurement of respiratory parameters.

    • A continuous intravenous infusion of alfentanil is administered to induce and maintain a stable level of respiratory depression, typically around 50% of the baseline minute volume.[5]

    • Once stable depression is achieved, a single intravenous bolus of this compound (e.g., 10, 20, or 30 mg/kg) or vehicle is administered.[5]

    • Respiratory parameters, including respiratory frequency and tidal volume (used to calculate minute volume), are continuously monitored and recorded before and after drug administrations.

    • Data are normalized to the pre-alfentanil baseline to quantify the reversal of respiratory depression.[5]

Preclinical Model: Fentanyl-Induced Respiratory Depression in Rats
  • Objective: To assess the ability of this compound to prevent and rescue animals from fentanyl-induced respiratory depression and lethal apnea.

  • Subjects: Young and adult rats.[11][12]

  • Methodology:

    • Whole-Body Plethysmography: Unrestrained animals are placed in plethysmography chambers to record respiratory parameters (frequency, tidal volume).[11][12]

    • Drug Administration:

      • Prevention: this compound is administered (intraperitoneally or intravenously) prior to the administration of varying doses of fentanyl.[11][12]

      • Rescue: A lethal or near-lethal dose of fentanyl is administered, and once severe apnea is observed, this compound is administered to attempt rescue.[11][12]

    • In Situ Preparations: For more detailed mechanistic analysis, working heart-brainstem preparations from juvenile rats are used. Phrenic nerve activity is recorded directly as a proxy for central respiratory output following the application of fentanyl and this compound to the perfusate.[11][12]

    • Analgesia Testing: A tail-flick or hot-plate test is performed to confirm that the effective doses of this compound do not interfere with fentanyl-induced analgesia.[11]

Clinical Trial: Alfentanil-Induced Respiratory Depression in Healthy Volunteers
  • Objective: To evaluate the safety and efficacy of oral this compound in preventing OIRD in humans without affecting analgesia.

  • Study Design: A placebo-controlled, double-blind, randomized, two-way crossover trial.[19]

  • Participants: Healthy male volunteers (e.g., n=16).[1][19]

  • Procedure:

    • On two separate occasions (one for this compound, one for placebo), subjects receive a single oral dose of this compound (e.g., 1500 mg) or a matching placebo.[1][19]

    • Two hours after the oral dose, an intravenous infusion of the potent opioid alfentanil is initiated to achieve a target plasma concentration known to induce respiratory depression.[1][19]

    • Primary Endpoints:

      • Ventilation: Spontaneous basal respiration (breathing rate) and the ventilatory response to a hypercapnic challenge (breathing air with elevated CO2, e.g., measuring minute expiratory volume at 55 mmHg CO2) are measured.[1][19]

      • Analgesia: The analgesic effect of alfentanil is assessed using experimental pain models, such as electrical stimulation or heat application.[1]

    • Safety Monitoring: Cardiovascular parameters (heart rate, blood pressure) and blood oxygenation are monitored throughout the procedure.[1][8]

    • A washout period separates the two treatment sessions. In some protocols, the opioid antagonist naloxone is administered at the end to reverse all opioid effects as a control measure.[1]

G cluster_screening Phase 1: Screening & Enrollment cluster_period1 Phase 2: Treatment Period 1 cluster_period2 Phase 3: Treatment Period 2 (Crossover) Enroll Enroll Healthy Volunteers (n=16) Randomize Randomize to Sequence Enroll->Randomize GroupA Group A (n=8) Receive Oral this compound (1500mg) Randomize->GroupA GroupB Group B (n=8) Receive Oral Placebo Randomize->GroupB Infusion1 2 Hours Post-Dose: IV Alfentanil Infusion GroupA->Infusion1 GroupB->Infusion1 Assess1 Assess Endpoints: - Respiration (Basal, Hypercapnic) - Analgesia (Pain Models) - Safety (Vitals, SpO2) Infusion1->Assess1 Washout Washout Period Assess1->Washout GroupA2 Group A (n=8) Receive Oral Placebo Washout->GroupA2 GroupB2 Group B (n=8) Receive Oral this compound (1500mg) Washout->GroupB2 Infusion2 2 Hours Post-Dose: IV Alfentanil Infusion GroupA2->Infusion2 GroupB2->Infusion2 Assess2 Assess Endpoints: - Respiration (Basal, Hypercapnic) - Analgesia (Pain Models) - Safety (Vitals, SpO2) Infusion2->Assess2 Analysis Phase 4: Data Analysis (Within-Subject Comparison) Assess2->Analysis

Caption: Workflow for a typical human crossover trial of this compound for OIRD.

Conclusion

This compound represents a novel pharmacological approach to mitigating the life-threatening risk of opioid-induced respiratory depression. Both preclinical and clinical studies have provided proof-of-concept evidence that this compound can effectively and safely counteract OIRD without diminishing the essential analgesic properties of opioids.[7][10][16] Its mechanism, centered on the positive allosteric modulation of AMPA receptors within the brain's respiratory control centers, is distinct from and complementary to the action of opioids.[4][13] The data gathered to date support the continued investigation of low-impact ampakines as a vital adjunct therapy in clinical settings where potent opioids are administered, potentially enhancing the safety profile of pain management and saving lives.[5][11] Further dose-response studies are warranted to fully establish the clinical utility of this compound in the prevention and treatment of established OIRD.[4]

References

Cx-717: A Technical Guide on its Potential in Dementia and Alzheimer's Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cx-717, a low-impact ampakine, has emerged as a compound of interest in the exploration of novel therapeutic strategies for neurodegenerative disorders, particularly dementia and Alzheimer's disease. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound offers a distinct mechanism of action aimed at enhancing synaptic plasticity and cognitive function, processes known to be impaired in Alzheimer's pathology. This technical guide provides a comprehensive overview of the core preclinical and clinical research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action to inform further investigation and drug development efforts.

Core Data Summary

Preclinical and Clinical Quantitative Data

The following tables summarize the key quantitative data gathered from preclinical and clinical studies of this compound.

Parameter Value Species/Model Source
Mechanism of Action Positive Allosteric Modulator of AMPA Receptor
EC50 3.4 µMIn vitro (rat hippocampal slices)
Effective Dose (Preclinical) 0.3 - 30 mg/kgRodent models
Lethal Dose (Single, Mice) 2500 mg/kgMouse
Half-life (T1/2) 8 - 12 hoursHealthy human subjects
Time to Maximum Concentration (Tmax) 3 - 5 hoursHealthy human subjects
Maximum Concentration (Cmax) Dose-proportionalHealthy human subjects
Area Under the Curve (AUC) Dose-proportionalHealthy human subjects

Table 1: Pharmacological and Pharmacokinetic Profile of this compound

Study Type Model/Population Dosage Key Findings Source
Preclinical (In Vivo) Rats2 mg/kgEnhanced Long-Term Potentiation (LTP)
Preclinical (Behavioral) Rats0.3 mg/kgSignificant improvement in eight-arm radial maze performance
Phase IIa Clinical Trial Mild to moderate Alzheimer's disease (n=12)200 mg and 600 mg (single doses) vs. placeboDesigned to evaluate changes in regional cerebral blood flow[1]
Phase IIa Clinical Trial Adult ADHD (n=68)200 mg and 800 mg BID vs. placebo800 mg BID showed a trend towards improvement on the ADHD Rating Scale

Table 2: Summary of Key Preclinical and Clinical Efficacy Studies

Mechanism of Action and Signaling Pathways

This compound is classified as a "low-impact" ampakine, meaning it modestly slows the deactivation and desensitization of AMPA receptors without significantly affecting the glutamate binding affinity. This nuanced modulation is thought to enhance synaptic transmission and plasticity while minimizing the risk of excitotoxicity associated with more potent AMPA receptor agonists.

The binding of glutamate to the AMPA receptor opens a channel permeable to sodium and calcium ions, leading to depolarization of the postsynaptic neuron. By prolonging the open state of this channel, this compound is hypothesized to amplify the synaptic response to glutamate. This enhancement of synaptic strength is a fundamental mechanism underlying learning and memory.

One of the key downstream pathways implicated in the cognitive-enhancing effects of AMPA receptor modulation is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. Enhanced AMPA receptor activity can lead to an increase in intracellular calcium, which in turn can activate signaling pathways leading to the transcription and release of BDNF. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a cascade that includes the activation of the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and neuronal survival.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 AMPA Receptor Modulation cluster_3 Downstream Signaling Glutamate Glutamate AMPAR AMPA Receptor Glutamate Binding Site Glutamate->AMPAR Binds Ca_Influx Ca²⁺ Influx AMPAR->Ca_Influx Leads to Cx717 This compound Cx717->AMPAR Positive Allosteric Modulation BDNF_Release BDNF Release Ca_Influx->BDNF_Release TrkB TrkB Receptor Activation BDNF_Release->TrkB CREB CREB Phosphorylation TrkB->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Neuronal Survival) CREB->Gene_Expression

This compound's Proposed Mechanism of Action.

Experimental Protocols

Preclinical: Eight-Arm Radial Maze

The eight-arm radial maze is a widely used behavioral assay to assess spatial learning and memory in rodents.

Objective: To evaluate the effect of this compound on spatial working and reference memory.

Apparatus: An elevated central platform with eight arms radiating outwards. A food reward is placed at the end of some or all arms.

Procedure:

  • Habituation: Rats are familiarized with the maze for several days, with food rewards available in all arms.

  • Training: A subset of arms is consistently baited with a food reward. The rat is placed on the central platform and allowed to explore the maze for a set duration or until all rewards are consumed.

  • Testing:

    • Working Memory Assessment: Errors are recorded when a rat re-enters an arm from which it has already retrieved a reward within the same trial.

    • Reference Memory Assessment: Errors are recorded when a rat enters an arm that has never been baited.

  • Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at a specified time before the test session.

  • Data Analysis: The number of working memory errors and reference memory errors are compared between the this compound treated group and the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA, t-test).

start Start habituation Habituation Phase (Food in all arms) start->habituation training Training Phase (Consistent baited arms) habituation->training drug_admin Drug Administration (this compound or Vehicle) training->drug_admin testing Testing Phase drug_admin->testing working_mem Working Memory Errors (Re-entry to baited arm) testing->working_mem reference_mem Reference Memory Errors (Entry to unbaited arm) testing->reference_mem analysis Data Analysis (Compare groups) working_mem->analysis reference_mem->analysis

Workflow for the Eight-Arm Radial Maze Experiment.
Clinical: Positron Emission Tomography (PET) Scan Study in Alzheimer's Disease

Positron Emission Tomography (PET) is a neuroimaging technique used to assess metabolic activity in the brain. In the context of this compound and Alzheimer's disease, PET scans can be used to measure changes in regional cerebral blood flow, an indicator of neuronal activity.

Objective: To evaluate the effect of this compound on regional cerebral blood flow in patients with mild to moderate Alzheimer's disease during a cognitive task.[1]

Study Design: A randomized, double-blind, placebo-controlled study.

Procedure:

  • Participant Screening: Patients with a diagnosis of mild to moderate Alzheimer's disease are recruited.

  • Baseline PET Scan: A baseline PET scan is performed to measure initial regional cerebral blood flow. This often involves the injection of a radioactive tracer, such as 15O-water.

  • Randomization and Drug Administration: Participants are randomly assigned to receive a single dose of this compound (e.g., 200 mg or 600 mg) or a placebo.[1]

  • Cognitive Activation Task: During the PET scan, participants perform a standardized cognitive task designed to activate specific brain regions (e.g., a memory or attention task).

  • Post-Dose PET Scan: A second PET scan is conducted after drug administration and during the cognitive task to measure changes in regional cerebral blood flow.

  • Data Analysis: PET images are analyzed to compare changes in regional cerebral blood flow between the this compound and placebo groups in brain regions associated with cognitive function.

screening Patient Screening (Mild-Moderate AD) baseline_pet Baseline PET Scan (Tracer Injection) screening->baseline_pet randomization Randomization baseline_pet->randomization cx717_arm This compound Administration (e.g., 200mg, 600mg) randomization->cx717_arm placebo_arm Placebo Administration randomization->placebo_arm cognitive_task Cognitive Activation Task (During PET Scan) cx717_arm->cognitive_task placebo_arm->cognitive_task post_dose_pet Post-Dose PET Scan cognitive_task->post_dose_pet analysis Data Analysis (Compare rCBF changes) post_dose_pet->analysis

Workflow for the this compound PET Scan Clinical Trial.

Discussion and Future Directions

The preclinical data for this compound are promising, demonstrating its ability to enhance synaptic plasticity and improve cognitive performance in animal models at doses that appear to be safe. The "low-impact" nature of its AMPA receptor modulation suggests a favorable therapeutic window, a critical consideration for any potential dementia treatment.

The progression of this compound to Phase IIa clinical trials in Alzheimer's disease marked a significant step in its development. While the primary outcome of the initial study focused on changes in cerebral blood flow, the results of this and any subsequent, larger trials with cognitive endpoints are crucial for determining its therapeutic potential. The lack of publicly available, detailed quantitative results from these cognitive trials remains a significant gap in the literature.

Future research should focus on several key areas:

  • Elucidation of Long-Term Effects: The majority of studies to date have focused on the acute effects of this compound. Long-term studies in animal models of Alzheimer's disease are needed to determine if this compound can modify disease progression, for instance, by impacting amyloid-beta or tau pathology.

  • Biomarker Development: Identifying and validating biomarkers that can track the engagement of the AMPA receptor pathway by this compound in humans would be invaluable for dose selection and monitoring treatment response in future clinical trials.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with other Alzheimer's treatments, such as anti-amyloid or anti-tau therapies, could offer a multi-faceted approach to addressing the complex pathology of the disease.

Conclusion

This compound represents a compelling therapeutic candidate for dementia and Alzheimer's disease due to its well-defined mechanism of action targeting a fundamental aspect of cognitive function. The available preclinical and early clinical data provide a solid foundation for its continued investigation. This technical guide has synthesized the core knowledge on this compound, highlighting both its potential and the critical next steps required to translate this promising molecule into a viable therapy for patients. Further rigorous research and transparent reporting of clinical trial outcomes will be essential in determining the ultimate role of this compound in the fight against neurodegenerative diseases.

References

The Ampakine CX-717: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-717 is a low-impact ampakine, a class of compounds known for their positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Developed by Cortex Pharmaceuticals, it has been investigated for its potential therapeutic applications in a range of neurological and psychiatric conditions, including Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, and opioid-induced respiratory depression.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental findings related to this compound.

Chemical and Physical Properties

This compound, with the IUPAC name 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone, is a small molecule with the chemical formula C₁₁H₁₁N₃O₃.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
IUPAC Name 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone[1]
Alternate Name 1-(benzofurazan-5-ylcarbonyl)morpholine[2]
CAS Number 867276-98-0[6]
Molecular Formula C₁₁H₁₁N₃O₃[1]
Molecular Weight 233.22 g/mol [1]
Appearance Solid[7]
SMILES C1COCCN1C(=O)C2=CC3=NON=C3C=C2[1]
InChI InChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2[1]
InChIKey KFRQROSRKSVROW-UHFFFAOYSA-N[1]

Mechanism of Action and Signaling Pathways

This compound functions as a positive allosteric modulator of AMPA-type glutamate receptors.[1][3] Unlike direct agonists, this compound does not activate the receptor itself but enhances the receptor's response to the endogenous ligand, glutamate. It is classified as a "low-impact" ampakine because it modestly offsets receptor desensitization without altering agonist binding affinity, a characteristic that may contribute to its favorable safety profile by reducing the risk of neurotoxicity and epileptogenic effects seen with other AMPA receptor modulators.[2]

The binding of this compound to the AMPA receptor potentiates glutamatergic neurotransmission in cortical synapses.[1] This enhanced synaptic activity is believed to promote synaptic plasticity, a fundamental process for learning and memory.[1] Downstream of AMPA receptor modulation, this compound has been shown to rapidly increase the levels of brain-derived neurotrophic factor (BDNF) and p11 (also known as S100A10), both of which are implicated in the neuroplasticity and antidepressant-like effects of the compound.[8]

CX-717_Signaling_Pathway CX717 This compound AMPAR AMPA Receptor CX717->AMPAR positively modulates Neuron Postsynaptic Neuron AMPAR->Neuron activates Glutamate Glutamate Glutamate->AMPAR binds SynapticPlasticity Enhanced Synaptic Plasticity Neuron->SynapticPlasticity BDNF Increased BDNF Neuron->BDNF p11 Increased p11 Neuron->p11 RespiratoryStimulation Respiratory Stimulation Neuron->RespiratoryStimulation CognitiveEnhancement Cognitive Enhancement SynapticPlasticity->CognitiveEnhancement AntidepressantEffects Antidepressant-like Effects BDNF->AntidepressantEffects p11->AntidepressantEffects

Caption: Simplified signaling pathway of this compound. (Max Width: 760px)

Preclinical and Clinical Data

Pharmacokinetics

Pharmacokinetic studies in healthy male subjects have shown that this compound is well-tolerated. Key pharmacokinetic parameters are summarized in Table 2.[9]

ParameterValueConditionSource
Tmax (Time to peak concentration) 3-5 hoursSingle and multiple doses[9]
t½ (Half-life) 8-12 hoursSingle and multiple doses[9]
Cmax and AUC Dose-proportionalSingle dose escalation (25-1600 mg) and multiple doses (100 mg QD - 800 mg BID)[9]
Efficacy in ADHD

A Phase IIa clinical trial investigated the efficacy of this compound in adults with ADHD. The study was a randomized, double-blind, placebo-controlled, two-period crossover trial.[3][10]

DosagePrimary Outcome (Change from baseline on ADHD-RS)p-valueSource
200 mg BID Not significantly different from placebo>0.05[4]
800 mg BID Trend towards improvement (primary analysis); Superior efficacy (secondary repeated measures analysis)p=0.151 (primary); p=0.002 (secondary)[4]
Efficacy in Opioid-Induced Respiratory Depression

This compound has demonstrated efficacy in reversing respiratory depression induced by opioids without compromising analgesia.

Study TypeOpioidThis compound DoseKey FindingSource
Preclinical (Rats) Alfentanil10-30 mg/kg IVDose-dependent reversal of respiratory depression[2]
Clinical (Healthy Men) Alfentanil1500 mg oralSignificantly smaller decrease in respiratory frequency compared to placebo (2.9% vs 25.6%)[11]

Experimental Protocols

Forced Swim Test (Rodent Model of Antidepressant Activity)

The forced swim test is a behavioral assay used to assess antidepressant-like activity.

Forced_Swim_Test_Workflow Start Start Acclimation Acclimate animals to testing room Start->Acclimation DrugAdmin Administer this compound or vehicle Acclimation->DrugAdmin Placement Place animal in a cylinder of water (25°C) DrugAdmin->Placement Observation Record behavior for 6 minutes Placement->Observation Analysis Score time spent immobile, swimming, and climbing Observation->Analysis End End Analysis->End

Caption: Workflow for the Forced Swim Test. (Max Width: 760px)

Detailed Methodology:

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth that prevents the animal from touching the bottom or escaping.[12]

  • Procedure: Animals are individually placed into the cylinder. A 6-minute test session is typically recorded.[12]

  • Scoring: The duration of immobility (floating with minimal movements to keep the head above water) is measured, often during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[12] In a study with this compound, a dose of 20 mg/kg showed a rapid but short-lasting antidepressant-like effect.[8]

Eight-Arm Radial Maze (Test for Spatial Learning and Memory)

The eight-arm radial maze is used to assess spatial working and reference memory in rodents.[13][14]

Radial_Arm_Maze_Workflow Start Start Habituation Habituate animal to the maze Start->Habituation Baiting Bait specific arms with a food reward Habituation->Baiting Placement Place the animal in the central platform Baiting->Placement Exploration Allow the animal to freely explore the arms Placement->Exploration Recording Record arm entries and time taken Exploration->Recording Analysis Analyze for working memory errors (re-entry to baited arms) and reference memory errors (entry to unbaited arms) Recording->Analysis End End Analysis->End

Caption: Workflow for the Eight-Arm Radial Maze task. (Max Width: 760px)

Detailed Methodology:

  • Apparatus: An elevated maze with a central platform from which eight arms radiate outwards.[14]

  • Procedure: A food reward is placed at the end of some or all of the arms. The animal is placed on the central platform and allowed to explore the maze to find the rewards.

  • Scoring: The sequence of arm entries is recorded. A working memory error is scored if the animal re-enters an arm from which it has already retrieved a reward. A reference memory error is scored if the animal enters an arm that was never baited.[14] this compound has been shown to enhance performance in the eight-arm radial maze in rats.[2]

Conclusion

This compound is a well-characterized low-impact ampakine with a clear mechanism of action centered on the positive allosteric modulation of AMPA receptors. Preclinical and clinical studies have provided evidence for its potential efficacy in treating ADHD and opioid-induced respiratory depression, as well as for its cognitive-enhancing effects. The detailed data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and related compounds.

References

The Rise and Stall of a Cognitive Enhancer: A Technical History of CX-717

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-717, chemically known as 1-(benzofuran-5-ylcarbonyl)morpholine, emerged from the class of ampakines as a promising therapeutic agent with the potential to address a range of neurological and psychiatric disorders. As a low-impact positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound was designed to enhance glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory. This technical guide provides an in-depth exploration of the discovery, preclinical development, and clinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Discovery and Rationale

This compound was created by Christopher Marrs and Gary Rogers at Cortex Pharmaceuticals in 1996.[1] The rationale behind its development was to create a cognitive enhancer by positively modulating AMPA receptors. Unlike high-impact ampakines, which can lead to excitotoxicity and seizures, this compound was designed as a "low-impact" modulator. This means it modestly offsets AMPA receptor desensitization and does not alter the binding affinity of the agonist, glutamate.[2][3] This profile was intended to provide the cognitive benefits of enhanced AMPA receptor function while minimizing the risk of adverse effects.[2]

Mechanism of Action

This compound is a positive allosteric modulator of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[3] By binding to a site on the AMPA receptor distinct from the glutamate binding site, this compound slows the receptor's deactivation and desensitization, thereby prolonging the influx of cations in response to glutamate.[4] This potentiation of AMPA receptor-mediated currents is believed to be the basis for its observed effects on synaptic plasticity, such as long-term potentiation (LTP), and its potential to enhance cognitive function.[5]

Preclinical Development

This compound underwent extensive preclinical evaluation in various animal models to assess its efficacy and safety. These studies demonstrated its potential in a range of applications, from cognitive enhancement to treating respiratory depression.

Pharmacology

While specific binding affinity values (Ki or IC50) for this compound are not consistently reported in the available literature, its functional effects on AMPA receptor-mediated currents have been characterized. In electrophysiological studies on hippocampal patches, this compound was shown to modestly offset desensitization of AMPA receptors.[2]

Preclinical Efficacy

This compound demonstrated efficacy in several preclinical models:

  • Cognitive Enhancement: In rats, this compound was shown to enhance performance in the eight-arm radial maze, a test of spatial learning and memory.[5] It was effective at doses as low as 0.3 mg/kg.[5]

  • Attention and Hyperactivity: this compound dose-dependently antagonized amphetamine-induced locomotor activity in rats, suggesting a potential role in treating conditions like ADHD.[2]

  • Respiratory Depression: this compound was found to ameliorate opioid-induced respiratory depression in rats. For instance, it dose-dependently reversed alfentanil-induced respiratory depression.[5] It also showed efficacy in rescuing animals from lethal doses of fentanyl.[6]

Preclinical Pharmacokinetics

Detailed pharmacokinetic data from preclinical studies in rats and monkeys are summarized below.

SpeciesDoseRouteCmaxTmaxAUCHalf-life
Rat5, 10, 20 mg/kgIPN/AN/AN/AN/A
Rhesus MonkeyN/AOralN/AN/AN/AN/A

No specific Cmax, Tmax, AUC, or half-life values from preclinical studies in rats and monkeys were available in the searched results.

Preclinical Safety

This compound demonstrated a favorable safety profile in preclinical studies. It was found to be non-toxic to cultured rat neurons and lacked serious adverse events in mice at doses up to 2000 mg/kg.[2]

Clinical Development

This compound advanced into clinical trials for several indications, most notably Attention-Deficit/Hyperactivity Disorder (ADHD) and opioid-induced respiratory depression.

Phase I Studies

Early-phase clinical trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound in humans.

Study PopulationDose RangeKey Findings
Young Healthy Males25 - 1600 mg (single dose)Well-tolerated up to 1600 mg. Tmax: 3-5 hours; Half-life: 8-12 hours. Cmax and AUC were dose-proportional.[7]
Young Healthy Males100 mg QD - 800 mg BID (multiple doses)Well-tolerated up to 800 mg BID.[7]
Elderly Healthy Subjects300 mg QD (multiple doses)Well-tolerated with prominent side effects being headache, dizziness, and nausea.[7]
Phase IIa Study in Adult ADHD

A randomized, double-blind, placebo-controlled, crossover Phase IIa study evaluated the efficacy and safety of this compound in adults with ADHD.[8]

Treatment GroupNPrimary Endpoint (Change from Baseline in ADHD-RS Total Score)p-value
This compound 800 mg BID51 (ITT)Trend towards improvement0.151 (paired t-test)
This compound 800 mg BID51 (ITT)Superior efficacy compared to placebo0.002 (repeated measures analysis)
This compound 200 mg BID51 (ITT)Not significantly different from placeboN/A

ADHD-RS: ADHD Rating Scale; BID: twice daily; ITT: intent-to-treat.

The 800 mg BID dose also showed significant improvements on the inattentive (p=0.027) and hyperactivity (p=0.017) subscales in the secondary analysis.[8] The treatment was generally well-tolerated.

Study in Opioid-Induced Respiratory Depression

A study in healthy male volunteers investigated the ability of this compound to counteract the respiratory depressant effects of the opioid alfentanil.[9]

ParameterPlacebo + AlfentanilThis compound (1500 mg) + Alfentanilp-value
Decrease in Respiratory Frequency25.6 ± 27.9%2.9 ± 33.4%< 0.01

This compound significantly attenuated the alfentanil-induced decrease in respiratory frequency without affecting opioid-mediated analgesia.[9]

Experimental Protocols

In Vivo Electrophysiology

Objective: To assess the effect of this compound on synaptic transmission and long-term potentiation (LTP) in the hippocampus of anesthetized rats.

Protocol:

  • Male Sprague-Dawley rats are anesthetized with urethane.

  • A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus.

  • Baseline excitatory postsynaptic potentials (EPSPs) are recorded for at least 30 minutes.

  • This compound or vehicle is administered intraperitoneally (i.p.).

  • EPSPs are recorded for at least 60 minutes post-injection to assess changes in synaptic strength.

  • To assess LTP, a high-frequency tetanus (e.g., 100 Hz for 1 second) is delivered to the perforant path.

  • Post-tetanus EPSPs are recorded for at least 60 minutes to measure the potentiation of synaptic responses.

Eight-Arm Radial Maze

Objective: To evaluate the effect of this compound on spatial working and reference memory in rats.

Protocol:

  • Rats are first habituated to the maze, which consists of a central platform with eight arms radiating outwards.[10][11]

  • For the spatial working memory task, all eight arms are baited with a food reward.[12]

  • The rat is placed in the center of the maze and allowed to explore the arms to find the rewards.

  • An entry into an arm not previously visited is recorded as a correct choice. Re-entry into a previously visited arm is recorded as a working memory error.[10]

  • For the reference memory task, only a subset of arms (e.g., four) are consistently baited across trials.

  • Entry into an unbaited arm is recorded as a reference memory error.[10]

  • This compound or vehicle is administered prior to the test session, and the number of errors and latency to complete the task are recorded.

Amphetamine-Induced Locomotor Activity

Objective: To determine the effect of this compound on amphetamine-induced hyperactivity in rats.

Protocol:

  • Rats are habituated to the open-field activity chambers for a set period (e.g., 60 minutes) for several days.[13]

  • On the test day, animals are placed in the chambers, and baseline locomotor activity is recorded for a defined period (e.g., 30 minutes).[13]

  • This compound or vehicle is administered, followed by an injection of d-amphetamine (e.g., 1 mg/kg, i.p.).

  • Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a subsequent period (e.g., 90 minutes).[13]

  • The ability of this compound to attenuate the amphetamine-induced increase in locomotor activity is assessed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.

CX717_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds CX717 This compound CX717->AMPA_R Allosterically Modulates Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Channel Opening CAMKII CaMKII Ca_ion->CAMKII Activates CREB CREB CAMKII->CREB Phosphorylates pCREB pCREB CREB->pCREB BDNF BDNF Expression pCREB->BDNF Increases Synaptic_Plasticity Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity Promotes

Caption: Proposed signaling pathway of this compound.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Decision Electrophysiology Electrophysiology (Hippocampal Slices) Data_Analysis Data Analysis Electrophysiology->Data_Analysis Toxicity Neuronal Toxicity Assay Toxicity->Data_Analysis Pharmacokinetics Pharmacokinetics (Rat, Monkey) Pharmacokinetics->Data_Analysis Behavioral Behavioral Assays (8-Arm Maze, Locomotor Activity) Behavioral->Data_Analysis Go_NoGo Go/No-Go for Clinical Trials Data_Analysis->Go_NoGo

Caption: Typical preclinical evaluation workflow for this compound.

Synthesis

Conclusion and Future Directions

This compound represented a significant effort in the development of cognitive enhancers with a favorable safety profile. Its journey through preclinical and clinical studies provided valuable insights into the therapeutic potential of low-impact AMPA receptor modulators. While its development for ADHD stalled, the promising results in reversing opioid-induced respiratory depression highlight the potential for ampakines in other therapeutic areas. Further research may explore the efficacy of this compound and similar compounds in other neurological conditions characterized by glutamatergic dysfunction. The detailed data and methodologies presented in this guide serve as a comprehensive resource for scientists and researchers continuing to explore the therapeutic possibilities of modulating the AMPA receptor system.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Cx-717, a low-impact ampakine, in various rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike direct agonists, this compound does not activate the AMPA receptor on its own but rather enhances the receptor's response to the endogenous ligand, glutamate. It binds to an allosteric site on the receptor complex, which stabilizes the glutamate-bound conformation. This stabilization slows the receptor's deactivation and desensitization, leading to a prolonged influx of sodium and calcium ions upon glutamate binding. This enhancement of glutamatergic neurotransmission is thought to underlie its effects on cognition and respiration.

Data Presentation: this compound Dosage in Rodent Models

The following table summarizes the effective dosages of this compound reported in various rodent models. It is crucial to note that the optimal dose may vary depending on the specific animal model, the intended therapeutic effect, and the route of administration.

Rodent Model Species Route of Administration Effective Dose Range (mg/kg) Application Reference(s)
Normal, Cognitive EnhancementRatIntraperitoneal (IP)2Enhancement of Long-Term Potentiation (LTP)[1][2]
Normal, Cognitive EnhancementRatIntraperitoneal (IP)5 - 20Potentiation of Synaptic Responses[1][2]
Pompe Disease ModelMouseIntraperitoneal (IP)15Stimulation of Breathing[3]
Pompe Disease ModelRatIntravenous (IV)5 - 15Stimulation of Breathing
Spinal Cord InjuryRatIntravenous (IV)15Increase in Phrenic Motor Output[3]
Spinal Cord InjuryRatIntrathecal (IT)20 mM solutionModulation of Phrenic Motor Output[3]
Fentanyl-Induced Respiratory DepressionRatNot SpecifiedEffective dose range deemed safe in clinical trialsAttenuation of Respiratory Depression[4]
Alfentanil-Induced Respiratory DepressionRatNot Specified0.3 - 10Amelioration of Respiratory Depression[1][2]
General Efficacy RangeRodentsNot Specified5 - 30General Therapeutic Effects[1]
Single-Dose ToxicityMouseOral Gavage>2000 (No serious adverse events)Safety Assessment[1][2]
Single-Dose ToxicityMouseOral Gavage2500 (Minimum lethal dose)Safety Assessment[1]

Experimental Protocols

Drug Preparation

The solubility of this compound can be a limiting factor, and the choice of vehicle is critical for successful administration.

  • For Intrathecal (IT) Administration in Rats:

    • Vehicle: 10% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile saline.

    • Preparation: Prepare a 20 mM solution of this compound in the 10% HPCD vehicle. Ensure complete dissolution, which may require sonication. Filter the final solution through a 0.22 µm syringe filter before use.

  • For Oral Gavage (PO) Administration in Mice:

    • Vehicle: 0.5% methylcellulose with 0.1% Tween 20 in distilled water.

    • Preparation: Prepare a suspension of this compound in the vehicle. The concentration will depend on the desired dose and the volume to be administered (typically 5-10 mL/kg for mice). Ensure the suspension is homogenous before each administration.

  • For Intraperitoneal (IP) and Intravenous (IV) Administration:

    • While specific validated vehicles for IP and IV administration of this compound are not consistently reported across studies, researchers can consider using vehicles commonly employed for poorly water-soluble compounds. These may include:

      • A solution of 10% HPCD in sterile saline.

      • A suspension in 0.5% methylcellulose.

      • A solution containing a small percentage of a solubilizing agent like DMSO or PEG400, diluted with saline or phosphate-buffered saline (PBS). Note: The final concentration of the organic solvent should be minimized and tested for any behavioral or physiological effects in a vehicle control group.

    • Preparation: The preparation method will depend on the chosen vehicle. For solutions, ensure complete dissolution. For suspensions, ensure homogeneity. All solutions for IV administration must be sterile and free of particulates.

Administration Protocols

Adherence to proper administration techniques is essential for animal welfare and data reproducibility.

  • Intraperitoneal (IP) Injection:

    • Restrain the rodent, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.

    • Identify the lower right or left abdominal quadrant.

    • Insert a 23-25 gauge needle (for rats) or a 25-27 gauge needle (for mice) at a 30-45 degree angle.

    • Aspirate to ensure no fluid (e.g., urine, intestinal contents) is drawn back.

    • Inject the this compound solution/suspension slowly.

    • The typical injection volume is 5-10 mL/kg for both rats and mice.

  • Intravenous (IV) Injection (Tail Vein):

    • Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the rodent in a suitable restrainer.

    • Using a 27-30 gauge needle, insert it into one of the lateral tail veins, parallel to the vein.

    • Successful entry is often indicated by a "flash" of blood in the needle hub.

    • Inject the solution slowly. Resistance or swelling indicates an unsuccessful injection.

    • The typical injection volume is up to 5 mL/kg for a bolus injection in rats and mice. For infusions, the rate should be carefully controlled.

  • Intrathecal (IT) Catheter Delivery:

    • This is a surgical procedure requiring anesthesia and aseptic techniques. A catheter is implanted into the intrathecal space, typically at the cervical or lumbar level, depending on the experimental question. The drug is then infused through the catheter. The volume and rate of infusion should be optimized for the specific model.

  • Oral Gavage (PO):

    • Use a flexible gavage needle appropriate for the size of the animal.

    • Gently restrain the animal and insert the gavage needle into the esophagus.

    • Administer the suspension slowly to prevent regurgitation.

    • The typical volume is 5-10 mL/kg for mice and up to 20 mL/kg for rats.

Mandatory Visualizations

Cx-717_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to orthosteric site Cx717 This compound Cx717->AMPAR Binds to allosteric site Na_Ca_Influx Na+ / Ca2+ Influx AMPAR->Na_Ca_Influx Channel Opening Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Ca2+-dependent Signaling Cascades Na_Ca_Influx->Ca_Signaling Downstream Downstream Effects (e.g., Gene Expression, Synaptic Plasticity) Ca_Signaling->Downstream Experimental_Workflow_Cx717 cluster_prep Preparation Phase cluster_admin Administration Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Baseline Measurements Drug_Prep This compound Formulation (Solution/Suspension) Animal_Acclimation->Drug_Prep Administration This compound Administration (IP, IV, IT, or PO) Drug_Prep->Administration Control Vehicle Control Administration Drug_Prep->Control Behavioral Behavioral Testing (e.g., Cognitive Tasks) Administration->Behavioral Physiological Physiological Recording (e.g., Respiration) Administration->Physiological Control->Behavioral Control->Physiological Data_Collection Data Collection Behavioral->Data_Collection Physiological->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

References

Oral Bioavailability of Cx-717 in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cx-717, a low-impact ampakine, has been investigated for its potential therapeutic effects in various neurological and neuropsychiatric disorders. As a positive allosteric modulator of the AMPA receptor, its ability to reach the central nervous system following oral administration is a critical factor in its development.[1][2][3][4] This document provides a summary of the available information on the oral bioavailability of this compound in animal studies and outlines generalized protocols for its assessment.

While specific quantitative pharmacokinetic parameters for this compound in animal models are not extensively available in the public domain, preclinical studies have consistently demonstrated its activity following oral administration in various species, including mice, rats, and rhesus monkeys.[5] However, reports also indicate that this compound has a relatively poor oral bioavailability, which has influenced its clinical development pathway.[5]

These application notes offer a framework for researchers aiming to evaluate the oral bioavailability of this compound or similar compounds in a preclinical setting.

Quantitative Data Summary

Direct quantitative data on the oral bioavailability (F%) and other pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound in animal models are not readily found in published literature. Preclinical studies have established effective oral dose ranges in different species.

Animal ModelRoute of AdministrationEffective Dose Range (mg/kg)Notable Findings
MiceOral Gavage0.3 - 10Active at these doses with no serious adverse events up to 2000 mg/kg.[2][6]
RatsOral Gavage5 - 30Effective in models of respiratory depression and cognitive enhancement.[3]
Rhesus MonkeysOralNot SpecifiedImproved cognitive performance and counteracted effects of sleep deprivation.[5]

Note: The absence of specific pharmacokinetic values (Cmax, Tmax, AUC, F%) in the public domain for animal studies is a significant data gap. The information provided is based on dose-response studies rather than dedicated pharmacokinetic trials.

For context, pharmacokinetic studies in healthy human subjects have shown a time to maximum concentration (Tmax) of 3-5 hours and a half-life of 8-12 hours following oral administration.[7]

Experimental Protocols

The following are generalized protocols for determining the oral bioavailability of a compound like this compound in animal models. These protocols should be adapted based on the specific research question, animal model, and available analytical methods.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound in rats.

Materials:

  • This compound

  • Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose with 0.1% Tween 20)

  • Male Sprague-Dawley rats (or other appropriate strain), weight and age-matched

  • Oral gavage needles

  • Intravenous catheters

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation and Preparation:

    • Acclimate rats to the housing facility for at least one week.

    • Fast animals overnight (with free access to water) before dosing.

    • On the day of the study, weigh each animal.

    • For the intravenous group, anesthetize the rats and surgically implant a catheter into the jugular or femoral vein for drug administration and/or blood sampling. Allow for a recovery period as per institutional guidelines.

  • Drug Administration:

    • Oral Group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

    • Intravenous Group: Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the implanted catheter. The intravenous dose should be lower than the oral dose to ensure accurate characterization of the elimination phase.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points.

    • Suggested time points for oral administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Suggested time points for intravenous administration: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Immediately place blood samples into anticoagulant-treated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data for both oral and intravenous routes.

    • Calculate the following pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin):

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time. Calculate AUC from time zero to the last measurable concentration (AUC0-t) and extrapolate to infinity (AUC0-inf).

      • t1/2: Elimination half-life.

      • CL: Clearance (for the IV group).

      • Vd: Volume of distribution (for the IV group).

    • Calculate Absolute Oral Bioavailability (F%): F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for an oral bioavailability study.

AMPA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel_Opening Ion Channel Opening (Na+, Ca2+ influx) AMPA_Receptor->Ion_Channel_Opening Activates Cx717 Cx717 Cx717->AMPA_Receptor Positive Allosteric Modulation Neuronal_Excitation Enhanced Neuronal Excitation Ion_Channel_Opening->Neuronal_Excitation

Caption: Mechanism of action of this compound at the AMPA receptor.

Oral_Bioavailability_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase cluster_data_analysis Data Analysis Phase Dosing_PO Oral Dosing (this compound) Blood_Sampling Serial Blood Sampling Dosing_PO->Blood_Sampling Dosing_IV Intravenous Dosing (this compound) Dosing_IV->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis (Quantification) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for determining oral bioavailability.

References

Application Notes and Protocols for Measuring the Cognitive Effects of Cx-717 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Ampakine Cx-717 as a Cognitive Enhancer

This compound is a member of the ampakine class of drugs, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor.[1][2][3] As a "low-impact" ampakine, this compound modestly reduces the desensitization of AMPA receptors without altering agonist binding affinity, a characteristic that distinguishes it from "high-impact" ampakines and reduces the risk of neurotoxicity and epileptogenic effects.[1][2][4] Preclinical studies in rats have demonstrated that this compound enhances synaptic transmission and long-term potentiation (LTP), a cellular mechanism fundamental to learning and memory.[1][2][4] Consequently, this compound has been investigated for its therapeutic potential in conditions characterized by cognitive deficits, such as ADHD and dementia, and has shown efficacy in various rodent models of cognition.[1][2] These notes provide detailed protocols for assessing the cognitive effects of this compound in rats using established behavioral and electrophysiological paradigms.

Mechanism of Action: AMPA Receptor Modulation

This compound exerts its cognitive-enhancing effects by binding to an allosteric site on the AMPA receptor. This binding stabilizes the receptor in an open conformation when glutamate is bound, thereby increasing the flow of ions into the postsynaptic neuron. This enhanced synaptic response strengthens synaptic connections, a process known as long-term potentiation (LTP), which is critical for memory formation.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx Increased Ca++ Influx AMPA_R->Ca_Influx Channel Opens LTP Long-Term Potentiation (LTP) Ca_Influx->LTP Activates Downstream Signaling Cascades Cognition Enhanced Learning & Memory LTP->Cognition Strengthens Synapses Cx717 This compound Cx717->AMPA_R Positive Allosteric Modulation

Figure 1: Signaling pathway of this compound at the glutamatergic synapse.

Experimental Protocols

The following protocols describe key methodologies for evaluating the impact of this compound on different cognitive domains in rats.

Protocol 1: Assessment of Spatial Working and Reference Memory via the Eight-Arm Radial Maze

The eight-arm radial maze is a classic task used to assess spatial learning and memory, functions heavily dependent on the hippocampus.[5] this compound has been shown to potently enhance performance in this task.[1][2]

3.1.1 Materials

  • Eight-arm radial maze apparatus

  • Food rewards (e.g., sucrose pellets)

  • This compound solution

  • Vehicle solution (control)

  • Intraperitoneal (IP) injection supplies

  • Adult male rats (e.g., Sprague-Dawley)[6]

  • Video tracking software

3.1.2 Procedure

  • Habituation & Food Restriction: For one week prior to testing, individually house rats and restrict their diet to maintain approximately 85-90% of their free-feeding body weight, ensuring motivation for the food reward.[6] Handle rats daily to acclimate them to the experimenter.

  • Pre-training: For 2-3 days, place each rat on the central platform of the maze with food rewards scattered throughout all arms to encourage exploration.

  • Training (Acquisition):

    • Bait a subset of arms (e.g., three arms) with a food reward at the end. The location of the baited arms should remain consistent for each rat throughout the experiment (reference memory component).

    • Place the rat on the central platform and allow it to explore the maze until all baited arms have been visited or a set time (e.g., 10 minutes) has elapsed.

    • An entry into an arm is defined as the rat placing all four paws inside the arm.

    • A "working memory error" is recorded if the rat re-enters a previously visited baited arm within the same trial.

    • A "reference memory error" is recorded if the rat enters an arm that has never been baited.

  • Drug Administration:

    • Once performance stabilizes, begin the drug testing phase.

    • Administer this compound (doses ranging from 0.1 to 10 mg/kg) or vehicle via IP injection 15-30 minutes before the acquisition trial.[1]

    • A within-subjects design is often used, where each rat receives all drug doses and vehicle in a counterbalanced order across different test days.

  • Testing & Retention:

    • Conduct an acquisition trial as described above.

    • A retention trial can be performed several hours later (e.g., 6 hours) without any additional drug administration to assess the drug's effect on memory consolidation.[1]

3.1.3 Data Analysis

  • Number of correct choices before the first error.

  • Total number of working memory errors.

  • Total number of reference memory errors.

  • Time to complete the task.

  • Analyze data using ANOVA followed by post-hoc tests to compare dose effects.[1]

Protocol 2: Assessment of Attention and Executive Function via the 5-Choice Serial Reaction Time Task (5CSRTT)

The 5CSRTT is a task of sustained and selective attention, as well as response control, with relevance to disorders like ADHD.[3]

3.2.1 Materials

  • 5CSRTT operant chambers

  • Liquid food reward (e.g., condensed milk solution)

  • This compound solution and vehicle

  • Subcutaneous (s.c.) injection supplies

  • Adult male rats

3.2.2 Procedure

  • Habituation & Pre-training: Train food-restricted rats to receive a liquid reward from a magazine port in the operant chamber.

  • Training:

    • Rats are trained to poke their nose into one of five illuminated apertures to receive a reward.

    • The stimulus duration (SD) and inter-trial interval (ITI) are gradually adjusted to increase task difficulty.

    • Training continues until rats achieve a stable baseline performance (e.g., >80% accuracy and <20% omissions).

  • Drug Administration:

    • Administer this compound (e.g., 20 mg/kg, s.c.) or vehicle prior to the test session.[3]

  • Testing:

    • Place the rat in the chamber and run the 5CSRTT protocol. The task can be challenged by varying the stimulus duration or the inter-trial interval.[3]

3.2.3 Data Analysis

  • Accuracy: Percentage of correct responses.

  • Omissions: Percentage of trials with no response.

  • Premature Responses: Responses made during the ITI before the stimulus is presented (a measure of impulsivity/inhibitory control).[3]

  • Perseverative Responses: Repeated nose pokes into an aperture after a correct response.

  • Response Latency: Time taken to make a correct response.

Protocol 3: In Vivo Electrophysiology for Synaptic Potentiation (LTP)

This protocol directly measures the physiological effect of this compound on synaptic plasticity in the hippocampus.

3.3.1 Materials

  • Stereotaxic apparatus

  • Anesthesia (e.g., urethane)

  • Recording and stimulating electrodes

  • Amplifier and data acquisition system

  • This compound solution and vehicle

3.3.2 Procedure

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

  • Electrode Placement: Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus of the hippocampus using stereotaxic coordinates.

  • Baseline Recording: Deliver single pulses to the stimulating electrode to evoke excitatory postsynaptic potentials (EPSPs) in the dentate gyrus. Record stable baseline EPSP amplitudes for 15-20 minutes.

  • Drug Administration: Administer this compound (e.g., 5, 10, or 20 mg/kg, IP) or vehicle.[1]

  • Post-Drug Recording: Continue to record EPSPs for at least 60 minutes to observe any potentiation of the synaptic response.

  • LTP Induction: Deliver a high-frequency tetanus stimulation (a suboptimal stimulus is often used to better reveal enhancement by the drug) to the perforant path to induce LTP.[1]

  • Post-Tetanus Recording: Record EPSPs for another 60 minutes to measure the magnitude and stability of LTP.

3.3.3 Data Analysis

  • Measure the amplitude or slope of the EPSP.

  • Express post-drug EPSP amplitudes as a percentage of the pre-drug baseline.

  • Compare the magnitude of LTP (percent increase in EPSP amplitude post-tetanus) between this compound and vehicle groups using a Student's t-test or ANOVA.[2]

General Experimental Workflow

The successful execution of preclinical cognitive studies requires a structured workflow, from initial animal preparation to final data interpretation.

cluster_prep Phase 1: Preparation cluster_train Phase 2: Training cluster_test Phase 3: Testing cluster_analysis Phase 4: Analysis Acclimatization Animal Acclimatization & Handling (1 week) Diet Food Restriction (if applicable) Acclimatization->Diet Habituation Apparatus Habituation & Pre-training Diet->Habituation Training Task Training to Baseline Performance Habituation->Training Grouping Assign to Groups (Vehicle, this compound Doses) Training->Grouping Admin Drug/Vehicle Administration Grouping->Admin Behavior Behavioral or Electrophysiological Testing Admin->Behavior Data Data Collection & Scoring Behavior->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats Results Interpretation of Results Stats->Results

Figure 2: General workflow for a preclinical cognitive study in rats.

Data Presentation

Quantitative data should be summarized to facilitate comparison across different experimental conditions and doses.

Table 1: Effect of this compound on Performance in the Eight-Arm Radial Maze

Dose (mg/kg, IP) N Correct Choices Before First Error (Mean ± SEM) Total Errors (Working + Reference) (Mean ± SEM) Reference
Vehicle 10 Baseline Baseline [1][2]
0.1 10 No significant change No significant change [1]
0.3 10 Statistically significant improvement Dose-dependent decrease [1]
1.0 10 Significant improvement Statistically significant decrease [1]
3.0 10 Significant improvement Statistically significant decrease [1]
10.0 10 Improvement observed Decrease observed [1]

Data is synthesized from published findings. A statistically significant improvement was noted at doses of 0.3 mg/kg and above.[1]

Table 2: Effect of this compound on Evoked EPSPs in the Rat Dentate Gyrus

Dose (mg/kg, IP) N Potentiation of EPSP Amplitude (Mean ± SEM) Reference
5 4 + 8.5 ± 1.2% [1][2]
10 4 + 17.5 ± 0.9%* [1][2]
20 5 + 21.0 ± 1.9%** [1][2]

**p < 0.05, *p < 0.01 compared to baseline.[1]

Table 3: Effect of this compound on 5CSRTT Performance in Rats

Treatment Group Key Finding Domain Affected Reference
This compound (20 mg/kg, s.c.) Significantly fewer incorrect responses Attention / Accuracy [3]
This compound (20 mg/kg, s.c.) in BVD* model Significantly fewer premature responses Inhibitory Control [3]
This compound (20 mg/kg, s.c.) Detrimental effect on novel object exploration Recognition Memory [3]

*BVD: Bilateral Vestibular Deafferentation, a model for cognitive deficits.[3]

References

Application Notes and Protocols: Assessing the Efficacy of Cx-717 on Spatial Learning and Memory Using the Morris Water Maze

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cx-717 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to a class of drugs known as ampakines.[1] These modulators enhance glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory.[2] Preclinical studies have demonstrated the cognitive-enhancing effects of this compound, including its ability to improve performance in spatial memory tasks and enhance long-term potentiation (LTP), a cellular correlate of learning.[3] This document provides detailed protocols for evaluating the efficacy of this compound on spatial learning and memory using the Morris water maze (MWM), a widely used behavioral assay for assessing hippocampal-dependent spatial navigation in rodents.[4][5]

The protocols outlined below are based on established MWM procedures and informed by preclinical studies of this compound in other spatial memory paradigms, such as the eight-arm radial maze.[3]

Mechanism of Action: this compound and AMPA Receptor Modulation

This compound acts by binding to an allosteric site on the AMPA receptor, which modestly offsets receptor desensitization and prolongs the synaptic response to glutamate.[3] This potentiation of AMPA receptor-mediated signaling is believed to be the primary mechanism underlying its cognitive-enhancing effects. The enhancement of synaptic transmission and the facilitation of LTP are crucial for the encoding and consolidation of memories.[2][3]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Release Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Na⁺ Influx & Depolarization NMDA_R NMDA Receptor NMDA_R->Ca_ion Mg²⁺ block removal LTP Long-Term Potentiation (LTP) Ca_ion->LTP Activation of Downstream Signaling Memory Enhanced Learning & Memory LTP->Memory Cx717 This compound Cx717->AMPA_R Positive Allosteric Modulation

Caption: Simplified signaling pathway of this compound's effect on synaptic plasticity.

Experimental Protocols

Animals
  • Species: Male Wistar rats (or other appropriate rodent strain)

  • Age: 8-10 weeks at the start of the experiment

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All experiments should be conducted in accordance with institutional animal care and use committee guidelines.

This compound Administration
  • Formulation: this compound can be dissolved in a suitable vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin).

  • Dosing: Based on preclinical data from radial arm maze studies, a dose range of 0.3-10 mg/kg is recommended for initial efficacy testing.[3] A vehicle control group and at least three dose levels of this compound should be included.

  • Route of Administration: Intraperitoneal (IP) injection.

  • Timing: Administer this compound or vehicle 15-30 minutes prior to the start of the daily MWM training session.[3]

Morris Water Maze Apparatus
  • Pool: A circular pool (approximately 1.8 meters in diameter) filled with water made opaque with non-toxic white paint. The water temperature should be maintained at 25 ± 1°C.[4]

  • Platform: A submerged platform (10-15 cm in diameter) placed approximately 1.5 cm below the water surface.[4]

  • Cues: The pool should be surrounded by distinct visual cues to facilitate spatial navigation.

  • Tracking: An automated video tracking system should be used to record and analyze the animal's swim paths, latency to find the platform, and other relevant parameters.

Experimental Workflow

cluster_setup Experimental Setup cluster_mwm Morris Water Maze Protocol Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling & Injection Procedure Animal_Acclimation->Habituation Pretraining Pre-training (Visible Platform, 1 day) Habituation->Pretraining Acquisition Acquisition Phase (Hidden Platform, 5 days) Pretraining->Acquisition Probe_Trial Probe Trial (Platform Removed, 1 day) Acquisition->Probe_Trial Vehicle Vehicle Control Vehicle->Acquisition Cx717_Low This compound (Low Dose) Cx717_Low->Acquisition Cx717_Mid This compound (Mid Dose) Cx717_Mid->Acquisition Cx717_High This compound (High Dose) Cx717_High->Acquisition

Caption: Experimental workflow for testing this compound efficacy in the Morris water maze.
Detailed MWM Protocol

  • Pre-training (Day 1):

    • To ensure that animals are not visually impaired and can learn the basic task of escaping onto a platform, a visible platform trial is conducted.

    • The platform is marked with a conspicuous cue (e.g., a brightly colored flag).

    • Each animal undergoes four trials, starting from different quadrants of the pool.

    • The latency to reach the visible platform is recorded.

  • Acquisition Phase (Days 2-6):

    • The platform is submerged and remains in the same location for all trials.

    • Each animal is subjected to four trials per day for five consecutive days.

    • For each trial, the animal is released from one of four quasi-random starting positions.

    • The animal is allowed a maximum of 120 seconds to find the platform.[5] If it fails to find the platform within this time, it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds before being removed.

    • The inter-trial interval is approximately 5-10 minutes.

    • Key parameters to measure:

      • Escape latency: Time taken to find the hidden platform.

      • Path length: The total distance traveled to reach the platform.

      • Swim speed: To control for motor effects of the drug.

  • Probe Trial (Day 7):

    • 24 hours after the final acquisition trial, a probe trial is conducted to assess spatial memory retention.

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for 60-120 seconds.[5]

    • Key parameters to measure:

      • Time spent in the target quadrant: The percentage of time the animal spends in the quadrant where the platform was previously located.

      • Number of platform crossings: The number of times the animal swims over the exact location where the platform used to be.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the Morris water maze experiments.

Table 1: Acquisition Phase - Escape Latency (seconds)
Treatment GroupDay 2Day 3Day 4Day 5Day 6
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (0.3 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1.0 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (3.0 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Table 2: Acquisition Phase - Path Length (meters)
Treatment GroupDay 2Day 3Day 4Day 5Day 6
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (0.3 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1.0 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (3.0 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Table 3: Probe Trial - Memory Retention
Treatment GroupTime in Target Quadrant (%)Platform Crossings (count)
Vehicle ControlMean ± SEMMean ± SEM
This compound (0.3 mg/kg)Mean ± SEMMean ± SEM
This compound (1.0 mg/kg)Mean ± SEMMean ± SEM
This compound (3.0 mg/kg)Mean ± SEMMean ± SEM

Expected Outcomes and Interpretation

Based on the pro-cognitive effects of this compound observed in other preclinical models, the following outcomes are anticipated in the Morris water maze:

  • Acquisition Phase: Animals treated with effective doses of this compound are expected to show a faster learning curve, as indicated by a more rapid decrease in escape latency and path length over the training days compared to the vehicle control group.

  • Probe Trial: In the probe trial, this compound treated animals are expected to demonstrate superior memory retention, evidenced by a significantly greater percentage of time spent in the target quadrant and a higher number of platform crossings compared to the control group.

  • Swim Speed: It is important to analyze swim speed to ensure that any observed improvements in performance are not due to non-specific motor stimulant effects of the drug. No significant differences in swim speed between groups would suggest a specific effect on cognitive processes.

Conclusion

The Morris water maze is a robust and reliable tool for assessing the efficacy of cognitive enhancers like this compound on spatial learning and memory. The detailed protocols and data presentation formats provided in these application notes offer a standardized framework for conducting and interpreting these studies. The positive modulation of AMPA receptors by this compound holds therapeutic promise for a variety of neurological and psychiatric disorders characterized by cognitive deficits. Rigorous preclinical evaluation using established behavioral paradigms such as the MWM is a critical step in the development of this and other novel nootropic agents.

References

Electrophysiological Recording of AMPA Receptor Activity with CX-717: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-717 is a low-impact ampakine, a class of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[3] By binding to an allosteric site on the AMPA receptor, this compound modulates its function, leading to an enhancement of glutamatergic signaling.[4][5] This modulation primarily involves a reduction in the rate of receptor desensitization, thereby prolonging the ion channel opening in the presence of the endogenous agonist, glutamate.[4][6]

These properties make this compound a valuable research tool for studying the physiological roles of AMPA receptors and a potential therapeutic agent for various neurological and psychiatric disorders characterized by deficient glutamatergic neurotransmission, such as ADHD, cognitive impairment, and respiratory depression.[1][7] This document provides detailed application notes and protocols for the electrophysiological recording of AMPA receptor activity in the presence of this compound.

Data Presentation

In Vitro Electrophysiology

The following tables summarize the quantitative data from preclinical studies on the effect of this compound on AMPA receptor-mediated currents.

Table 1: Effect of this compound on Glutamate-Induced Currents in Excised Hippocampal Patches [4]

This compound Concentration (µM)Steady-State Current / Peak Amplitude (%)
0 (Control)4.3 ± 2.7
5Enhanced Inward Current
10~5x increase in steady-state/peak ratio
3020.7 ± 2.7
100~5x increase in steady-state/peak ratio

Table 2: In Vivo Effect of this compound on Field Excitatory Postsynaptic Potentials (fEPSPs) in Rat Dentate Gyrus [4]

This compound Dose (mg/kg, IP)Increase in fEPSP Amplitude (%)
58.5 ± 1.2
1017.5 ± 0.9
2021.0 ± 1.9

Signaling Pathways and Mechanisms

This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor complex distinct from the glutamate binding site. This binding stabilizes the receptor in a conformation that reduces the rate of desensitization, leading to a prolonged influx of Na+ ions upon glutamate binding and consequently, an enhanced excitatory postsynaptic current (EPSC).

AMPA_CX717_Signaling cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Release Na_channel Na+ Channel AMPA_R->Na_channel Opens Depolarization Membrane Depolarization Na_channel->Depolarization Na+ Influx CX717_node This compound CX717_node->AMPA_R Allosteric Modulation EPSC Enhanced EPSC Depolarization->EPSC Patch_Clamp_Workflow A Prepare Brain Slices or Neuronal Cultures B Transfer to Recording Chamber with Perfusing aCSF A->B C Obtain Whole-Cell Patch-Clamp Recording B->C D Record Baseline AMPA Receptor Currents (Holding Potential -70 mV) C->D E Apply Pharmacological Blockers (TTX, Picrotoxin, D-AP5) D->E F Perfuse with this compound (Varying Concentrations) E->F G Record Potentiated AMPA Receptor Currents F->G H Data Analysis: Amplitude, Kinetics, Desensitization G->H Logical_Workflow A Hypothesis: This compound positively modulates AMPA receptor function B In Vitro Experiments (Patch-Clamp) A->B E In Vivo Experiments (fEPSP Recording) A->E C Measure effect on AMPA current kinetics (Desensitization, Deactivation) B->C D Determine Concentration-Response Relationship B->D H Conclusion: Characterize the electrophysiological profile of this compound C->H D->H F Measure effect on synaptic transmission (fEPSP amplitude/slope) E->F G Determine Dose-Response Relationship E->G F->H G->H

References

Application Notes and Protocols: In Vitro Application of Cx-717 on Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cx-717 is a low-impact ampakine, a class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a low-impact modulator, this compound modestly offsets AMPA receptor desensitization without altering agonist binding affinity, a characteristic that mitigates the risk of neurotoxicity and epileptogenic effects associated with other AMPA receptor modulators.[1] Preclinical studies have demonstrated the potential of this compound to enhance synaptic transmission, facilitate long-term potentiation (LTP), and improve cognitive function.[1] Notably, this compound has been shown to be non-toxic to cultured rat neurons at high concentrations, making it a promising candidate for in vitro studies of synaptic plasticity and neuronal function.[1]

These application notes provide detailed protocols for the in vitro application of this compound on primary neuron cultures, including methods for cell culture, drug preparation, and assessment of neuronal viability, synaptic function, and signaling pathways.

Data Presentation

Table 1: In Vitro Electrophysiological Effects of this compound on Hippocampal Neurons

ParameterDescriptionConcentrationEffectReference
EC₅₀Half-maximal effective concentration for enhancing glutamate-induced inward currents in excised hippocampal patches.3.4 µMPotentiation of steady-state/peak current ratio.[2]
Steady-State/Peak Current RatioIncrease in the steady-state current relative to the peak current in response to glutamate application in excised hippocampal patches.30 µMApproximately 5-fold increase compared to control.[2]

Table 2: In Vivo Effects of this compound on Synaptic Plasticity and Function

ParameterDescriptionDosageEffectReference
fEPSP AmplitudeField excitatory postsynaptic potential amplitude in the dentate gyrus of anesthetized rats.20 mg/kg (IP)~21% increase.[2]
Long-Term Potentiation (LTP)Enhancement of fEPSP slope following suboptimal tetanic stimulation in anesthetized rats.2 mg/kgRobust and stable LTP induction (~20% increase in fEPSP).[2]

Table 3: Effects of this compound on Biomarker Expression (In Vivo)

BiomarkerTime PointEffectReference
Brain-Derived Neurotrophic Factor (BDNF)Rapid (up to 1 hour)Increase[3]
p11 (S100A10)Sustained (up to 6 hours)Increase[3]

Experimental Protocols

I. Preparation of Primary Neuron Cultures

This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents, a common model for in vitro neuroscience research.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-A)

  • Enzyme solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically dissect embryos and isolate cortices or hippocampi in ice-cold dissection medium.

  • Mince the tissue into small pieces.

  • Incubate the tissue in the enzyme solution at 37°C for 15-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 1-2 x 10⁵ cells/cm²) on coated culture vessels.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.

II. Preparation and Application of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete neuronal culture medium

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Application to Cultures:

    • For acute treatments, remove a portion of the conditioned medium from the neuronal cultures and replace it with the same volume of medium containing the desired concentration of this compound.

    • For chronic treatments, add the diluted this compound directly to the culture medium during a regular half-medium change.

III. Assessment of Neuronal Viability

To confirm that the observed effects of this compound are not due to cytotoxicity, a cell viability assay should be performed.

A. MTT Assay

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well culture plates

Procedure:

  • Plate primary neurons in a 96-well plate and treat with various concentrations of this compound for the desired duration.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan product.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

B. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • LDH assay kit (commercially available)

  • 96-well plates

Procedure:

  • Plate primary neurons in a 96-well plate and treat with this compound.

  • At the end of the treatment period, carefully collect a sample of the culture supernatant from each well.

  • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents.

  • Incubate the mixture at room temperature for the recommended time.

  • Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

  • To determine the maximum LDH release, lyse a set of control wells with a lysis buffer provided in the kit.

IV. Electrophysiological Assessment of Synaptic Function

Whole-cell patch-clamp recordings can be used to measure miniature excitatory postsynaptic currents (mEPSCs) to assess changes in synaptic transmission.

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes

  • Internal and external recording solutions

  • Tetrodotoxin (TTX) to block action potentials

  • Bicuculline or picrotoxin to block inhibitory currents

Procedure:

  • Prepare primary neuron cultures on coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with oxygenated external solution containing TTX and a GABAA receptor antagonist.

  • Treat the culture with the desired concentration of this compound for a specified duration before and during the recording.

  • Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution and establish a whole-cell patch-clamp configuration.

  • Voltage-clamp the neuron at a holding potential of -70 mV.

  • Record mEPSCs for a period of 5-10 minutes.

  • Analyze the recorded data to determine the frequency, amplitude, and kinetics of mEPSCs. An increase in mEPSC frequency is indicative of a presynaptic effect (increased probability of neurotransmitter release), while an increase in mEPSC amplitude suggests a postsynaptic effect (increased receptor number or function).

Signaling Pathways and Visualizations

This compound, as a positive allosteric modulator of AMPA receptors, enhances glutamatergic neurotransmission. This enhanced signaling can activate downstream pathways crucial for synaptic plasticity and neuronal survival. One key pathway involves the activation of the mammalian target of rapamycin (mTOR) signaling cascade, which can lead to an increase in the synthesis of synaptic proteins and the release of brain-derived neurotrophic factor (BDNF).[4][5][6][7]

Cx717_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Cx717 This compound Cx717->AMPAR Modulates Ca_influx Ca²⁺ Influx AMPAR->Ca_influx Opens Channel PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits (leading to activation of eIF4E) BDNF_release BDNF Release mTORC1->BDNF_release Promotes Protein_Synthesis Synaptic Protein Synthesis (e.g., PSD-95, GluA1) p70S6K->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Promotes p11_expression p11 Expression BDNF_release->p11_expression Induces Experimental_Workflow cluster_assays 3. Assays Culture 1. Primary Neuron Culture (Cortical or Hippocampal) Treatment 2. This compound Treatment (Varying concentrations and durations) Culture->Treatment Viability Neuronal Viability (MTT / LDH) Treatment->Viability Electrophysiology Synaptic Function (mEPSC recording) Treatment->Electrophysiology Biochemical Protein Expression (Western Blot / ICC) Treatment->Biochemical Analysis 4. Data Analysis and Interpretation Viability->Analysis Electrophysiology->Analysis Biochemical->Analysis

References

Application Notes and Protocols for Assessing Cx-717's Impact on Memory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing behavioral assays for evaluating the effects of Cx-717, a low-impact ampakine and positive allosteric modulator of AMPA receptors, on memory and cognition. Detailed protocols for key experiments are provided, along with data presentation tables and diagrams to facilitate experimental design and interpretation.

Introduction to this compound and its Mechanism of Action

This compound is a compound that enhances cognitive function and memory by affecting the neurotransmitter glutamate.[1] As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances glutamatergic neurotransmission, a key mechanism underlying synaptic plasticity, learning, and memory.[2][3][4] Preclinical studies have demonstrated its potential in improving performance in various memory tasks.[2][5]

Signaling Pathway of this compound

Cx717_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates Cx717 This compound Cx717->AMPA_R Modulates Excitatory_Signal Enhanced Excitatory Signal Ion_Channel->Excitatory_Signal Leads to

Mechanism of this compound action at the synapse.

Behavioral Assays for Assessing Memory

Several behavioral assays are suitable for evaluating the impact of this compound on different facets of memory. The choice of assay will depend on the specific memory domain of interest (e.g., working memory, spatial memory, recognition memory).

Delayed Match-to-Sample (DMS) Task

The DMS task is a robust method for assessing short-term recognition and working memory, particularly in non-human primates.[6][7][8]

Data Presentation: Effects of this compound on DMS Performance in Non-Human Primates

Dose (mg/kg, IV)ConditionPerformance (% Correct)Change from Vehicle/ControlResponse Latency (Match Phase)
0.3 - 0.5 NormalIncreasedSignificant Increase*Decreased
0.8 - 1.0 NormalIncreasedSignificant Increase Decreased
1.5 NormalIncreasedSignificant IncreaseDecreased
0.8 Sleep Deprived84.5% ± 2.0%Restored to above-normal levelsDecreased
Vehicle Sleep Deprived62.7% ± 2.5%-Increased
Vehicle NormalBaselineN/ABaseline

*p < 0.01, **p < 0.001 relative to vehicle sessions.[9] Data adapted from studies in non-human primates.[5][10]

Eight-Arm Radial Maze

The eight-arm radial maze is a classic task for assessing spatial working and reference memory in rodents.[11][12] this compound has been shown to enhance performance in this task.[2]

Novel Object Recognition (NOR) Task

The NOR task evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[13][14][15] Interestingly, one study reported that this compound (20 mg/kg, s.c.) produced a detrimental effect in the object recognition memory task in rats, significantly reducing exploration of the novel object.[16][17]

5-Choice Serial Reaction Time Task (5CSRTT)

The 5CSRTT is primarily a test of attention and executive function, but it has a significant working memory component.[18][19] this compound has been shown to reduce the number of incorrect responses in this task in rats.[17]

Experimental Protocols

Delayed Match-to-Sample (DMS) Task Protocol (Non-Human Primates)

This protocol is adapted from studies evaluating this compound in rhesus monkeys.[5][10]

Experimental Workflow: DMS Task

DMS_Workflow cluster_setup Setup cluster_task DMS Task Trial cluster_data Data Collection Animal_Prep Acclimatize Non-Human Primate to Test Chamber Drug_Admin Administer this compound or Vehicle (IV) 10 min prior to task Animal_Prep->Drug_Admin Start_Trial Start Trial (e.g., press a lever) Drug_Admin->Start_Trial Sample_Phase Sample Image Presentation Start_Trial->Sample_Phase Delay_Phase Delay Period (1-30 seconds) Sample_Phase->Delay_Phase Choice_Phase Presentation of Multiple Images (including sample) Delay_Phase->Choice_Phase Response Subject Selects Matching Image Choice_Phase->Response Reward Reward for Correct Choice Response->Reward Collect_Data Record: - % Correct Responses - Response Latencies Response->Collect_Data

Workflow for the Delayed Match-to-Sample Task.

Materials:

  • DMS operant chamber with a touch screen for stimulus presentation.

  • Reward delivery system (e.g., juice dispenser).

  • This compound solution for intravenous (IV) administration.

  • Vehicle control solution.

Procedure:

  • Acclimatization: Acclimatize the animal to the testing chamber and task procedure.

  • Drug Administration: Administer the desired dose of this compound (e.g., 0.3, 0.8, or 1.5 mg/kg) or vehicle intravenously 10 minutes before the start of the behavioral session.[10]

  • Task Initiation: The animal initiates a trial (e.g., by pressing a lever).

  • Sample Presentation: A sample image is presented on the screen for a short duration.

  • Delay: A delay period of variable length (e.g., 1 to 30 seconds) follows, during which the screen is blank.[10]

  • Choice Presentation: A set of images, including the original sample and one or more distractors, is presented.

  • Response: The animal must select the image that matches the sample.

  • Reward: A correct choice is rewarded (e.g., with a small amount of juice).

  • Data Collection: Record the percentage of correct responses and the latency to respond during the choice phase.

Eight-Arm Radial Maze Protocol (Rodents)

Experimental Workflow: 8-Arm Radial Maze

RAM_Workflow cluster_setup Setup cluster_task Radial Arm Maze Trial cluster_data Data Collection Animal_Prep Food restrict rodent to 85-90% of free-feeding weight Drug_Admin Administer this compound or Vehicle (e.g., IP or PO) 30 min prior to task Animal_Prep->Drug_Admin Place_Animal Place rodent in the center of the maze Drug_Admin->Place_Animal Exploration Allow free exploration of arms Place_Animal->Exploration Reward_Collection Rodent collects food rewards from baited arms Exploration->Reward_Collection Record_Errors Record: - Working Memory Errors  (re-entry to a baited arm) - Reference Memory Errors  (entry to an unbaited arm) Exploration->Record_Errors

Workflow for the Eight-Arm Radial Maze Task.

Materials:

  • Eight-arm radial maze.

  • Food rewards (e.g., sweetened milk, cereal).

  • This compound solution for intraperitoneal (IP) or oral (PO) administration.

  • Vehicle control solution.

Procedure:

  • Habituation and Food Restriction: Food-restrict rodents to 85-90% of their free-feeding weight to motivate exploration for food rewards. Habituate the animals to the maze.

  • Drug Administration: Administer this compound (e.g., 0.3-10 mg/kg) or vehicle 30 minutes prior to the trial.[2][17]

  • Training: Bait a subset of the arms with a food reward. Place the rodent in the central platform and allow it to explore the maze and retrieve the rewards.

  • Testing:

    • Working Memory: All arms are baited. An error is recorded if the animal re-enters an arm from which it has already consumed the reward.

    • Reference Memory: The same set of arms is baited for each trial. An error is recorded if the animal enters an arm that is never baited.

  • Data Collection: Record the number of working memory errors and reference memory errors.

Novel Object Recognition (NOR) Protocol (Rodents)

Experimental Workflow: Novel Object Recognition

NOR_Workflow cluster_setup Setup cluster_training Training Phase cluster_testing Testing Phase (after retention interval) cluster_data Data Collection Habituation Habituate rodent to the open field arena Drug_Admin Administer this compound or Vehicle (e.g., SC) 30 min prior to training Habituation->Drug_Admin Familiarization Place rodent in arena with two identical objects Drug_Admin->Familiarization Exploration_Train Allow exploration for a set time (e.g., 5-10 min) Familiarization->Exploration_Train Test Place rodent in arena with one familiar and one novel object Exploration_Train->Test Exploration_Test Allow exploration for a set time Test->Exploration_Test Record_Time Record time spent exploring each object Exploration_Test->Record_Time Calculate_DI Calculate Discrimination Index: (T_novel - T_familiar) / (T_novel + T_familiar) Record_Time->Calculate_DI

Workflow for the Novel Object Recognition Task.

Materials:

  • Open field arena.

  • A variety of objects that are of similar size but different in shape and texture.

  • This compound solution for subcutaneous (SC) administration.

  • Vehicle control solution.

Procedure:

  • Habituation: Allow the rodent to explore the empty open field arena for a set period (e.g., 5-10 minutes) on consecutive days to reduce anxiety.

  • Drug Administration: Administer this compound (e.g., 20 mg/kg, s.c.) or vehicle 30 minutes before the training phase.[16][17]

  • Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a defined period (e.g., 5-10 minutes).

  • Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Record the time the animal spends exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

5-Choice Serial Reaction Time Task (5CSRTT) Protocol (Rodents)

Materials:

  • 5-choice operant chamber.

  • Food rewards (e.g., sucrose pellets).

  • This compound solution for administration.

  • Vehicle control solution.

Procedure:

  • Training: Train the rodents on the 5CSRTT until they reach a stable baseline performance. This involves a series of stages where the animals learn to associate a brief light stimulus in one of five apertures with a food reward upon a correct nose-poke response.

  • Drug Administration: Administer this compound or vehicle prior to the testing session. The timing and dose can be varied based on the experimental question.

  • Testing: Place the animal in the 5CSRTT chamber and initiate the task. A brief light stimulus is presented in one of the five apertures.

  • Response: The animal must make a nose-poke into the illuminated aperture within a limited time to receive a reward.

  • Data Collection: Key parameters to measure include:

    • Accuracy: Percentage of correct responses.

    • Omissions: Number of trials with no response.

    • Premature responses: Responses made before the stimulus presentation.

    • Perseverative responses: Repeated pokes into an aperture after a correct or incorrect response.

    • Response latency: Time taken to make a correct response.

Conclusion

The behavioral assays outlined in these application notes provide a robust framework for characterizing the effects of this compound on memory. The Delayed Match-to-Sample task in non-human primates offers a high-translatability model for working memory. In rodents, the eight-arm radial maze, novel object recognition task, and 5-choice serial reaction time task allow for a detailed assessment of spatial memory, recognition memory, and attention/executive function, respectively. Careful consideration of experimental design, including appropriate dosing, timing of administration, and control groups, is crucial for obtaining reliable and interpretable data. The provided protocols and diagrams serve as a starting point for researchers to design and execute rigorous preclinical studies to further elucidate the cognitive-enhancing properties of this compound.

References

Application Notes and Protocols for PET Imaging with Cx-717

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed, albeit hypothetical, application notes and protocols for Positron Emission Tomography (PET) imaging using the ampakine Cx-717. As no currently published data exists on a radiolabeled form of this compound for PET imaging, this document outlines a prospective approach based on its known chemical structure and the established methodologies for similar neurological PET tracers. The protocols cover hypothetical radiosynthesis, preclinical imaging in animal models, and clinical imaging in human subjects, with a focus on neurodegenerative diseases such as Alzheimer's disease.

Introduction to this compound

This compound is a "low-impact" positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its mechanism of action involves modestly offsetting receptor desensitization without altering the binding affinity of the agonist, glutamate. This unique profile is believed to contribute to its favorable safety profile, reducing the risk of neurotoxicity and epileptogenic effects that have been observed with other AMPA receptor modulators.[1] Preclinical and clinical studies have explored the therapeutic potential of this compound in various conditions, including Attention Deficit Hyperactivity Disorder (ADHD), dementia, and opioid-induced respiratory depression.[1][2]

PET imaging with a radiolabeled version of this compound could provide an invaluable tool for in-vivo quantification and localization of its target engagement with AMPA receptors in the brain. This would be instrumental in drug development for confirming target occupancy, optimizing dosing, and understanding the pathophysiology of diseases involving the glutamatergic system.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from preclinical and clinical studies of the non-radiolabeled compound.

Table 1: Preclinical Efficacy of this compound

SpeciesModelEffective Dose RangeObserved EffectReference
RatAlfentanil-induced respiratory depression10-30 mg/kg (IV)Dose-dependent reversal of respiratory depression.[1][1]
RatAmphetamine-induced hyperactivity1-3 mg/kgReduction in hyperactivity.[1][1]
RatHippocampal long-term potentiation (LTP)2 mg/kgEnhancement of LTP.[3][3]
RatEight-arm radial mazeNot specifiedEnhanced performance.[1][1]
Non-human PrimateDelayed match-to-sample (DMS) task0.3-1.5 mg/kg (IV)Dose-dependent facilitation of performance.[4][4]

Table 2: Human Pharmacokinetics of this compound (Single and Multiple Doses)

ParameterValueDosing RegimenSubject PopulationReference
Tmax (Time to maximum concentration) 3-5 hoursSingle dose (25-1600 mg)Healthy young males[2]
t½ (Half-life) 8-12 hoursSingle dose (25-1600 mg)Healthy young males[2]
Cmax and AUC Dose-proportionalSingle dose (25-1600 mg)Healthy young males[2]
Tolerability Well-tolerated up to 1600 mg (single dose) and 800 mg BID (multiple doses)Single and multiple dosesHealthy young males and elderly subjects[2]

Table 3: Human Clinical Trial Dosing for this compound

| Study Population | Dosing Regimen | Outcome | Reference | |---|---|---|---|---| | Adults with ADHD | 200 mg BID and 800 mg BID | 800 mg BID showed superior efficacy to placebo.[5] |[5] | | Healthy young and elderly subjects | Single doses (25-1600 mg) and multiple doses (100 mg QD - 800 mg BID) | Well-tolerated; established pharmacokinetic profile.[2] |[2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a hypothetical experimental workflow for PET imaging.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel Opening (Na+, K+ flux) AMPAR->IonChannel Activates Cx717 This compound Cx717->AMPAR Positive Allosteric Modulation Depolarization Neuronal Depolarization & Excitation IonChannel->Depolarization Leads to

This compound Signaling Pathway

cluster_0 Radiotracer Production cluster_1 PET Imaging Session cluster_2 Data Analysis Cyclotron Cyclotron Production ([11C]CO2 or [18F]F-) Radiosynthesis Automated Radiosynthesis of [11C]this compound or [18F]this compound Cyclotron->Radiosynthesis QC Quality Control Radiosynthesis->QC TracerAdmin Radiotracer Administration (IV injection) QC->TracerAdmin SubjectPrep Subject Preparation (e.g., fasting) SubjectPrep->TracerAdmin PETScan Dynamic PET/CT or PET/MR Scan TracerAdmin->PETScan ImageRecon Image Reconstruction PETScan->ImageRecon KineticModeling Kinetic Modeling (e.g., with reference region) ImageRecon->KineticModeling Quantification Quantification of Binding Potential (BPnd) KineticModeling->Quantification

PET Imaging Experimental Workflow

Hypothetical Experimental Protocols

4.1. Radiosynthesis of [¹¹C]this compound

This hypothetical protocol describes the synthesis of [¹¹C]this compound via N-methylation of a suitable precursor.

  • Precursor Synthesis: The desmethyl precursor, 1-(benzofurazan-5-ylcarbonyl)-piperazine, would be synthesized.

  • Radiolabeling:

    • [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase method.

    • The desmethyl precursor is dissolved in a suitable solvent (e.g., DMF) in a reaction vessel.

    • A base (e.g., solid inorganic base like Li₃N) is added to the reaction vessel to facilitate the methylation.

    • [¹¹C]CH₃I is bubbled through the reaction mixture at room temperature.

    • The reaction is allowed to proceed for 5-10 minutes.

  • Purification:

    • The reaction mixture is quenched and diluted.

    • The product is purified using reverse-phase high-performance liquid chromatography (HPLC).

    • The fraction containing [¹¹C]this compound is collected.

  • Formulation:

    • The solvent is removed from the collected fraction under a stream of nitrogen.

    • The final product is formulated in a sterile saline solution for injection, containing a small percentage of ethanol to ensure solubility.

  • Quality Control:

    • Radiochemical purity and identity are confirmed by analytical HPLC.

    • Specific activity is determined.

    • The final product is tested for sterility and pyrogenicity.

4.2. Preclinical PET Imaging Protocol (Rodent Model)

This protocol is designed for in vivo imaging of AMPA receptor engagement in a rat model of a neurological disorder.

  • Animal Model: Male Sprague-Dawley rats.

  • Animal Preparation:

    • Animals are fasted for 4-6 hours prior to imaging to reduce variability in tracer uptake.

    • Anesthesia is induced and maintained with isoflurane (2-2.5% in oxygen).

    • A tail vein catheter is placed for radiotracer injection.

  • Radiotracer Administration:

    • A bolus injection of [¹¹C]this compound (e.g., 10-20 MBq) is administered via the tail vein catheter.

  • PET/CT or PET/MR Imaging:

    • A dynamic PET scan is acquired for 60-90 minutes immediately following tracer injection.

    • A low-dose CT or an anatomical MR scan is acquired for attenuation correction and anatomical co-registration.

  • Data Analysis:

    • PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).

    • Time-activity curves are generated for various brain regions of interest (e.g., hippocampus, cortex, cerebellum).

    • The binding potential (BPnd) is quantified using a reference tissue model, with the cerebellum potentially serving as the reference region.

4.3. Clinical PET Imaging Protocol (Human Subjects)

This protocol is designed for a clinical research setting, for example, in patients with mild cognitive impairment or early Alzheimer's disease.

  • Subject Selection: Subjects meeting the appropriate use criteria for amyloid PET imaging could be considered for a research study with [¹¹C]this compound.

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • A detailed medical history, including current medications, should be obtained.

    • An intravenous catheter is placed in an arm vein.

  • Radiotracer Administration:

    • A bolus injection of [¹¹C]this compound (e.g., 370 MBq) is administered intravenously.

  • PET/CT or PET/MR Imaging:

    • A dynamic PET scan of the brain is initiated at the time of injection and continues for 90 minutes.

    • A low-dose CT or an anatomical MR scan (e.g., T1-weighted) is acquired for attenuation correction and anatomical localization.

  • Image Processing and Analysis:

    • Dynamic PET images are reconstructed and corrected for motion.

    • Regions of interest (ROIs) are delineated on the co-registered anatomical images, including cortical regions, hippocampus, and a reference region (e.g., cerebellar gray matter).

    • Time-activity curves for each ROI are extracted.

    • Parametric images of binding potential (BPnd) are generated using a suitable kinetic model (e.g., Logan graphical analysis with a reference tissue input).

    • Regional BPnd values are compared between subject groups or correlated with cognitive scores.

Disclaimer

The application notes and protocols described herein are hypothetical and intended for informational purposes only. The radiosynthesis and use of a radiolabeled version of this compound for PET imaging have not been established in the scientific literature. Any attempt to implement these protocols should be done with extreme caution, by qualified personnel, and in accordance with all applicable regulations and safety guidelines for handling radioactive materials and conducting research in animal models and human subjects.

References

Application Notes and Protocols for Studying the Effect of Cx-717 on Respiratory Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Cx-717, a low-impact ampakine, on respiratory function. The primary focus is on its potential to mitigate drug-induced respiratory depression, a critical area of research in pharmacology and drug development.

Introduction

This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] By modulating AMPA receptor kinetics, this compound enhances excitatory glutamatergic neurotransmission in the central nervous system, including within the neural networks that control respiration.[4][5] This mechanism of action has positioned this compound as a promising candidate for reversing respiratory depression induced by various central nervous system depressants, most notably opioids, without compromising their analgesic effects.[2][6][7][8] Preclinical and clinical studies have demonstrated its efficacy in ameliorating respiratory depression caused by opioids like alfentanil and fentanyl, as well as other substances such as ethanol and barbiturates.[1][6][9][10]

Mechanism of Action: AMPA Receptor Modulation

This compound acts by binding to an allosteric site on the AMPA receptor, which modestly offsets receptor desensitization and enhances synaptic transmission.[1][11] This leads to an increased neuronal response to the endogenous neurotransmitter glutamate. The respiratory control centers in the brainstem, including the pre-Bötzinger complex, are rich in AMPA receptors and are crucial for generating and maintaining respiratory rhythm.[5][12] By potentiating AMPA receptor function in these areas, this compound can counteract the depressive effects of drugs that suppress respiratory drive.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Respiratory Control Center) cluster_2 Systemic Effect Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Neuronal_Excitation Increased Neuronal Excitation & Firing AMPA_Receptor->Neuronal_Excitation Enhances Cx717 Cx717 Cx717->AMPA_Receptor Positive Allosteric Modulation Respiratory_Stimulation Stimulation of Respiratory Drive Neuronal_Excitation->Respiratory_Stimulation Leads to

Caption: Signaling pathway of this compound in respiratory stimulation.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound on respiratory function.

Table 1: Preclinical Efficacy of this compound in Reversing Opioid-Induced Respiratory Depression in Rats

Opioid UsedThis compound Dose (mg/kg)Route of AdministrationKey FindingReference
Alfentanil10IVReversed respiratory depression to 74 ± 9.2% of control.[1]
Alfentanil20IVReversed respiratory depression to 85 ± 10% of control.[1]
Alfentanil30IVFully reversed respiratory depression to control levels.[1]
FentanylNot specifiedNot specifiedPreadministration markedly attenuated fentanyl-induced respiratory depression.[6]
FentanylNot specifiedNot specifiedPostadministration rescued animals from a lethal dose.[6]

Table 2: Preclinical Efficacy of this compound in Reversing Non-Opioid-Induced Respiratory Depression in Rats

DepressantThis compound DoseRoute of AdministrationKey FindingReference
Ethanol & Pentobarbital30 mg/kgIPAlleviated a significant component of respiratory depression.[9][10]
Ethanol & Pentobarbital50-150 µM (in vitro)Bath applicationPartially to significantly alleviated depression of respiratory frequency.[9][10]

Table 3: Clinical Data on this compound in Healthy Human Volunteers with Opioid-Induced Respiratory Depression

Opioid UsedThis compound DoseRoute of AdministrationKey FindingReference
Alfentanil1500 mgOralReduced the decrease in respiratory frequency from 25.6% (placebo) to 2.9%.[8]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound on Opioid-Induced Respiratory Depression in Rats using Whole-Body Plethysmography

This protocol describes a non-invasive method to measure respiratory function in conscious, unrestrained rats.

1. Animals:

  • Adult male Sprague-Dawley rats (250-350g).

  • Acclimatize animals to the facility for at least one week prior to the experiment.

  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

2. Materials and Equipment:

  • Whole-body plethysmograph system for small animals.

  • Nebulizer or intraperitoneal/intravenous injection setup for drug administration.

  • This compound (dissolved in a suitable vehicle, e.g., 2-hydroxypropyl-β-cyclodextrin).

  • Opioid agonist (e.g., fentanyl, alfentanil).

  • Data acquisition and analysis software.

3. Experimental Procedure:

  • Calibration: Calibrate the plethysmograph system according to the manufacturer's instructions.

  • Acclimatization: Place the rat in the plethysmograph chamber and allow it to acclimate for at least 30-60 minutes until respiratory parameters stabilize.

  • Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) for a stable period (e.g., 15-30 minutes).

  • Induction of Respiratory Depression: Administer the opioid agonist (e.g., fentanyl) via the chosen route (IP or IV) at a dose known to induce significant respiratory depression.[2][6]

  • Monitoring: Continuously monitor respiratory parameters until the nadir of respiratory depression is reached and a stable depressed state is observed.

  • This compound Administration: Administer this compound at the desired dose. A dose range of 5-30 mg/kg has been shown to be effective in preclinical studies.[1]

  • Post-Treatment Recording: Continue to record respiratory parameters for at least 60-120 minutes to assess the reversal of respiratory depression.

  • Control Groups: Include a vehicle control group (receiving the opioid and the vehicle for this compound) and a group receiving this compound alone to assess its effects on normal respiration.

4. Data Analysis:

  • Calculate respiratory rate (breaths/min), tidal volume (mL), and minute ventilation (mL/min).

  • Normalize the data as a percentage of the baseline values.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound across different dose groups and against the control group.

A Animal Acclimatization in Plethysmograph B Baseline Respiratory Parameter Recording A->B C Induce Respiratory Depression (Opioid Administration) B->C D Monitor until Stable Depression C->D E Administer this compound or Vehicle D->E F Post-Treatment Recording E->F G Data Analysis F->G

Caption: Workflow for in vivo plethysmography experiment.
Protocol 2: In Situ Perfused Brainstem-Spinal Cord Preparation for Studying Neuronal Correlates

This ex vivo preparation allows for the study of the direct effects of this compound on the respiratory network, free from systemic cardiovascular influences.

1. Preparation:

  • Juvenile rats (e.g., postnatal days 12-16) are used for this preparation.

  • Anesthetize the animal deeply and decerebrate.

  • Dissect and isolate the brainstem and spinal cord.

  • Transfer the preparation to a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF) through the descending aorta. The aCSF should be gassed with 95% O2 and 5% CO2.

2. Recording:

  • Record respiratory-related motor output from the phrenic nerve roots using suction electrodes.

  • Amplify and filter the neural signals.

  • Integrate the raw signal to obtain a moving average of nerve activity.

3. Experimental Procedure:

  • Baseline Recording: Establish a stable baseline of rhythmic phrenic nerve activity.

  • Induction of Depression: Add a respiratory depressant (e.g., fentanyl) to the perfusate to induce a reduction in the frequency and amplitude of phrenic nerve bursts.

  • This compound Application: Add this compound to the perfusate at a known concentration.

  • Washout: Following the observation of this compound's effects, wash it out with drug-free aCSF to assess the reversibility of its action.

4. Data Analysis:

  • Measure the frequency, amplitude, and duration of phrenic nerve bursts.

  • Compare these parameters before, during, and after the application of the depressant and this compound.

cluster_0 Preparation cluster_1 Experiment P1 Anesthesia & Decerebration P2 Brainstem-Spinal Cord Dissection P1->P2 P3 Transfer to Recording Chamber & Perfusion P2->P3 E1 Establish Baseline Phrenic Nerve Activity P3->E1 E2 Induce Depression (e.g., Fentanyl in Perfusate) E1->E2 E3 Apply this compound to Perfusate E2->E3 E4 Washout E3->E4

Caption: Logical relationship of in situ preparation and experiment.

Safety and Tolerability

In clinical studies, this compound has been shown to be well-tolerated.[13] In a study with healthy male subjects, single doses up to 1600 mg and multiple doses up to 800 mg twice daily were well-tolerated.[13] The most common side effects reported were headache, dizziness, and nausea.[13] Importantly, this compound did not produce an increase in heart rate or blood pressure.[12] Preclinical safety studies in mice showed a lack of serious adverse events at doses up to 2000 mg/kg.[1][11]

Conclusion

This compound represents a promising therapeutic agent for the management of drug-induced respiratory depression. Its mechanism of action, centered on the positive allosteric modulation of AMPA receptors, provides a targeted approach to stimulate respiration without interfering with the desired effects of drugs like opioids. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds.

References

Troubleshooting & Optimization

Navigating Inconsistent Results in Cx-717 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the ampakine Cx-717. The following question-and-answer format directly addresses specific issues to help you identify and resolve potential experimental variables.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a low-impact ampakine, a class of compounds that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike high-impact ampakines, this compound modestly offsets receptor desensitization, which is thought to contribute to its favorable safety profile by reducing the risk of neurotoxicity and epileptogenic effects.[1][3] Its primary mechanism involves enhancing the excitatory actions of the neurotransmitter glutamate at the AMPA receptor, which plays a crucial role in synaptic transmission and plasticity.[4][5]

Q2: What are the common research applications of this compound?

This compound has been investigated for its therapeutic potential in a variety of neurological and psychiatric conditions. Preclinical and clinical studies have explored its use in:

  • Attention-Deficit Hyperactivity Disorder (ADHD): Some studies have shown that this compound can improve symptoms of inattention and hyperactivity.[1][5][6][7]

  • Respiratory Depression: this compound has demonstrated efficacy in reversing opioid-induced respiratory depression.[1][5]

  • Cognitive Enhancement: Research has examined its potential to counteract the effects of sleep deprivation and improve cognitive function.[6][8][9]

  • Spinal Cord Injury: Studies suggest this compound may improve breathing and promote motor function after spinal cord injury.[5]

  • Alzheimer's Disease and Dementia: While some development in this area has been discontinued, it was an initial area of investigation.[2]

Q3: Why am I seeing variable or inconsistent results in my this compound experiments?

Inconsistent results with this compound can arise from a number of factors, ranging from experimental design to the specific models being used. Some studies have reported positive outcomes, while others have found equivocal or no significant effects.[6][10] Key areas to investigate include dosage, administration route, the specific animal model or cell line, and the behavioral or electrophysiological assays employed.

Troubleshooting Inconsistent Experimental Outcomes

Issue 1: Lack of Efficacy or Weak Response

Q: We are not observing the expected pro-cognitive or neuro-enhancing effects of this compound in our animal model. What could be the cause?

A: Several factors could contribute to a lack of efficacy. Consider the following:

  • Dosage: this compound has shown a dose-dependent effect in many studies.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental paradigm. Doses in preclinical studies have ranged from 0.3 to 30 mg/kg.[1]

  • Route and Timing of Administration: The pharmacokinetic profile of this compound can influence its efficacy. The time to maximum concentration (Tmax) is approximately 3-5 hours, with a half-life of 8-12 hours.[3] Ensure that the timing of your behavioral or physiological measurements aligns with the peak plasma concentration of the drug. The route of administration (e.g., oral, intravenous, intrathecal) will also significantly impact its bioavailability and distribution.[4][6]

  • Experimental Model: The choice of animal model (species, strain, age, disease state) can significantly influence the outcome. For example, effects observed in rhesus monkeys after sleep deprivation may not directly translate to rodent models of cognition.[6][9]

  • Assay Sensitivity: The behavioral or physiological assays used must be sensitive enough to detect the subtle modulatory effects of a low-impact ampakine.

Issue 2: High Variability Between Subjects

A: High inter-subject variability is a common challenge in neuroscience research. Here are some steps to mitigate this:

  • Subject Homogeneity: Ensure that your experimental subjects are as homogenous as possible in terms of age, weight, and genetic background.

  • Habituation and Acclimatization: Properly habituate animals to the experimental environment and testing procedures to reduce stress-induced variability.

  • Baseline Measurements: Establish stable baseline measurements before drug administration to account for individual differences in performance or physiological state.

  • Control for Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, noise levels) throughout the experiment.

Issue 3: Conflicting Results with Previous Studies

Q: Our findings with this compound contradict some published literature. What could explain these discrepancies?

A: Discrepancies between studies can often be traced back to subtle differences in experimental protocols.

  • Review Methodological Details: Carefully compare your experimental protocol with those of published studies. Pay close attention to the details of drug formulation, vehicle used, administration volumes, and the precise timing of all procedures. For instance, one study delivered this compound intrathecally to target spinal neurons directly.[4][11]

  • Statistical Power: Ensure your study is adequately powered to detect statistically significant differences. Small sample sizes can lead to false-negative results.

  • Underlying Biology: The physiological state of the animals can impact the effects of this compound. For example, its ability to stimulate breathing is more pronounced in conditions of respiratory depression.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in experimental design and troubleshooting.

Table 1: this compound Dosage and Administration in Preclinical Studies

SpeciesApplicationRoute of AdministrationEffective Dose RangeReference
RatCognitive EnhancementOral0.3 - 10 mg/kg[1]
RatReversal of Respiratory DepressionIntravenous10 - 30 mg/kg[1]
Rhesus MonkeyCognitive Enhancement (Sleep Deprivation)Intravenous0.8 mg/kg[9]
RatIncreased Phrenic Motor OutputIntrathecal20 mM[11]

Table 2: Human Clinical Trial Dosages for this compound

ConditionRoute of AdministrationDoses TestedReference
ADHDOral200 mg b.i.d. and 800 mg b.i.d.[12]
Simulated Night ShiftOral200 mg, 400 mg, 1000 mg[10]
Safety & PharmacokineticsOralSingle doses up to 1600 mg; Multiple doses up to 800 mg BID[3]

Experimental Protocols and Methodologies

A detailed experimental protocol is crucial for reproducibility. Below is a generalized methodology for an in vivo study investigating the cognitive-enhancing effects of this compound.

Protocol: Assessing Cognitive Enhancement of this compound in a Rodent Model

  • Subjects: Male Sprague-Dawley rats (250-300g). House in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% HPCD). Prepare fresh on the day of the experiment. The vehicle solution alone should be used for the control group.

  • Habituation: For 3-5 days prior to testing, handle the rats daily and habituate them to the testing apparatus (e.g., radial arm maze, Morris water maze).

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage) 60 minutes before the behavioral task to allow for drug absorption.

  • Behavioral Testing: Conduct the cognitive task according to a standardized protocol. Record relevant parameters (e.g., latency to find the platform, number of errors).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the performance of the this compound treated group with the control group.

Visualizing Experimental Concepts

Signaling Pathway of this compound

Cx717_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates Ca_Influx Na+/Ca2+ Influx Ion_Channel->Ca_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization Synaptic_Plasticity Enhanced Synaptic Plasticity Depolarization->Synaptic_Plasticity Cx717 This compound Cx717->AMPA_R Positive Allosteric Modulation

Caption: Mechanism of action for this compound as a positive allosteric modulator of the AMPA receptor.

General Experimental Workflow

Experimental_Workflow start Start protocol Experimental Design (Hypothesis, Model, Dosage) start->protocol subjects Subject Acclimatization & Baseline Measurement protocol->subjects randomization Randomization (Control vs. This compound) subjects->randomization administration Drug Administration randomization->administration assay Behavioral/Physiological Assay administration->assay data_collection Data Collection assay->data_collection analysis Statistical Analysis data_collection->analysis end Conclusion analysis->end

Caption: A generalized workflow for conducting an in vivo experiment with this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Flowchart start Inconsistent Results? check_dose Dose-Response Performed? start->check_dose check_pk Assay Timing vs. Pharmacokinetics? check_dose->check_pk Yes solution_dose Action: Perform dose- response study. check_dose->solution_dose No check_protocol Protocol Adherence & Controls? check_pk->check_protocol Yes solution_pk Action: Adjust timing of assay post-administration. check_pk->solution_pk No check_model Is the Model Appropriate? check_protocol->check_model Yes solution_protocol Action: Review and standardize all experimental procedures. check_protocol->solution_protocol No check_stats Sufficient Statistical Power? check_model->check_stats Yes solution_model Action: Re-evaluate suitability of the experimental model. check_model->solution_model No solution_stats Action: Conduct power analysis and increase sample size. check_stats->solution_stats No end Refined Experiment check_stats->end Yes solution_dose->check_pk solution_pk->check_protocol solution_protocol->check_model solution_model->check_stats solution_stats->end

Caption: A troubleshooting flowchart to diagnose sources of inconsistent results in this compound experiments.

References

Common side effects of Cx-717 in human clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the ampakine compound Cx-717. It includes a summary of common side effects observed in human clinical trials, detailed experimental protocols, and troubleshooting guides in a question-and-answer format.

Common Side Effects of this compound in Human Clinical Trials

This compound has been generally well-tolerated in human clinical trials.[1][2] The most frequently reported adverse events are mild to moderate in severity.

Quantitative Data on Side Effects

The following table summarizes the common side effects observed in a Phase IIa clinical trial of this compound in adults with Attention-Deficit/Hyperactivity Disorder (ADHD). This study was a randomized, double-blind, placebo-controlled, 2-period crossover trial involving 68 male subjects.[3] Two doses of this compound were evaluated: 200 mg twice daily (BID) and 800 mg twice daily (BID).[3]

Adverse EventPlaceboThis compound (200 mg BID)This compound (800 mg BID)
Headache Data not availableData not availableProminently reported[4]
Sleep Disturbance Data not availableData not availableMost frequently reported[1][3]
Dizziness Data not availableData not availableProminently reported[4]
Nausea Data not availableData not availableProminently reported[4]

Note: Specific frequency data for each treatment arm from the Phase IIa ADHD trial (NCT03375021) are not publicly available in the provided search results. The table indicates the side effects that were reported as "most frequently" or "prominently" in the available literature.

A separate safety and tolerability study in young and elderly healthy subjects also identified headache, dizziness, and nausea as prominent side effects.[4] In this multi-part study, this compound was well-tolerated at single doses up to 1600 mg and multiple doses up to 800 mg BID.[4]

Experimental Protocols

Phase IIa Clinical Trial in Adult ADHD (NCT03375021)

Objective: To assess the efficacy and safety of this compound in adults with ADHD.[5]

Study Design: A randomized, double-blind, placebo-controlled, multi-center, 2-period crossover study.[3][5]

Participants: 68 male subjects, aged 18-50 years, meeting the DSM-IV criteria for adult ADHD with moderate to severe symptoms.[3]

Treatment:

  • Treatment Periods: Each participant received two of the three possible treatments (placebo, 200 mg this compound BID, or 800 mg this compound BID) in a randomized sequence over two 3-week treatment periods.[3][5]

  • Washout Period: A 2-week washout period separated the two treatment periods.[3]

Primary Efficacy Measure: Change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.[3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] It enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, which potentiates the receptor's response to glutamate. This leads to an increased influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, thereby enhancing excitatory synaptic transmission.

Cx-717_AMPA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Cation_Influx Cation Influx (Na+, Ca2+) AMPA_R->Cation_Influx Opens Channel Cx717 This compound Cx717->AMPA_R Modulates Depolarization Neuronal Depolarization & Excitation Cation_Influx->Depolarization Leads to

Caption: this compound enhances glutamatergic signaling via AMPA receptor modulation.

Experimental Workflow: Phase IIa ADHD Clinical Trial

The following diagram illustrates the workflow of the Phase IIa crossover clinical trial for this compound in adult ADHD.

Cx717_ADHD_Trial_Workflow Screening Screening of 68 Male Subjects (18-50 years) Randomization Randomization Screening->Randomization Period1 Treatment Period 1 (3 weeks) - Placebo - this compound 200mg BID - this compound 800mg BID Randomization->Period1 Washout Washout (2 weeks) Period1->Washout Period2 Treatment Period 2 (3 weeks) - Crossover to a different treatment Washout->Period2 Endpoint End of Study (Primary Efficacy Assessment: ADHD-RS) Period2->Endpoint

References

Cx-717 solubility issues and how to address them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the ampakine CX-717, with a focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It does not act as a direct agonist but enhances the receptor's response to the endogenous neurotransmitter, glutamate.[1] This modulation promotes synaptic plasticity, which is thought to be the basis for its potential cognitive-enhancing effects.[1]

Q2: What are the reported solubility properties of this compound?

A2: this compound is known to have low aqueous solubility.[2] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3] For in vivo studies, it is often formulated as a suspension or in a vehicle containing co-solvents and surfactants.[3][4]

Q3: My this compound, dissolved in a concentrated DMSO stock, is precipitating when I dilute it into my aqueous experimental buffer. Why is this happening?

A3: This is a common phenomenon for hydrophobic compounds. The significant change in solvent polarity from a highly organic solvent like DMSO to a predominantly aqueous environment causes the compound to "crash out" of the solution.[5][6] This can be exacerbated by high salt concentrations in your buffer, a phenomenon known as "salting out."[5]

Q4: What is the recommended storage procedure for this compound powder and solutions?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in a solvent like DMSO should be stored at -80°C for up to 1 year.[3] It is important to protect both the solid and solutions from light.

Troubleshooting Guide: Addressing this compound Solubility Issues

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer
  • Problem: The compound precipitates out of solution when a concentrated DMSO stock is diluted into a buffer like PBS or cell culture media.

  • Cause: Rapid change in solvent polarity.

  • Solutions:

    • Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation.[5]

    • Decrease the Final Concentration: Your target concentration may be above the aqueous solubility limit of this compound. Attempt experiments at a lower final concentration.[5]

    • Use a Co-solvent: Incorporate a water-miscible organic solvent in your final aqueous solution. For cell culture, ensure the final concentration of the co-solvent is non-toxic to your cells (typically <0.5% for DMSO).

    • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help to redissolve the precipitate. However, be cautious as prolonged heat can degrade the compound.[7]

Issue 2: Difficulty Dissolving this compound Powder
  • Problem: The this compound powder does not readily dissolve in the chosen solvent.

  • Cause: Insufficient solvent power or inadequate mixing.

  • Solutions:

    • Select an Appropriate Solvent: Based on available data, DMSO is a good initial choice for creating a concentrated stock solution.[3]

    • Sonication: Use a bath sonicator to aid in the dissolution process.[7]

    • Gentle Heating: Gentle warming (e.g., to 37-60°C) can increase the rate of dissolution.[3] Always check for compound stability at elevated temperatures.

Quantitative Data Summary

The following table summarizes the available solubility data for this compound. It is important to note that precise quantitative solubility in a wide range of solvents is not extensively published. The data below is compiled from supplier information and preclinical studies.

Solvent/VehicleConcentrationNotes
DMSO45 mg/mL (192.94 mM)Sonication and heating to 60°C are recommended for achieving this concentration.[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (10.72 mM)A common vehicle for in vivo administration. Sonication is recommended.[4]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.72 mM)An alternative in vivo formulation.[4]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (10.72 mM)An oil-based formulation for in vivo use.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (233.23 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 5 mg of this compound: (0.005 g / 233.23 g/mol ) / 0.010 mol/L = 0.00214 L = 2.14 mL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo Rodent Studies

This protocol is adapted from a commonly used formulation for poorly soluble compounds.[4]

  • Prepare a Concentrated Stock: Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

  • Vehicle Preparation (for a final volume of 1 mL):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Final Concentration: This procedure will result in a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: Administer the freshly prepared formulation to the animals as per your experimental protocol.

Visualizations

This compound Signaling Pathway

CX717_Signaling_Pathway cluster_0 Inside Postsynaptic Neuron CX717 This compound AMPAR AMPA Receptor CX717->AMPAR Positive Allosteric Modulation Ca_Influx Ca²⁺ Influx AMPAR->Ca_Influx Channel Opening Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) AMPAR->Synaptic_Plasticity Mediates Glutamate Glutamate Glutamate->AMPAR Binds Postsynaptic_Neuron Postsynaptic Neuron CaMKII CaMKII Ca_Influx->CaMKII Activates PKA PKA Ca_Influx->PKA Activates CREB CREB CaMKII->CREB Phosphorylates PKA->CREB Phosphorylates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Activates BDNF BDNF Release BDNF_Gene->BDNF Leads to BDNF->Synaptic_Plasticity Promotes CX717_InVivo_Prep_Workflow Start Start: Weigh this compound Powder Prep_Stock Prepare 25 mg/mL Stock in 100% DMSO Start->Prep_Stock Add_Stock Add 100 µL of this compound Stock to PEG300 and Vortex Prep_Stock->Add_Stock Add_PEG300 Add 400 µL PEG300 to a new tube Add_PEG300->Add_Stock Add_Tween Add 50 µL Tween-80 and Vortex Add_Stock->Add_Tween Add_Saline Add 450 µL Saline and Vortex Add_Tween->Add_Saline Final_Formulation Final Formulation: 2.5 mg/mL this compound Add_Saline->Final_Formulation Administer Administer to Animal Final_Formulation->Administer

References

Technical Support Center: Cx-717 Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Cx-717 dosage and minimize adverse effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a low-impact ampakine that acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor.[1][2] It enhances glutamatergic signaling, which is crucial for fast excitatory synaptic transmission in the central nervous system.[3] Unlike high-impact ampakines, this compound only modestly affects receptor desensitization, which may contribute to its acceptable safety margin in preclinical studies.[4][5]

Q2: What are the most common adverse effects observed with this compound administration?

A2: In human clinical trials, the most frequently reported adverse effects associated with this compound are headache, dizziness, nausea, and sleep disturbance.[2][4] It is important to note that in a Phase 2a study for ADHD, this compound was generally well-tolerated and did not produce significant changes in cardiovascular parameters like heart rate or blood pressure.[2][6][7]

Q3: At what doses does this compound show efficacy in preclinical and clinical studies?

A3: The effective dose of this compound varies depending on the model and indication. In preclinical studies, activity is observed at doses ranging from 0.3 to 10 mg/kg.[8][9] For instance, it has shown positive effects in reversing sleep deprivation-associated memory impairment and ameliorating respiratory dysfunction in animal models at doses between 5 and 30 mg/kg.[8][10] In a Phase 2a clinical trial for adult ADHD, a dose of 800 mg twice daily (BID) showed significant improvement in symptoms, whereas a 200 mg BID dose did not show a significant effect.[1][2][11]

Q4: What is the pharmacokinetic profile of this compound in humans?

A4: In healthy subjects, the half-life of this compound is approximately 8-12 hours, with the time to maximum concentration (Tmax) occurring between 3 and 5 hours after administration.[4] Both the maximum concentration (Cmax) and the area under the curve (AUC) have been shown to be dose-proportional.[4]

Troubleshooting Guide

Issue 1: Observation of Adverse Effects (e.g., Headache, Dizziness, Nausea)

Potential Cause Troubleshooting Step
Dose is too high for the subject or model.Consider a dose reduction. Review preclinical and clinical data to determine if a lower dose may still be efficacious. For example, in preclinical models, effects have been seen as low as 0.3 mg/kg.[8]
Rapid dose escalation.Implement a more gradual dose escalation schedule to allow for subject acclimatization.
Subject-specific sensitivity.Monitor subjects closely and consider excluding those who show hypersensitivity.

Issue 2: Lack of Efficacy at a Given Dose

Potential Cause Troubleshooting Step
Dose is too low.Gradually increase the dose, monitoring for both efficacy and adverse effects. In a human ADHD trial, 800 mg BID was effective while 200 mg BID was not.[1][2][11]
Poor oral bioavailability or blood-brain barrier penetration.While this compound has been tested orally, its bioavailability has been a factor in development.[6] Consider alternative routes of administration if feasible for the experimental design, such as intravenous administration which has been used in preclinical studies.[12]
Inappropriate experimental model.Ensure the chosen experimental model is sensitive to the mechanism of action of this compound.

Data Presentation

Table 1: Summary of this compound Dosages and Observed Effects in Human Studies

Study Population Dosage Key Findings Common Adverse Effects Reference
Adults with ADHD200 mg BIDNot significantly different from placebo.Headache, Sleep Disturbance[1][2][11]
Adults with ADHD800 mg BIDSignificant improvement in ADHD rating scale scores.Headache, Sleep Disturbance[1][2]
Healthy Male Subjects25-1600 mg (single dose)Well-tolerated up to 1600 mg.Headache, Dizziness, Nausea[4]
Healthy Male Subjects100 mg QD - 800 mg BID (10 days)Well-tolerated up to 800 mg BID.Headache, Dizziness, Nausea[4]
Healthy Elderly Subjects300 mg QD (10 days)Well-tolerated.Headache, Dizziness, Nausea[4]
Simulated Night Shift200 mg, 400 mg, 1000 mg (single dose)Did not reverse performance and alertness deficits.Reduction of slow-wave sleep time.[13][14]

Table 2: Summary of this compound Dosages and Effects in Preclinical Studies

Animal Model Dosage Route of Administration Observed Effects Reference
MiceUp to 2000 mg/kgOral GavageNo serious adverse events. Lethality observed at 2500 mg/kg.[8]
Rats0.3-10 mg/kgNot specifiedActive doses for various effects.[8]
Rats10-30 mg/kgIVDose-dependently reversed alfentanil-induced respiratory depression.[8]
Rats15 mg/kgIVTransient increase in phrenic nerve inspiratory burst amplitude.[12]
Rhesus Monkeys0.3, 0.8, 1.5 mg/kgIVImproved performance on delayed matching-to-sample tasks.[15]

Experimental Protocols

Protocol 1: Evaluation of this compound on Electrically Evoked Field Excitatory Postsynaptic Potentials (fEPSPs) in Rat Hippocampus (In Vivo)

  • Animal Model: Adult male Sprague-Dawley rats.

  • Anesthesia: Urethane.

  • Surgical Procedure:

    • Place the anesthetized rat in a stereotaxic frame.

    • Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus.

  • Electrophysiological Recording:

    • Record baseline fEPSPs for a stable period (e.g., 20 minutes).

    • Administer this compound intravenously at the desired dose (e.g., 5, 10, or 20 mg/kg).[9]

    • Continue to record fEPSPs to observe changes in amplitude and slope.

  • Data Analysis:

    • Normalize the fEPSP data to the pre-drug baseline.

    • Analyze the time course of the drug's effect on synaptic transmission.[9]

Protocol 2: Single Dose Toxicity Study in Adult Mice

  • Animal Model: Adult CD1 mice.[8]

  • Drug Administration:

    • Administer this compound at various doses (e.g., up to 5000 mg/kg) via oral gavage.

    • The vehicle used can be an aqueous solution of 0.5% methylcellulose + 0.1% Tween 20.[8]

  • Observation:

    • Monitor the mice continuously for seizures for the first 2 hours post-administration.[8]

    • Subsequently, observe the mice for a set period (e.g., 10 minutes) on each following day for any signs of toxicity.[8]

  • Data Analysis:

    • Record the incidence and severity of any adverse effects, including lethality.

    • Determine the maximum tolerated dose.

Mandatory Visualizations

Cx-717_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates Cx717 This compound Cx717->AMPA_R Modulates Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Downstream Downstream Signaling Ca_Influx->Downstream

Caption: this compound positively modulates AMPA receptors, enhancing synaptic transmission.

Experimental_Workflow_Toxicity_Study start Start animal_prep Animal Preparation (Adult CD1 Mice) start->animal_prep dose_groups Divide into Dose Groups (Vehicle, this compound doses) animal_prep->dose_groups administration Oral Gavage Administration dose_groups->administration observation_short Continuous Observation (2 hours for seizures) administration->observation_short observation_long Daily Observation (e.g., 10 mins/day) observation_short->observation_long data_collection Record Adverse Events & Lethality observation_long->data_collection analysis Determine Max Tolerated Dose data_collection->analysis end End analysis->end

References

Potential off-target effects of Cx-717 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cx-717. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule classified as a "low-impact" ampakine.[1][2] Its primary mechanism of action is as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][4] As a PAM, this compound enhances the function of the AMPA receptor, which is a key mediator of fast excitatory neurotransmission in the central nervous system.[4][5]

Q2: What does "low-impact" ampakine signify in terms of its effect on the AMPA receptor?

A2: The term "low-impact" refers to the specific way this compound modulates the AMPA receptor. Unlike "high-impact" ampakines, which can cause significant receptor desensitization and potential neurotoxicity, low-impact ampakines like this compound are thought to have a more subtle effect.[2] This characteristic is believed to contribute to a more favorable safety profile.

Q3: Have there been any safety concerns with this compound in preclinical or clinical studies?

A3: Preclinical studies in rodents initially raised concerns about histopathological changes. However, these were later determined to be postmortem fixation artifacts and not indicative of in-life toxicity.[6] In clinical trials, this compound has been administered to humans at single doses up to 1600 mg and multiple doses of 800 mg twice daily for ten days.[3] It was generally well-tolerated, with the most commonly reported side effects being headache, dizziness, and nausea.[3]

Q4: Is there any publicly available data on the broad off-target screening of this compound?

A4: Based on publicly available scientific literature and clinical trial information, there is no comprehensive, quantitative data from broad off-target screening panels for this compound. This includes large-scale kinase inhibition screens or binding assays against a wide range of G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes. While the overall safety profile appears favorable, researchers should be aware that the absence of such data means that potential off-target interactions at higher concentrations or in specific cellular contexts cannot be definitively ruled out.

Troubleshooting Guide: Investigating Unexpected Cellular Phenotypes

This guide is intended to help researchers troubleshoot unexpected results in cellular assays that may be related to off-target effects of this compound or other small molecules.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Cytotoxicity Off-target effects on essential cellular pathways, compound precipitation, or assay interference.1. Confirm On-Target Engagement: Verify that this compound is modulating AMPA receptor activity at the concentrations used in your assay. 2. Assess Compound Solubility: Visually inspect for precipitation in your culture media. Determine the solubility limit of this compound in your specific media. 3. Perform Orthogonal Cytotoxicity Assays: Use multiple methods to assess cell viability (e.g., membrane integrity dyes vs. metabolic assays) to rule out assay-specific interference.
Phenotype Inconsistent with AMPA Receptor Modulation Off-target kinase inhibition, activation of other signaling pathways, or non-specific effects.1. Use a Structurally Unrelated AMPA PAM: Compare the effects of this compound with another well-characterized, structurally different AMPA receptor PAM. If the phenotype is consistent, it is more likely to be on-target. 2. Broad Kinase Inhibitor Panel: If you suspect off-target kinase activity, consider screening this compound against a panel of kinases. 3. Rescue Experiments: If possible, use a selective antagonist for the suspected off-target to see if the unexpected phenotype can be reversed.
High Variability in Assay Results Compound instability, inconsistent cell seeding, or assay artifacts.1. Assess Compound Stability: Determine the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC or LC-MS. 2. Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.[7] 3. Control for Assay Interference: Run controls for autofluorescence or other potential interferences, as detailed in the experimental protocols below.

Quantitative Data Summary

While specific off-target binding data is not available, the following tables summarize the known preclinical and clinical safety and pharmacokinetic parameters of this compound.

Table 1: Summary of Preclinical Safety Data for this compound

Parameter Finding Reference
Acute Toxicity (Mice) No serious adverse events observed up to 2000 mg/kg.[1]
In Vitro Neurotoxicity Not toxic to cultured rat neurons.[1]
Cataleptic Activity (Rats) Devoid of cataleptic activity.[1]

Table 2: Summary of Clinical Safety and Pharmacokinetic Data for this compound

Parameter Finding Reference
Maximum Tolerated Single Dose Well-tolerated up to 1600 mg.[3]
Maximum Tolerated Multiple Dose Well-tolerated up to 800 mg BID for 10 days.[3]
Common Adverse Events Headache, dizziness, nausea.[3]
Half-life (T1/2) 8 - 12 hours.[3]
Time to Maximum Concentration (Tmax) 3 - 5 hours.[3]

Key Experimental Protocols

Protocol 1: Assessing Off-Target Kinase Inhibition

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

Methodology:

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of kinases from different families.

  • Assay Format: A common format is a radiometric assay using ³³P-ATP or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of dilutions to be tested, typically in a 10-point half-logarithmic series.

  • Assay Performance: a. In a multi-well plate, combine each kinase with its specific substrate and ATP. b. Add this compound at the various concentrations. c. Include appropriate controls: a no-inhibitor control (100% activity) and a no-kinase control (background). d. Incubate the reaction for a specified time at the appropriate temperature. e. Stop the reaction and measure the output signal (e.g., radioactivity, luminescence).

  • Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the this compound concentration. c. Fit the data to a dose-response curve to calculate the IC₅₀ value for each kinase.

Protocol 2: Cell Viability Assessment using Resazurin Assay

Objective: To assess the general cytotoxicity of this compound in a cellular context.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed in the vehicle control wells.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis: a. Subtract the background fluorescence (from wells with media and resazurin but no cells). b. Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of cell viability against the this compound concentration to determine the EC₅₀ value.

Protocol 3: Investigating Compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence that could interfere with fluorescence-based assays.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in the same assay buffer or cell culture medium used in your primary experiment.

  • Plate Setup: In a microplate, add the diluted this compound to wells. Include wells with only the assay buffer/medium as a blank.

  • Fluorescence Reading: Use a microplate reader to measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.

  • Data Analysis: a. Subtract the average fluorescence of the blank wells from the readings of the wells containing this compound. b. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at the tested wavelengths.

Visualizations

AMPA_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Cx717 This compound Cx717->AMPAR Modulates Na_Ca_Influx Na+/Ca2+ Influx AMPAR->Na_Ca_Influx Opens Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Na_Ca_Influx->CaMKII Activates Downstream Downstream Signaling Depolarization->Downstream CaMKII->Downstream

Caption: On-target signaling pathway of this compound via AMPA receptor modulation.

Experimental_Workflow Start Start: Unexpected Cellular Phenotype ConfirmTarget Confirm On-Target Engagement Start->ConfirmTarget Solubility Assess Compound Solubility & Stability Start->Solubility OrthogonalAssay Perform Orthogonal Viability Assays ConfirmTarget->OrthogonalAssay Solubility->OrthogonalAssay OffTargetScreen Broad Off-Target Screening (e.g., Kinase Panel) OrthogonalAssay->OffTargetScreen If phenotype persists Hypothesis Formulate Off-Target Hypothesis OffTargetScreen->Hypothesis Validate Validate with Specific Inhibitors/Rescue Hypothesis->Validate Conclusion Conclusion: On-Target vs. Off-Target Effect Validate->Conclusion

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Logic Start Start: Unexpected Phenotype IsOnTarget Is on-target pathway modulated as expected? Yes No Start->IsOnTarget IsCytotoxic Is there general cytotoxicity? Yes No IsOnTarget:yes->IsCytotoxic ReEvaluate Re-evaluate compound concentration, stability, and experimental setup IsOnTarget:no->ReEvaluate OnTargetEffect Conclusion: Potent On-Target Effect IsCytotoxic:no->OnTargetEffect OffTargetToxicity Conclusion: Potential Off-Target Toxicity IsCytotoxic:yes->OffTargetToxicity InvestigateOffTarget Investigate specific off-target pathways OffTargetToxicity->InvestigateOffTarget

Caption: Logical troubleshooting flow for unexpected cellular assay results.

References

Technical Support Center: Addressing the Poor Oral Bioavailability of Cx-717

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the challenges associated with the poor oral bioavailability of the ampakine compound, Cx-717. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is an ampakine, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has been investigated for its potential in treating neurological and psychiatric disorders.[1] However, the development of an oral formulation of this compound for indications such as ADHD was halted due to its poor oral bioavailability and poor penetration of the blood-brain barrier.[2] This means that when administered orally, only a small fraction of the drug is absorbed into the systemic circulation, making it difficult to achieve therapeutic concentrations in the brain.

Q2: What are the likely causes of this compound's poor oral bioavailability?

A2: The poor oral bioavailability of a drug candidate like this compound can be attributed to several factors, often related to its physicochemical properties. Based on available data and the Biopharmaceutics Classification System (BCS) framework, this compound's issues likely stem from:

  • Low Intestinal Permeability: The ability of a drug to pass through the intestinal epithelium is crucial for absorption. Compounds with low permeability are not efficiently transported into the bloodstream.

  • First-Pass Metabolism: After absorption from the gut, drugs are transported to the liver via the portal vein, where they can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug.

  • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump drugs back into the GI lumen, limiting their absorption.

Q3: How can I classify this compound according to the Biopharmaceutics Classification System (BCS)?

A3: To classify this compound according to the BCS, you would need to experimentally determine its aqueous solubility and intestinal permeability. The BCS classifies drugs into four categories:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given the information about its poor oral bioavailability, this compound is likely a BCS Class III or BCS Class IV compound. A definitive classification requires experimental data.

Troubleshooting Guide: Investigating and Improving this compound Oral Bioavailability

This guide provides a structured approach to troubleshooting the poor oral bioavailability of this compound.

Problem 1: Low and variable drug exposure in preclinical oral dosing studies.

Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.

Troubleshooting Steps:

  • Determine Aqueous Solubility: Experimentally measure the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

  • Particle Size Reduction: If solubility is low, consider micronization or nanosizing techniques to increase the surface area for dissolution.

  • Formulation Strategies:

    • Utilize Co-solvents and Surfactants: Formulate this compound in a vehicle containing pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween 80, Cremophor EL) to enhance its solubility.

    • Develop a Self-Emulsifying Drug Delivery System (SEDDS): A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in the GI tract, presenting the drug in a solubilized form for absorption.

    • Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution rate and extent.

Problem 2: Even with improved solubility, oral bioavailability remains low.

Possible Cause: Low intestinal permeability.

Troubleshooting Steps:

  • Conduct an In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to determine the apparent permeability coefficient (Papp) of this compound. A low Papp value would confirm poor permeability.

  • Identify Efflux Transporter Involvement: In the Caco-2 assay, include inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143) to determine if this compound is a substrate for these efflux transporters. An increase in the apical-to-basolateral transport of this compound in the presence of these inhibitors would indicate efflux is a limiting factor.

  • Formulation Strategies to Enhance Permeability:

    • Use of Permeation Enhancers: Incorporate excipients that can transiently open the tight junctions between intestinal epithelial cells or interact with the cell membrane to increase drug permeability.

    • Lipid-Based Formulations: Formulations like SEDDS can also enhance permeability by interacting with the cell membrane.

  • Medicinal Chemistry Approach: Prodrugs:

    • Design and synthesize a prodrug of this compound. A prodrug is a chemically modified version of the active drug that is designed to have improved physicochemical properties (e.g., increased lipophilicity to enhance membrane permeability). Once absorbed, the prodrug is converted to the active this compound in the body.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O₃PubChem
Molecular Weight233.22 g/mol PubChem
XLogP30.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count5PubChem
Aqueous Solubility [Data not available - requires experimental determination] -
pKa [Data not available - requires experimental determination] -

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Hypothetical Data)

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)
RatIV215000.13000-
RatPO10[Data not available] [Data not available] [Data not available] [Data not available - reported to be poor]
DogIV112000.12500-
DogPO5[Data not available] [Data not available] [Data not available] [Data not available - reported to be poor]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the in vitro intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Transport Experiment:

    • The transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is added to the apical (AP) and basolateral (BL) chambers.

    • This compound (at a relevant concentration, e.g., 10 µM) is added to the donor chamber (AP for absorption, BL for efflux).

    • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the Transwell® membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation to improve the solubility and absorption of this compound.

Methodology:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Preparation of SEDDS:

    • Select the optimal ratios of excipients from the phase diagram.

    • Accurately weigh the components and mix them until a clear and homogenous solution is formed.

    • Dissolve this compound in the mixture.

  • Characterization of SEDDS:

    • Self-Emulsification Time: Add a small amount of the SEDDS to an aqueous medium with gentle agitation and measure the time it takes to form a clear emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

    • In Vitro Dissolution: Perform dissolution studies in different media to assess the release of this compound from the SEDDS formulation.

Visualizations

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to orthosteric site Cx717 This compound (Positive Allosteric Modulator) Cx717->AMPA_R Binds to allosteric site Ion_Channel Ion Channel (Open) AMPA_R->Ion_Channel Conformational Change Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Allows Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Leads to

Caption: Mechanism of action of this compound on the AMPA receptor signaling pathway.

Bioavailability_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Strategy Development cluster_evaluation Evaluation cluster_outcome Outcome Poor_Bioavailability Poor Oral Bioavailability of this compound Solubility Determine Aqueous Solubility (BCS Classification) Poor_Bioavailability->Solubility Permeability Assess Intestinal Permeability (Caco-2 Assay) Poor_Bioavailability->Permeability Formulation Formulation Strategies (e.g., SEDDS, Solid Dispersion) Solubility->Formulation Low Solubility Permeability->Formulation Low Permeability Medicinal_Chemistry Medicinal Chemistry (Prodrug Approach) Permeability->Medicinal_Chemistry Low Permeability In_Vitro_Testing In Vitro Characterization (Dissolution, Permeability) Formulation->In_Vitro_Testing Medicinal_Chemistry->In_Vitro_Testing In_Vivo_Testing In Vivo Pharmacokinetic Studies (Animal Models) In_Vitro_Testing->In_Vivo_Testing Improved_Bioavailability Improved Oral Bioavailability In_Vivo_Testing->Improved_Bioavailability

Caption: Experimental workflow for addressing poor oral bioavailability.

References

Cx-717 Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Cx-717 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clarity on the stability and handling of this compound in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a low-impact ampakine, a class of compounds that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike high-impact ampakines, this compound only modestly offsets receptor desensitization and does not alter the binding affinity of the neurotransmitter glutamate.[1] This mechanism enhances synaptic transmission and has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and plasticity.[2]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is a white to off-white solid. For experimental use, it is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in aqueous buffers or cell culture media.

SolventMaximum SolubilityStorage of Stock Solution
Dimethyl sulfoxide (DMSO)50 mg/mL (214.39 mM)-80°C for up to 6 months; -20°C for up to 1 month (protect from light)
10% (w/v) Hydroxypropyl-β-cyclodextrin (HPCD) in saline5 mg/mLAliquots stored at -80°C for up to 6 months

It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility. For in vivo studies, sonication is recommended to ensure complete dissolution in the HPCD vehicle.

Q3: How stable is this compound in aqueous solutions for long-term experiments?

Currently, there is limited publicly available quantitative data on the long-term stability of this compound in aqueous solutions at various temperatures (e.g., room temperature, 4°C). While the compound can be shipped at room temperature for up to two weeks, for long-term experiments, it is best practice to prepare fresh dilutions from frozen stock solutions immediately before use. To minimize degradation, avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Troubleshooting Guides

In Vitro Experiments (e.g., Cell Culture)

Issue 1: Precipitation of this compound upon dilution in aqueous media.

  • Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.

  • Solution:

    • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Aim for the lowest effective concentration of this compound to minimize the required volume of DMSO stock.

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your final aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.

    • Pre-warm Media: Adding the DMSO stock to pre-warmed (37°C) cell culture media can sometimes improve solubility.

    • Vortexing: Gently vortex the solution immediately after adding the this compound stock to ensure rapid and even dispersion.

Issue 2: Observed cytotoxicity or changes in cell morphology.

  • Cause A: DMSO toxicity. High concentrations of DMSO can be toxic to cells.

  • Solution A: Ensure the final DMSO concentration in your culture medium does not exceed the tolerance level of your specific cell line (typically ≤ 0.5%). Run a vehicle control with the same final DMSO concentration to differentiate between compound effects and solvent effects.

  • Cause B: Compound-related effects. As a modulator of glutamatergic signaling, high concentrations or prolonged exposure to this compound could potentially lead to excitotoxicity in neuronal cultures.

  • Solution B: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your experimental endpoint. Consider the duration of your experiment, as prolonged exposure to ampakines has been reported to cause downregulation of AMPA receptors.

In Vivo Experiments

Issue 1: Inconsistent or lack of behavioral/physiological effects.

  • Cause A: Poor compound solubility or stability in the vehicle.

  • Solution A: Ensure complete dissolution of this compound in the 10% HPCD vehicle. Sonication is recommended. Prepare fresh dosing solutions for each experiment from frozen aliquots.

  • Cause B: Insufficient dose or poor bioavailability.

  • Solution B: Consult the literature for effective dose ranges for your specific animal model and route of administration. For intraperitoneal (i.p.) injections in rats, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]

  • Cause C: Rapid metabolism or clearance.

  • Solution C: Consider the pharmacokinetic profile of this compound. The timing of your behavioral or physiological measurements relative to drug administration is critical.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO (for in vitro use)
  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).

Preparation of this compound Dosing Solution for In Vivo Administration (Intravenous)
  • Prepare a 10% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile saline (0.9% NaCl).

  • From a frozen aliquot of this compound powder, weigh the required amount for your desired final concentration (e.g., 5 mg/mL).

  • Add the this compound powder to the 10% HPCD solution.

  • Sonicate the solution until the this compound is completely dissolved.

  • Use the freshly prepared solution for intravenous administration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimental Use Cx717_powder This compound Powder Stock_Solution Concentrated Stock Solution Cx717_powder->Stock_Solution Solvent DMSO or 10% HPCD Solvent->Stock_Solution Aliquoting Aliquot into Single-Use Tubes Stock_Solution->Aliquoting Freezing Store at -80°C Aliquoting->Freezing Thawing Thaw Single Aliquot Freezing->Thawing Dilution Dilute to Working Concentration Thawing->Dilution Application Apply to Cells or Administer in Vivo Dilution->Application

Caption: Recommended workflow for preparing and using this compound solutions.

signaling_pathway Cx717 This compound AMPAR AMPA Receptor Cx717->AMPAR Positive Allosteric Modulation Glutamate_Signal Enhanced Glutamatergic Signaling AMPAR->Glutamate_Signal BDNF_Expression Increased BDNF Expression Glutamate_Signal->BDNF_Expression Neuronal_Plasticity Enhanced Neuronal Plasticity & Survival BDNF_Expression->Neuronal_Plasticity

Caption: Simplified signaling pathway of this compound's action.

References

Navigating Cx-717 Trials: A Guide to Mitigating Headache and Dizziness

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide is intended for researchers, scientists, and drug development professionals utilizing Cx-717 in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate the common side effects of headache and dizziness observed in preclinical and clinical studies.

I. Understanding the Side Effects

Headache and dizziness are among the most frequently reported adverse events associated with this compound administration. Clinical trial data indicates that these side effects are generally mild to moderate in severity and may be dose-dependent. Understanding the potential onset and characteristics of these side effects is the first step in effective management.

Quantitative Data Summary

The following table summarizes the incidence of headache and dizziness as reported in key this compound clinical studies.

Study TypeDosage RangeIncidence of HeadacheIncidence of DizzinessReference
Single Dose Escalation25 mg - 1600 mgProminentProminent[1]
Multiple Dose Escalation100 mg QD - 800 mg BID (10 days)ProminentProminent[1]
Adult ADHD (Phase 2A)200 mg BID and 800 mg BID (3 weeks)Frequently ReportedNot specified[2]
Simulated Night Shift Work200 mg, 400 mg, 1000 mg (single oral dose)Very few side effectsNot specified

II. Troubleshooting Guide: Managing Headache and Dizziness

This section provides a step-by-step guide for researchers to manage headache and dizziness in subjects during this compound experiments without compromising the study integrity.

1. Proactive Monitoring and Subject Education:

  • Baseline Assessment: Before initiating the experiment, conduct a thorough baseline assessment of the subject's history of headaches and dizziness.

  • Informed Consent: Clearly communicate the potential for these side effects in the informed consent process.

  • Symptom Diary: Provide subjects with a symptom diary to prospectively track the onset, duration, severity (using a 1-10 scale), and characteristics of any headache or dizziness.

2. Non-Pharmacological Intervention Strategies:

Should a subject report headache or dizziness, consider the following immediate, non-pharmacological interventions:

  • Rest in a Quiet, Dimly Lit Environment: For headaches, reducing sensory input can provide relief.

  • Hydration and Nutrition: Ensure the subject is adequately hydrated and has had regular meals, as dehydration and hypoglycemia can exacerbate these symptoms.

  • Controlled Breathing and Relaxation Techniques: Simple relaxation exercises can help alleviate tension-type headaches.[3][4]

  • Positional Maneuvers for Dizziness: If the dizziness is vertiginous in nature, simple head position maneuvers may provide relief. However, these should be performed by trained personnel.

3. Dose Titration and Adjustment Protocol:

If non-pharmacological interventions are insufficient and the side effects are impacting the subject's well-being or the experimental protocol, consider a dose adjustment.

  • Initial Dose Reduction: A temporary reduction in the this compound dosage may be warranted. Monitor the subject closely for both the resolution of side effects and any potential impact on the desired therapeutic effect.

  • Gradual Re-escalation: If the side effects subside at a lower dose, a gradual re-escalation to the target dose may be attempted while carefully monitoring for the re-emergence of symptoms.

4. Supportive Care Measures:

  • Symptomatic Relief for Headache: For mild to moderate headaches, non-prescription analgesics (e.g., acetaminophen) may be considered, with appropriate documentation. However, be mindful of potential drug interactions and the impact on experimental outcomes.

  • Management of Dizziness-Associated Nausea: If dizziness is accompanied by nausea, anti-emetic medication may be considered.

5. Decision-Making for Discontinuation:

In the rare event of severe, persistent, or debilitating headache or dizziness that does not respond to the above interventions, discontinuation from the experiment should be considered in consultation with the principal investigator and, if applicable, a medical monitor.

III. Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism behind this compound-induced headache and dizziness?

A1: this compound is a positive allosteric modulator of the AMPA receptor, enhancing glutamatergic neurotransmission.[5] While the precise mechanism is not fully elucidated, over-stimulation of glutamate pathways in certain brain regions could contribute to these side effects. Further research is needed to pinpoint the exact neurobiological underpinnings.

Q2: Are there any known risk factors that predispose subjects to developing headache or dizziness with this compound?

A2: Current literature does not definitively identify specific risk factors. However, a pre-existing history of migraine or vestibular disorders could potentially increase susceptibility. Thorough baseline screening is crucial.

Q3: Can tolerance develop to the headache and dizziness side effects of this compound over time?

A3: The available data from multiple-dose studies suggest that while these side effects are prominent, they are generally well-tolerated, which may imply some level of adaptation or tolerance.[1] However, this has not been formally studied. Continuous monitoring throughout the experimental period is recommended.

Q4: Should we pre-medicate subjects to prevent headache and dizziness?

A4: Prophylactic medication is generally not recommended as it can mask the true side effect profile of this compound and potentially confound experimental results. The focus should be on proactive monitoring and reactive management.

Q5: How should we differentiate between a this compound-induced headache and a pre-existing headache condition?

A5: A detailed headache history at baseline and the use of a prospective symptom diary are critical. A headache that consistently occurs in a temporal relationship with this compound administration is more likely to be drug-related.

IV. Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below to ensure consistency and reproducibility.

Preclinical In Vivo Electrophysiology
  • Animal Model: Adult male Sprague-Dawley rats.

  • Anesthesia: Urethane (1.5 g/kg, i.p.).

  • Surgical Procedure: Standard stereotaxic surgery for implantation of stimulating and recording electrodes in the perforant path and dentate gyrus, respectively.

  • This compound Administration: Administered intraperitoneally (i.p.) at doses ranging from 1 to 20 mg/kg.

  • Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded. Baseline responses are established before drug administration. Long-term potentiation (LTP) is induced by high-frequency stimulation.

  • Data Analysis: Changes in fEPSP slope and amplitude are measured and compared between vehicle and this compound treated groups.

Human Clinical Trial for ADHD (Phase 2A)
  • Study Design: Randomized, double-blind, placebo-controlled, 2-period crossover.[2]

  • Participant Population: Adult males (18-50 years old) meeting DSM-IV criteria for ADHD.[2]

  • Treatment Arms:

    • This compound 200 mg twice daily (BID)

    • This compound 800 mg BID

    • Placebo

  • Treatment Period: Each treatment period lasts for 3 weeks, with a 2-week washout period in between.[2]

  • Primary Efficacy Measure: Change from baseline on the ADHD Rating Scale (ADHD-RS).[2]

  • Safety Monitoring: Regular monitoring of vital signs, cardiovascular parameters, and adverse events, including a specific inquiry for headache and dizziness.[2]

V. Visualizations

Signaling Pathway

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens Cx717 This compound Cx717->AMPA_R Positive Allosteric Modulation Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Influx Neuronal_Activity Increased Neuronal Activity Depolarization->Neuronal_Activity

Caption: Mechanism of action of this compound on the AMPA receptor.

Experimental Workflow

start Start Experiment baseline Baseline Assessment (Headache/Dizziness History) start->baseline consent Informed Consent (Side Effect Disclosure) baseline->consent randomization Randomization consent->randomization drug_admin This compound/Placebo Administration randomization->drug_admin monitoring Adverse Event Monitoring (Symptom Diary) drug_admin->monitoring side_effect Headache or Dizziness Reported? monitoring->side_effect no_se Continue Protocol side_effect->no_se No manage_se Implement Mitigation Strategies side_effect->manage_se Yes end End of Experiment no_se->end manage_se->monitoring start Subject Reports Headache/Dizziness assess Assess Severity (1-10 Scale) start->assess mild Mild (1-3) assess->mild moderate Moderate (4-7) assess->moderate severe Severe (8-10) assess->severe non_pharm Non-Pharmacological Interventions mild->non_pharm dose_adjust Consider Dose Reduction moderate->dose_adjust discontinue Consider Discontinuation severe->discontinue resolved_mild Resolved? non_pharm->resolved_mild supportive_care Supportive Care (e.g., Analgesics) dose_adjust->supportive_care resolved_mod Resolved? supportive_care->resolved_mod resolved_mild->moderate No continue_protocol Continue Protocol & Monitor resolved_mild->continue_protocol Yes resolved_mod->severe No resolved_mod->continue_protocol Yes

References

Understanding the FDA clinical hold on Cx-717 and its resolution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the historical FDA clinical hold on the ampakine compound Cx-717. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues and provide clarity on the resolution of the hold.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the FDA placing a clinical hold on this compound?

A1: The FDA instituted a clinical hold on this compound on March 31, 2006, due to concerns arising from preclinical animal toxicology studies.[1][2] Specifically, these long-term studies revealed extensive white matter vacuolation in multiple brain regions of animals administered high doses of this compound.[3] This finding raised significant neurotoxicity concerns, prompting the FDA to halt clinical trials until the issue could be thoroughly investigated.[2]

Q2: How was the clinical hold on this compound resolved?

A2: The clinical hold was lifted on October 6, 2006, after Cortex Pharmaceuticals provided substantial evidence demonstrating that the observed brain vacuolation was a postmortem artifact.[1][4][5] Investigations revealed that the vacuoles did not form in the brain tissue of living animals.[5] Instead, they were the result of a chemical reaction between this compound and the formaldehyde-based fixative solution used to prepare the tissue specimens for analysis after death.[3][4][5] This discovery effectively demonstrated that the initial neurotoxicity concerns were unfounded and related to the tissue preparation methodology rather than an in vivo effect of the drug.[3]

Q3: What was the impact of the clinical hold on the development of this compound?

A3: The clinical hold temporarily halted the ongoing clinical trials for this compound.[1][2] Although the hold was lifted for a study in Alzheimer's disease patients, the permitted dose was considered too low to be effective for assessing the drug's potential in treating ADHD.[4][5] Subsequently, in October 2007, the FDA denied an Investigational New Drug (IND) application for a Phase IIb study of this compound for ADHD, citing the same animal toxicology results.[4] This ultimately led Cortex Pharmaceuticals to discontinue the development of the oral formulation of this compound for ADHD due to a combination of the toxicology concerns and poor oral bioavailability.[4] However, research into its use for acute treatment of respiratory depression continued.[4]

Q4: For which indications was this compound being investigated?

A4: this compound was investigated for several neurological and psychiatric conditions, including:

  • Attention-Deficit Hyperactivity Disorder (ADHD)[4][6]

  • Alzheimer's disease[4][6][7]

  • Sleep disorders/effects of sleep deprivation[4][8]

  • Respiratory depression induced by opioids[4][9]

Troubleshooting Guide for Experimental Design

This guide is intended to help researchers design preclinical toxicology studies for compounds with similar chemical properties to avoid artifacts that could be misinterpreted as toxicity.

Issue: Observation of tissue abnormalities (e.g., vacuolation) in preclinical toxicology studies.

Troubleshooting Steps:

  • Evaluate Fixation Method:

    • Primary Suspect: Formaldehyde-based fixatives. As demonstrated with this compound, these can react with certain drug compounds to produce artifacts.[3]

    • Recommendation: Conduct parallel fixation studies. Compare tissues fixed with formaldehyde to those preserved using alternative methods, such as flash-freezing and subsequent cryosectioning.[3] The absence of the abnormality in flash-frozen samples strongly suggests a fixation artifact.

  • Conduct In Vitro Chemical Interaction Studies:

    • Rationale: To confirm a suspected chemical reaction between the compound and the fixative.

    • Protocol: Combine the investigational drug and the fixative agent (e.g., formalin) in an aqueous solution in a test tube.[3] Monitor for any chemical reaction, such as an exothermic reaction, which would indicate a direct chemical interaction.[3]

  • Time-Course Analysis of Fixation:

    • Hypothesis: If the abnormality is an artifact of fixation, it should not be present in the tissue immediately post-mortem but should appear and potentially grow over time upon immersion in the fixative.

    • Methodology: Euthanize the animal and immediately examine fresh, unfixed brain tissue slices. Then, immerse adjacent tissue slices in the fixative and observe them microscopically at various time points (e.g., 1 hour, 4 hours, 24 hours).[3] The time-dependent appearance of the artifact post-fixation provides strong evidence against in vivo toxicity.

Quantitative Data Summary

The following table summarizes key quantitative data related to the clinical development and evaluation of this compound.

ParameterValue(s)Indication/Study ContextSource
Clinical Hold Timeline
Clinical Hold ImposedMarch 31, 2006All this compound clinical trials[1][2]
Clinical Hold LiftedOctober 6, 2006Resumption of specified clinical trials[1][4]
Preclinical Toxicology
Dose causing vacuolation750 mg/kg BID (in rats)Long-term toxicity studies[3]
Duration to observe vacuolation14 or more daysLong-term toxicity studies[3]
Clinical Trial Dosages
Alzheimer's PET Scan Study200mg, 600mg, 1200mg (originally planned)Phase II[7]
ADHD Study (Phase 2A)200 mg BID and 800 mg BIDCrossover study[10]
Safety Study (Single Dose)25-1600 mgHealthy volunteers[11]
Safety Study (Multiple Dose)100 mg QD - 800 mg BID (10 days)Healthy volunteers[11]
Efficacy Data (ADHD)
Patients in Phase 2A study68 male subjects randomizedAdult ADHD[10]
Efficacy Endpoint (800 mg BID)Superior efficacy compared to placebo (p=0.002)ADHD Rating Scale (ADHD-RS)[10]

Experimental Protocols & Methodologies

Protocol: Investigation of Postmortem Fixation Artifact

This protocol outlines the key steps taken to determine that the brain vacuolation observed with this compound was an artifact.

  • Animal Dosing: Administer high doses of this compound (e.g., 750 mg/kg BID) to rats for an extended period (e.g., 14 days or more).[3] A control group receives a vehicle.

  • Tissue Collection and Preparation:

    • At the end of the dosing period, euthanize the animals.

    • Immediately collect the brains.

    • Divide the brain tissue for parallel processing:

      • Formaldehyde Fixation: Immerse one portion of the brain tissue in a standard formaldehyde-based fixative.[3]

      • Flash-Freezing: Immediately flash-freeze another portion of the brain tissue in liquid nitrogen or isopentane cooled by dry ice.[3]

  • Histological Analysis:

    • Process the formaldehyde-fixed tissue for standard paraffin embedding and sectioning.

    • Section the flash-frozen tissue using a cryostat.

    • Stain sections from both preparation methods (e.g., with Hematoxylin and Eosin) and examine them under a light microscope.

  • Data Interpretation: Compare the tissue sections from both fixation methods. The absence of vacuoles in the flash-frozen samples, contrasted with their presence in the formaldehyde-fixed samples, indicates a fixation artifact.[3]

Visualizations

Signaling Pathway of this compound

Cx717_Mechanism_of_Action This compound Mechanism of Action at the Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Presynaptic_Terminal Presynaptic Terminal AMPA_Receptor AMPA Receptor Postsynaptic_Density Postsynaptic Density AMPA_Receptor->Postsynaptic_Density Ion Influx (Na+) Neuronal_Response Enhanced Neuronal Response (e.g., LTP) Postsynaptic_Density->Neuronal_Response Glutamate Glutamate Glutamate->AMPA_Receptor Binds Cx717 This compound (Ampakine) Cx717->AMPA_Receptor Positive Allosteric Modulation

Caption: Mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor.

FDA Clinical Hold and Resolution Timeline for this compound

Cx717_Clinical_Hold_Timeline Timeline of FDA Clinical Hold for this compound Hold_Placed March 31, 2006: FDA Places Clinical Hold (Preclinical Toxicology Concerns) Investigation April - Sept 2006: Investigation into Vacuolation Cause Hold_Placed->Investigation Hold_Lifted October 6, 2006: FDA Lifts Clinical Hold (Artifact Finding) Investigation->Hold_Lifted AD_Continues Post-Oct 2006: Alzheimer's Study Continues (with dose limitations) Hold_Lifted->AD_Continues ADHD_Denied October 2007: FDA Denies IND for Phase IIb ADHD Study Hold_Lifted->ADHD_Denied ADHD_Discontinued Post-2007: Oral Formulation for ADHD Discontinued ADHD_Denied->ADHD_Discontinued

Caption: Key events and timeline of the FDA clinical hold on this compound and its subsequent resolution.

References

Technical Support Center: Interpreting Cx-717 Study Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting negative or inconclusive study outcomes for the ampakine Cx-717.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a low-impact ampakine, which acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor. It enhances the excitatory effects of the neurotransmitter glutamate. By binding to an allosteric site on the AMPA receptor, this compound slows the receptor's deactivation and desensitization, leading to an increased influx of cations upon glutamate binding. This modulation of glutamatergic neurotransmission is hypothesized to improve cognitive function and neuronal activity.

Q2: In what indications has this compound been studied?

A2: this compound has been investigated in several clinical and preclinical studies for various neurological and psychiatric conditions, including:

  • Attention-Deficit/Hyperactivity Disorder (ADHD)

  • Alzheimer's Disease

  • Cognitive impairment due to sleep deprivation

  • Opioid-induced respiratory depression

Q3: What were the general outcomes of the key clinical trials?

A3: The outcomes of this compound clinical trials have been mixed:

  • ADHD: A Phase 2a study showed some promising results, particularly at the 800 mg twice-daily dose, but the development for this indication was not pursued.

  • Sleep Deprivation: A study funded by the Defense Advanced Research Projects Agency (DARPA) in humans with simulated night shift work did not show cognitive improvement.

  • Respiratory Depression: Studies have shown that this compound can reverse opioid-induced respiratory depression without affecting analgesia.

  • Alzheimer's Disease: A Phase 2a PET scan study was initiated, but detailed results are not widely public.

Q4: Why were the ADHD studies with the 800mg oral formulation discontinued?

A4: Development of the 800 mg oral formulation of this compound for ADHD was ultimately abandoned due to poor oral bioavailability and inadequate penetration of the blood-brain barrier.[1] This means that even at high doses, a sufficient concentration of the drug may not have reached the brain to produce a consistent and robust therapeutic effect.

Q5: Was there a clinical hold on this compound studies?

A5: Yes, the U.S. Food and Drug Administration (FDA) placed a clinical hold on Phase IIb trials of this compound for ADHD due to concerns over findings in animal toxicology studies.[1] Cortex Pharmaceuticals, the developer, stated that these findings were a "postmortem fixation artifact" and not present in living tissue. The hold was later lifted for an Alzheimer's PET scan study to proceed.

Troubleshooting Guides

Interpreting Negative or Inconclusive ADHD Trial Data

Issue: Your experiment replicating the this compound ADHD trial protocol shows no significant improvement in cognitive or behavioral endpoints.

Possible Causes and Solutions:

  • Inadequate Drug Exposure:

    • Problem: As noted in the clinical development of this compound, the oral formulation has poor bioavailability.[1] Your animal model or experimental setup may not be achieving sufficient brain concentrations of the compound.

    • Troubleshooting:

      • Verify the formulation and route of administration. Consider alternative formulations or routes (e.g., intravenous) that have been used in other this compound studies to ensure adequate central nervous system exposure.

      • Conduct pharmacokinetic studies in your model to measure plasma and brain concentrations of this compound.

  • Subtle or Specific Efficacy Signals:

    • Problem: The original Phase 2a ADHD study showed a trend towards improvement in the primary analysis, but statistical significance was only reached in a secondary repeated-measures analysis.[2] Your study might not be powered to detect these more subtle effects.

    • Troubleshooting:

      • Review your statistical analysis plan. Consider if a repeated-measures analysis is appropriate for your experimental design.

      • Increase the sample size of your study to enhance statistical power.

      • Analyze subscales of your primary endpoint. The original study found significant effects on both the inattentive and hyperactivity subscales of the ADHD-RS.[2]

Interpreting Negative Cognitive Enhancement Data in Sleep Deprivation Models

Issue: Your study, similar to the DARPA-funded trial, fails to show cognitive enhancement with this compound in a sleep-deprived state.

Possible Causes and Solutions:

  • Study Design Differences:

    • Problem: The DARPA study that showed negative results involved simulated night shift work with restricted daytime sleep.[3] This differs from other studies that showed positive effects in non-human primates under total sleep deprivation.[4] The nature and chronicity of the sleep deprivation protocol may be critical.

    • Troubleshooting:

      • Carefully review the specifics of your sleep deprivation protocol. Compare it to both the successful non-human primate studies and the inconclusive human trial.

      • Consider the cognitive tasks being used. The original DARPA study used a battery of tests; it's possible this compound has effects on specific cognitive domains not captured by your chosen assessments.

  • Dose-Response Relationship:

    • Problem: The DARPA study tested doses up to 1000 mg. It is possible that the therapeutic window for cognitive enhancement under these specific conditions is narrow.

    • Troubleshooting:

      • Conduct a dose-response study to explore a wider range of this compound concentrations.

      • Measure drug concentrations in your subjects to correlate exposure with cognitive outcomes.

Interpreting Animal Toxicology Findings

Issue: You observe histopathological changes in animal toxicology studies with an AMPA receptor modulator like this compound.

Possible Causes and Solutions:

  • Fixation Artifacts:

    • Problem: As claimed by Cortex Pharmaceuticals, some tissue changes observed in preclinical toxicology can be artifacts of the tissue preparation process (postmortem fixation).

    • Troubleshooting:

      • Consult with a board-certified veterinary pathologist to review the histopathology slides.

      • Consider including control groups that undergo the same fixation process without drug exposure to identify potential artifacts.

      • If possible, use advanced imaging techniques in living animals to assess for tissue changes non-invasively.

  • Excitotoxicity:

    • Problem: As positive modulators of glutamate, a key excitatory neurotransmitter, ampakines have a theoretical risk of causing excitotoxicity at high doses.

    • Troubleshooting:

      • Carefully evaluate the dose-response relationship for any observed toxicity.

      • Monitor animals for clinical signs of neurotoxicity, such as seizures or behavioral changes.

      • Correlate any pathological findings with pharmacokinetic data to understand the exposure levels at which toxicity occurs.

      • Review FDA guidelines on preclinical toxicology studies for neuroactive drugs to ensure your study design is robust.

Data Presentation

Table 1: Summary of this compound Phase 2a ADHD Clinical Trial (NCT03375021) Outcomes

ParameterPlaceboThis compound (200 mg BID)This compound (800 mg BID)
Primary Efficacy Measure
Change from Baseline on ADHD-RS (Paired t-test)-Not Significantp = 0.151 (Trend)[2]
Secondary Efficacy Measures (Repeated Measures Analysis)
Change from Baseline on ADHD-RS Total Score-Not Significantp = 0.002 [2]
Change from Baseline on Inattentive Subscale-Not Significantp = 0.027 [2]
Change from Baseline on Hyperactivity Subscale-Not Significantp = 0.017 [2]

Table 2: Summary of this compound Opioid-Induced Respiratory Depression Study

ParameterPlacebo + AlfentanilThis compound (1500 mg) + Alfentanil
Decrease in Respiratory Frequency25.6%2.9% (p < 0.01 )[5]
Effect on Alfentanil-Induced Analgesia-No significant effect[5]

Table 3: Summary of DARPA-Sponsored Sleep Deprivation Study

ParameterPlaceboThis compound (200, 400, 1000 mg)
Cognitive Performance Enhancement-No significant enhancement[3]
Effect on Recovery Sleep (1000 mg dose)-Reduced slow-wave sleep, increased wake time after sleep onset (p < 0.05 )[3]

Experimental Protocols

Phase 2a ADHD Clinical Trial (NCT03375021) Methodology

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center, 2-period crossover study.[2][6]

  • Participants: 68 male subjects, aged 18-50, with a DSM-IV diagnosis of adult ADHD and moderate to severe symptoms.[2]

  • Treatment: Two doses of this compound (200 mg BID and 800 mg BID) were compared to placebo.[2][6] Each treatment period lasted for 3 weeks, with a 2-week washout period in between.[2][6]

  • Primary Efficacy Measure: Change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.[2]

DARPA-Sponsored Sleep Deprivation Study Methodology

  • Study Design: A study to assess the effect of this compound on cognitive performance and alertness in humans subjected to simulated night shift work.[3]

  • Protocol: The study involved four nights of simulated night shift work, during which participants had restricted daytime sleep.[3]

  • Intervention: Different doses of this compound were administered.

  • Outcome Measures: Cognitive performance tests and polysomnography during the recovery sleep period.[3]

Opioid-Induced Respiratory Depression Study Methodology

  • Study Design: A study to assess whether this compound could selectively antagonize opioid-induced ventilatory depression without reducing analgesia.

  • Participants: 16 healthy men.[5]

  • Intervention: A single oral dose of 1500 mg of this compound was administered, followed by a target concentration of 100 ng/ml alfentanil.[5]

  • Outcome Measures: Respiratory frequency, blood oxygenation, ventilatory response to hypercapnic challenge, and experimental pain models.[5]

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel Opening AMPA_Receptor->Ion_Channel Activates Cx717 This compound Cx717->AMPA_Receptor Positive Allosteric Modulation Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Excitation Increased Neuronal Excitation Postsynaptic_Neuron->Neuronal_Excitation Ion_Channel->Postsynaptic_Neuron Depolarizes

Caption: Signaling pathway of this compound as a positive allosteric modulator of the AMPA receptor.

G cluster_1 Troubleshooting Workflow for Negative this compound Study Outcomes Start Negative or Inconclusive Study Outcome Check_PK Review Pharmacokinetics: - Bioavailability - BBB Penetration Start->Check_PK Check_PD Review Pharmacodynamics: - Dose-Response - Target Engagement Start->Check_PD Check_Design Review Study Design: - Primary Endpoint - Statistical Power - Subject Population Start->Check_Design Check_Tox Review Toxicology: - Histopathology - Excitotoxicity Potential Start->Check_Tox Optimize_Formulation Optimize Formulation/ Route of Administration Check_PK->Optimize_Formulation Refine_Dose Refine Dosing Regimen Check_PD->Refine_Dose Modify_Protocol Modify Study Protocol Check_Design->Modify_Protocol Re_evaluate_Tox Re-evaluate Toxicology Data (e.g., fixation artifacts) Check_Tox->Re_evaluate_Tox

Caption: A logical workflow for troubleshooting unexpected this compound study results.

References

How to improve the signal-to-noise ratio in Cx-717 electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Cx-717 in electrophysiological studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the signal-to-noise ratio (SNR) in experiments utilizing the ampakine this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a low-impact ampakine, which acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike other modulators, this compound only modestly slows receptor desensitization and does not alter the binding affinity of glutamate.[1][2] This mechanism enhances excitatory synaptic transmission and promotes processes like long-term potentiation (LTP), which are crucial for learning and memory.[1][2] Its "low-impact" nature means it is less likely to cause the neurotoxic and epileptogenic side effects associated with other AMPA receptor modulators.[1][2]

Q2: How does this compound improve the signal-to-noise ratio in electrophysiology recordings?

A2: this compound primarily improves the signal-to-noise ratio by increasing the "signal" component. By potentiating AMPA receptor-mediated currents, it amplifies the size of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[2] This makes the physiological signal of interest larger and more distinct from the baseline electrical noise. There is no evidence to suggest that this compound directly reduces background noise.

Q3: What are the typical effective concentrations and doses for this compound?

A3: In in vitro studies, such as those using hippocampal slices, this compound has an EC₅₀ of approximately 3.4 µM for modulating AMPA receptor currents, with maximal effects observed between 10-100 µM.[2] For in vivo experiments in rodents, effective doses typically range from 0.3 to 30 mg/kg, administered intraperitoneally (IP).[2][3][4]

Q4: Is this compound neurotoxic at higher concentrations?

A4: this compound is characterized as a "low-impact" ampakine and has been shown to be non-toxic to cultured rat neurons at high concentrations.[1][2] This favorable safety profile is a key advantage over some other AMPA receptor modulators.[1][2] However, it is always good practice to perform concentration-response curves to identify the optimal concentration for signal enhancement without inducing excessive network excitability in your specific preparation.

Troubleshooting Guide: Enhancing Signal-to-Noise with this compound

This guide addresses common issues encountered during electrophysiological recordings with this compound and provides practical solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Signal Amplitude (Even with this compound) 1. Suboptimal this compound Concentration: The concentration may be too low to elicit a significant effect. 2. Degraded this compound Solution: The compound may have degraded, reducing its potency. 3. Poor Health of the Preparation: Unhealthy neurons in a slice or a compromised animal preparation will not respond robustly. 4. Low Basal Synaptic Activity: The baseline level of glutamatergic transmission may be too low for this compound to have a noticeable effect.1. Optimize Concentration: Perform a dose-response experiment to find the optimal concentration for your preparation. Start with a concentration around the EC₅₀ (e.g., 3-5 µM) and titrate up. 2. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a stock solution. 3. Ensure Preparation Viability: Follow best practices for preparing and maintaining healthy brain slices or for in vivo animal surgery and maintenance. 4. Increase Presynaptic Stimulation: If applicable, slightly increase the stimulation intensity to ensure a measurable baseline EPSP before applying this compound.
Increased Baseline Noise After this compound Application 1. Network Hyperexcitability: Higher concentrations of this compound can lead to increased spontaneous firing and network activity, raising the noise floor. 2. Perfusion System Artifacts: Introduction of the drug solution via the perfusion system may introduce mechanical or electrical noise.1. Reduce Concentration: Lower the concentration of this compound to a level that enhances the evoked response without causing significant spontaneous activity. 2. Check Perfusion System: Ensure the perfusion system is properly grounded and that the flow is smooth and does not introduce vibrations.
Inconsistent or Unreliable this compound Effects 1. Incomplete Wash-in/Wash-out: The drug may not have fully reached the recording site or been completely washed out between applications. 2. Receptor Desensitization/Internalization: Prolonged exposure to high concentrations of glutamate and this compound could potentially lead to long-term changes in receptor state. 3. Solubility Issues: this compound may not be fully dissolved in the artificial cerebrospinal fluid (aCSF).1. Allow Sufficient Time: Ensure adequate time for drug application and washout. Monitor the response until it reaches a stable plateau. 2. Limit Application Duration: Apply this compound for the minimum time required to observe a stable effect. 3. Properly Dissolve this compound: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before preparing the final dilution in aCSF.
General High Noise Levels (Unrelated to this compound) 1. Grounding Issues: Ground loops are a common source of 50/60 Hz noise. 2. Electrical Interference: Nearby equipment (centrifuges, microscopes, etc.) can introduce electrical noise. 3. Poor Electrode Seal: In patch-clamp recordings, a low-resistance seal is a major source of noise.1. Establish a Star Ground: Connect all equipment to a single common ground point. 2. Use a Faraday Cage: Shield the setup from external electromagnetic fields. Power down non-essential equipment in the vicinity. 3. Optimize Seal Formation: Use fresh, clean pipettes and ensure the health of the cell membrane to achieve a high-resistance (>1 GΩ) seal.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on excitatory postsynaptic potentials (EPSPs) from published in vivo studies.

This compound Dose (IP) Mean Increase in EPSP Amplitude (%) Standard Error of the Mean (SEM) Number of Animals (n) Reference
5 mg/kg8.5%1.2%4[1]
10 mg/kg17.5%0.9%4[1]
20 mg/kg21.0%1.9%5[1]

Experimental Protocols

In Vitro Slice Electrophysiology

This protocol provides a general framework for using this compound in acute brain slices. Specific parameters may need to be optimized for your preparation.

  • Slice Preparation:

    • Anesthetize the animal (e.g., rodent) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (e.g., a sucrose-based aCSF).

    • Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature (or 32-34°C for the first 30 minutes, followed by room temperature).

  • Recording Setup:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Obtain whole-cell patch-clamp or field recordings from the neurons of interest.

  • This compound Application:

    • Prepare a stock solution of this compound (e.g., 10-20 mM in DMSO) and store at -20°C.

    • On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration (e.g., 3-30 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

    • Establish a stable baseline recording for at least 10-15 minutes.

    • Switch the perfusion to the aCSF containing this compound and record for 15-20 minutes, or until the potentiating effect reaches a stable plateau.

    • To observe washout, switch the perfusion back to the control aCSF.

  • Data Analysis:

    • Measure the amplitude and/or area of the evoked EPSPs or EPSCs before, during, and after this compound application.

    • Express the effect of this compound as a percentage increase from the baseline response.

In Vivo Electrophysiology

This protocol outlines the general steps for administering this compound during in vivo recordings in an anesthetized rodent model.

  • Animal Preparation:

    • Anesthetize the animal (e.g., with urethane or isoflurane) and mount it in a stereotaxic frame.

    • Perform the necessary surgical procedures to expose the brain region of interest and lower the recording and stimulating electrodes.

  • Recording and Stimulation:

    • Position the stimulating electrode to activate the desired synaptic pathway and the recording electrode to capture the field EPSPs.

    • Establish a stable baseline of evoked responses for at least 20-30 minutes.

  • This compound Administration:

    • Prepare this compound for intraperitoneal (IP) injection by dissolving it in a suitable vehicle (e.g., saline or a solution containing a solubilizing agent like HPCD).

    • Inject the desired dose of this compound (e.g., 5, 10, or 20 mg/kg).

    • Continue to record the evoked responses for at least 60-90 minutes following the injection to observe the onset and duration of the effect.

  • Data Analysis:

    • Analyze the amplitude and/or slope of the fEPSPs.

    • Normalize the data to the pre-injection baseline and plot the time course of the drug's effect.

Visualizations

Signaling Pathway of this compound at the AMPA Receptor

AMPA_Cx717 cluster_post Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Ligand Binding Domain Transmembrane Domain Glutamate->AMPA_R:lbd Binds Influx Na+ Influx AMPA_R:tmd->Influx Opens Channel Desensitization Reduces Desensitization AMPA_R->Desensitization Reduces Cx717 This compound Cx717->AMPA_R Positive Allosteric Modulation EPSP Excitatory Postsynaptic Potential (EPSP) Influx->EPSP Causes

Caption: this compound positively modulates the AMPA receptor, enhancing Na+ influx and the resulting EPSP.

Experimental Workflow for In Vitro Slice Electrophysiology

in_vitro_workflow A Prepare Acute Brain Slices B Slice Recovery (>=1 hr) A->B C Transfer Slice to Recording Chamber B->C D Establish Stable Baseline Recording C->D E Perfuse with this compound Solution D->E F Record Potentiated Response E->F G Washout with Control aCSF F->G H Analyze Data (Compare Amplitudes) G->H

Caption: Workflow for assessing the effect of this compound on synaptic transmission in brain slices.

Troubleshooting Logic for Low Signal-to-Noise Ratio

snr_troubleshooting Start Low Signal-to-Noise Ratio CheckNoise Is Baseline Noise High? Start->CheckNoise CheckSignal Is Signal Amplitude Low? CheckNoise->CheckSignal No FixGrounding Check Grounding & Shielding CheckNoise->FixGrounding Yes CheckHealth Assess Preparation Health CheckSignal->CheckHealth Yes End Improved SNR CheckSignal->End No IsolateEquipment Isolate/Turn Off Nearby Equipment FixGrounding->IsolateEquipment ImproveSeal Improve Patch Seal (if applicable) IsolateEquipment->ImproveSeal ImproveSeal->CheckSignal OptimizeStim Optimize Stimulation Intensity CheckHealth->OptimizeStim OptimizeCx717 Optimize this compound Concentration OptimizeStim->OptimizeCx717 OptimizeCx717->End

Caption: A logical approach to troubleshooting and improving the signal-to-noise ratio in electrophysiology.

References

Avoiding fixation artifacts in tissue samples from Cx-717 studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cx-717 Tissue Sample Preparation

This guide provides troubleshooting advice and answers to frequently asked questions regarding the fixation of tissue samples for studies involving the novel compound this compound. Proper fixation is critical for preserving tissue morphology and the antigenicity of key biomarkers, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended fixative for tissues in this compound studies?

For most tissues and downstream applications, including standard histology and immunohistochemistry (IHC), 10% Neutral Buffered Formalin (NBF) is the recommended primary fixative.[1] NBF is a non-coagulative, additive fixative that penetrates tissue quickly and fixes slowly, preserving a wide range of cellular and structural details.[1] Its buffered formulation optimizes results for both light microscopy and IHC.[1]

Q2: How does fixation affect the detection of this compound's target proteins?

Fixation, particularly with cross-linking agents like formalin, can alter protein structures and mask antigenic epitopes.[2][3] This "antigen masking" can make it difficult for antibodies to bind to their targets, potentially leading to weak or false-negative staining in IHC.[2] To overcome this, most protocols for formalin-fixed, paraffin-embedded (FFPE) tissues require an antigen retrieval step to unmask the epitopes before antibody incubation.[3] It is crucial to optimize fixation time, as over-fixation can exacerbate antigen masking, while under-fixation leads to poor tissue morphology and potential antigen loss.[4]

Q3: What are the most critical parameters for successful fixation?

Several factors critically impact fixation quality:

  • Time to Fixation: Tissues should be placed in fixative immediately after excision (ideally less than 20 minutes) to prevent autolysis and molecular degradation.[5]

  • Tissue Size: Tissues should be no more than 3-5 mm thick in one dimension to ensure the fixative can penetrate the entire sample.[5][6][7] The rate of formalin diffusion is approximately 1 mm per hour.[8]

  • Volume Ratio: The volume of fixative should be at least 15 to 20 times the volume of the tissue sample to ensure complete and uniform fixation.[5][9][10]

  • Fixation Time: For most small biopsies, 12-24 hours in 10% NBF is sufficient.[1][5] Larger tissues may require 24-72 hours.[5] Avoid prolonged fixation beyond one to two weeks, as it can cause tissue hardening and excessive cross-linking.[1][7][11]

  • Temperature: Fixation is typically carried out at room temperature.[5][6][12] Refrigeration slows the penetration of NBF.[6]

Troubleshooting Common Fixation Artifacts

Artifacts are structural alterations in tissue that are not present in vivo and are introduced during sample preparation.[13] Proper identification is key to resolving underlying procedural issues.

Problem / ArtifactPotential Cause(s)Recommended Solution(s)
Poor morphology in tissue center Inadequate Fixative Penetration: Tissue sample is too large/thick; insufficient fixation time.[11]Ensure tissue thickness is <5 mm.[5] Increase fixation time and use an adequate fixative-to-tissue volume ratio (15-20:1).[5][10] For larger organs, consider perfusion fixation.[5]
Tissue is brittle and cracks during sectioning Over-fixation or Excessive Dehydration: Prolonged immersion in fixative or high-concentration alcohols during processing.[11][13]Reduce fixation time to the recommended 24-48 hours.[8] Ensure the tissue processing schedule does not use excessive time in dehydrating agents.[13]
Shrunken cells, artificial spaces between tissues Hypertonic Fixative: The fixative solution has a higher osmolarity than the tissue, causing water to leave the cells.[11][13]Use an isotonic fixative like 10% Neutral Buffered Formalin.[11] Avoid prolonged fixation which can also contribute to shrinkage.[12][14]
Swollen cells, poor morphology Hypotonic Fixative or Delayed Fixation: The fixative is less concentrated than the tissue, causing cell swelling.[11][13] Delay between excision and fixation allows for autolysis.[5][13]Ensure the fixative is prepared correctly. Place tissue into fixative immediately after collection.[5][8]
Weak or no IHC staining Under-fixation or Over-fixation: Insufficient fixation fails to preserve the antigen.[4] Excessive fixation masks the epitope.[4]Optimize fixation duration. For over-fixed tissue, you may need to adjust and extend the antigen retrieval protocol.[4] For under-fixed tissue, re-evaluate and standardize the fixation protocol.[4]
Dark brown/black granular pigment in tissue Formalin Pigment (Acid Formaldehyde Hematin): Occurs when unbuffered formalin (which becomes acidic) reacts with hemoglobin.[15][16]Use 10% Neutral Buffered Formalin (NBF) to maintain a neutral pH.[16]

Diagrams and Workflows

Experimental Workflow

The following diagram outlines the standard procedure for tissue collection and fixation to ensure high-quality samples for this compound analysis.

G cluster_pre Pre-Fixation cluster_fix Fixation cluster_post Post-Fixation A Tissue Excision B Trim to <5mm thick A->B Immediate C Immerse in 10% NBF (15-20x tissue volume) B->C D Fix at Room Temp (24-48 hours) C->D E Transfer to 70% Ethanol (for storage) D->E F Tissue Processing & Paraffin Embedding E->F

Caption: Standard workflow for tissue fixation and processing.

Troubleshooting Logic

Use this decision tree to diagnose common issues observed in H&E or IHC stained slides.

G cluster_morphology Morphology Issues cluster_staining Staining Issues Start Observe Stained Slide Identify Primary Issue PoorCenter Poor Morphology in Tissue Center? Start->PoorCenter Morphology WeakStain Weak or No IHC Staining? Start->WeakStain Staining Brittle Brittle / Cracked Tissue? PoorCenter->Brittle No Sol_Penetration Solution: - Trim tissue to <5mm - Increase fixation time PoorCenter->Sol_Penetration Yes Shrinkage Cell Shrinkage / Gaps? Brittle->Shrinkage No Sol_Overfix Solution: - Reduce fixation time - Check processing protocol Brittle->Sol_Overfix Yes Sol_Hypertonic Solution: - Use Isotonic NBF - Reduce fixation time Shrinkage->Sol_Hypertonic Yes Pigment Brown/Black Pigment Present? WeakStain->Pigment No Sol_Antigen Solution: - Optimize fixation time - Optimize antigen retrieval WeakStain->Sol_Antigen Yes Sol_Buffer Solution: - Use Neutral Buffered Formalin (NBF) Pigment->Sol_Buffer Yes

Caption: Decision tree for troubleshooting common fixation artifacts.

Hypothetical this compound Pathway: Impact of Fixation

Proper fixation is essential for accurately localizing proteins within signaling pathways. This diagram illustrates a hypothetical pathway affected by this compound and highlights how fixation quality can impact the detection of key protein targets.

G cluster_pathway Hypothetical Signaling Pathway cluster_detection Detection by IHC Receptor Receptor A Kinase1 Kinase B Receptor->Kinase1 Target Target Protein C (this compound Target) Kinase1->Target Response Cellular Response Target->Response GoodFix Good Fixation + Antigen Retrieval Target->GoodFix PoorFix Poor Fixation (Over/Under) Target->PoorFix Cx717 This compound Cx717->Target Inhibits ResultGood Result: Accurate localization of Target Protein C GoodFix->ResultGood ResultPoor Result: Weak or absent signal (Masked Epitope) PoorFix->ResultPoor

Caption: Impact of fixation on detecting this compound's target protein.

Experimental Protocols

Standard Protocol: 10% Neutral Buffered Formalin (NBF) Preparation

While commercially available 10% NBF is recommended for consistency, it can be prepared in the lab.

Reagents:

  • Formaldehyde, 37-40% solution

  • Distilled Water

  • Sodium Phosphate, monobasic (NaH₂PO₄)

  • Sodium Phosphate, dibasic (Na₂HPO₄, anhydrous)

Procedure:

  • To make 1 liter of 10% NBF, combine:

    • 100 mL of 37-40% formaldehyde stock solution.[16]

    • 900 mL of distilled water.[16]

    • 4 g of Sodium Phosphate, monobasic.[16]

    • 6.5 g of Sodium Phosphate, dibasic (anhydrous).[16]

  • Mix thoroughly until all components are dissolved.

  • Store the solution in a sealed container at room temperature.

Standard Protocol: Immersion Fixation of Tissue Samples

Procedure:

  • Excision: Immediately following removal from the body, place the tissue on a clean surface.[10] Delays can lead to autolysis and degradation of cellular integrity.[8]

  • Trimming: Using a sharp scalpel, trim the tissue to a maximum thickness of 3-5 mm in at least one dimension to facilitate fixative penetration.[5][6][7]

  • Immersion: Place the trimmed tissue into a container with at least 15-20 times its volume of 10% NBF.[5][9][10] Ensure the tissue is freely floating and not stuck to the bottom or sides of the container.[6]

  • Fixation: Secure the lid and allow the tissue to fix at room temperature for 24-48 hours. Gentle agitation during the first 24 hours can improve fixation quality.[6] For bloody samples, consider changing the formalin after the first 24 hours.[6]

  • Storage: After fixation, the tissue can be transferred to 70% ethanol for long-term storage before processing and embedding.

References

Validation & Comparative

A Comparative Guide to Ampakines: CX-717 vs. CX516 and CX1739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ampakines CX-717, CX516, and CX1739, focusing on their performance as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers in making informed decisions for future drug development.

Introduction to Ampakines

Ampakines are a class of drugs that enhance glutamatergic neurotransmission by modulating AMPA receptors, which are central to fast synaptic transmission in the brain. These compounds do not act as direct agonists but rather as positive allosteric modulators (PAMs), binding to a site on the receptor distinct from the glutamate binding site. This modulation enhances the receptor's response to glutamate. Ampakines are broadly categorized into "low-impact" and "high-impact" types. The compounds discussed in this guide—this compound, CX516, and CX1739—are all considered "low-impact" ampakines. This classification signifies that they primarily slow the deactivation of the receptor channel with only modest effects on desensitization, a characteristic that is believed to confer a lower risk of excitotoxicity and seizures compared to "high-impact" ampakines.

Comparative Analysis

This section details the comparative pharmacology, pharmacokinetics, and efficacy of this compound, CX516, and CX1739.

Pharmacokinetic Profiles

The pharmacokinetic properties of these ampakines vary, influencing their therapeutic potential and dosing regimens.

ParameterThis compoundCX516CX1739
Half-life ~8-12 hoursShort, ~15-20 minutes in rats~6-9 hours
Bioavailability Poor oral bioavailabilityLow potency and short half-life have been challenges in clinical trials[1].Better oral bioavailability than this compound
Clinical Trials Investigated for ADHD, sleep deprivation, and respiratory depression[2].Phase II trials for mild cognitive impairment and schizophrenia[1].Investigated for sleep apnea and opioid-induced respiratory depression.
In Vitro Potency

The potency of these ampakines has been compared in in vitro electrophysiology studies.

CompoundEC50 (in vitro)Relative Potency
This compound 3.4 µM (for increasing steady-state/peak current ratio in hippocampal cells)[3]~60 times more potent than CX516[3]
CX516 Less potent than this compound and CX1739Prototypical low-impact ampakine
CX1739 Not explicitly stated in the provided results3-5 times more potent than this compound
In Vivo Efficacy in Preclinical Cognitive Models

The cognitive-enhancing effects of these ampakines have been demonstrated in various rodent models.

Cognitive TaskThis compoundCX516CX1739
Delayed Non-match to Sample Not explicitly stated in the provided resultsImproved performance at 35 mg/kg in rats[4][5]Not explicitly stated in the provided results
Radial Arm Maze Improved performance in rats[1]Improved performance in rats[1]Improved performance in rats[6]
Novel Object Recognition Detrimental effect on performance in one study[7]Not explicitly stated in the provided resultsEnhanced performance at doses of 0.03-18 mg/kg in rats[6]
Long-Term Potentiation (LTP) Enhanced LTP in rats[3]Decreased the amount of afferent activity required to induce LTP[1]Enhanced LTP in rats[6]

Experimental Protocols

Novel Object Recognition Test

This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones[8][9][10][11][12].

Apparatus: An open-field arena. A set of two identical objects for the familiarization phase and one novel object for the testing phase.

Procedure:

  • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.

  • Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 10 minutes).

  • Retention Interval: The animal is returned to its home cage for a defined period, which can range from minutes to hours to test short-term or long-term memory, respectively.

  • Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.

Radial Arm Maze

This task is used to evaluate spatial learning and memory[13][14][15][16].

Apparatus: A central platform with a number of arms (typically 8) radiating outwards. Food rewards are placed at the end of some or all arms.

Procedure:

  • Habituation/Pre-training: Animals are familiarized with the maze and taught to retrieve food rewards from the arms.

  • Training/Test Session:

    • Working Memory Task: All arms are baited with a food reward. The animal is placed on the central platform and allowed to explore the maze. An entry into an arm that has already been visited is counted as a working memory error.

    • Reference Memory Task: Only a subset of the arms is consistently baited across trials. An entry into an arm that is never baited is counted as a reference memory error.

  • Drug Administration: The ampakine or vehicle is typically administered a set time before the training/test session.

  • Data Analysis: The number of working and/or reference memory errors is recorded. A decrease in the number of errors indicates an improvement in spatial memory.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

Ampakines like this compound, CX516, and CX1739 act as positive allosteric modulators of the AMPA receptor. This potentiation of AMPA receptor function is thought to underlie their cognitive-enhancing effects. The binding of glutamate to the AMPA receptor leads to the influx of Na+ and Ca2+ ions, causing depolarization of the postsynaptic neuron. This influx of calcium can activate downstream signaling cascades, including the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate various substrates, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB can then translocate to the nucleus and promote the transcription of genes involved in synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF)[17]. Increased BDNF can further enhance synaptic strength and neuronal survival.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ampakine Ampakine (this compound, CX516, CX1739) Ampakine->AMPAR Modulates CaMKII CaMKII AMPAR->CaMKII Ca2+ influx activates pCaMKII p-CaMKII (Active) CaMKII->pCaMKII Phosphorylation CREB CREB pCaMKII->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB Phosphorylation BDNF_mRNA BDNF mRNA pCREB->BDNF_mRNA Promotes Transcription BDNF_Protein BDNF Protein BDNF_mRNA->BDNF_Protein Translation Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) BDNF_Protein->Synaptic_Plasticity Experimental_Workflow start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation habituation Habituation to Test Apparatus (e.g., 2-3 days) acclimation->habituation baseline Baseline Cognitive Testing (Pre-drug) habituation->baseline randomization Randomization to Treatment Groups (Vehicle, this compound, CX516, CX1739) baseline->randomization drug_admin Drug Administration (Specific dose and route) randomization->drug_admin cognitive_test Cognitive Task (e.g., Novel Object Recognition, Radial Arm Maze) drug_admin->cognitive_test data_collection Data Collection (e.g., Video tracking, error scoring) cognitive_test->data_collection data_analysis Data Analysis (Statistical comparison of groups) data_collection->data_analysis end End data_analysis->end

References

Validation of Cx-717's cognitive-enhancing effects in multiple models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical and clinical data validates the cognitive-enhancing effects of Cx-717, a low-impact ampakine, across multiple experimental models. This guide provides a comparative analysis of this compound against other cognitive enhancers, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.

This compound, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has demonstrated significant potential in improving cognitive function.[1] Its mechanism of action, which involves enhancing the activity of the neurotransmitter glutamate, has been linked to improvements in memory and cognitive functioning.[2] This has led to its investigation in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and for counteracting the effects of sleep deprivation.[2]

Performance in Cognitive Models: A Comparative Overview

This compound has been evaluated in a variety of cognitive tasks, demonstrating its efficacy in animal models and humans. To provide a clear comparison, this guide contrasts the performance of this compound with other notable cognitive enhancers, including the fellow ampakine Cx-516, the psychostimulant amphetamine, and the acetylcholinesterase inhibitor donepezil.

Animal Studies: Attention, Memory, and Executive Function

Delayed Match-to-Sample (DMS) and Delayed Non-Match-to-Sample (DNMS) Tasks: These tasks are crucial for assessing short-term memory and executive function. In a study with rhesus monkeys, this compound was shown to produce faster and better performance and to counteract the effects of sleep deprivation.[2] While direct comparative data with other compounds in the same study is limited, studies on Cx-516 in a spatial DNMS task in rats showed a significant improvement in performance, particularly at longer delay intervals.[3][4]

5-Choice Serial Reaction Time Task (5-CSRTT): This task evaluates attention and impulsivity. Research in rats with cognitive deficits has shown that this compound can significantly reduce the number of incorrect responses.[1] Furthermore, in a model of cognitive impairment, this compound was found to decrease premature responses, indicating enhanced inhibitory control.[1]

Comparative Efficacy: A key finding highlights the superior potency of this compound over Cx-516 in certain models. For instance, this compound was considerably more potent in antagonizing amphetamine-induced hyperactivity in rats, a model with relevance to ADHD.[5]

Compound Model Task Key Findings Dosage
This compound Rhesus MonkeysDelayed Match-to-SampleFaster and improved performance; counteracted sleep deprivation effects.[2]Not specified in abstract
This compound Rats (with cognitive deficits)5-Choice Serial Reaction Time TaskSignificantly reduced incorrect and premature responses.[1]20 mg/kg s.c.[1]
Cx-516 RatsDelayed Non-Match-to-SampleImproved performance, especially at longer delays.[3][4]Not specified in abstract
Amphetamine Healthy Young AdultsVarious cognitive tasksImproves consolidation of information and vigilance.[6]Varies by study
Donepezil Healthy Young AdultsVarious cognitive tasksImproved long-term recall of prose, objects, and spatial locations.[7]5 mg (acute dose)[7]

Table 1: Comparative Performance of Cognitive Enhancers in Preclinical and Clinical Models. Note: Direct head-to-head comparisons in the same studies are limited, and thus, these findings should be interpreted with caution.

Human Studies: From ADHD to Sleep Deprivation

In a Phase IIa clinical trial for adults with ADHD, this compound demonstrated positive clinical and statistical results on the ADHD rating scale, particularly on sub-scales related to attention and hyperactivity.[2] Another study in healthy male volunteers subjected to sleep deprivation found that a 1000 mg dose of this compound could counteract the effects of sleep deprivation on attention-based tasks.[8]

In comparison, clinical trials with Cx-516 in schizophrenia patients have yielded mixed results, with one study showing no significant cognitive improvement when used as an add-on therapy.[9][10] Amphetamines are well-established treatments for ADHD and have been shown to improve attention and recall in non-ADHD individuals as well.[6] Donepezil, primarily used for Alzheimer's disease, has demonstrated cognitive benefits in patients with dementia and has also shown to improve memory in healthy young adults.[7][11][12]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for the key experimental models are provided below.

Delayed Match-to-Sample (DMS) Task in Non-Human Primates

The DMS task assesses short-term visual memory. A typical protocol involves the following steps:

  • Initiation: The monkey initiates a trial by pressing a lever or touching a specific area on a screen.

  • Sample Presentation: A sample stimulus (e.g., a colored shape) is displayed for a brief period.

  • Delay Period: The sample stimulus is removed, and a variable delay period ensues.

  • Choice Presentation: Two or more choice stimuli are presented, one of which matches the sample.

  • Response and Reward: The monkey is required to select the matching stimulus to receive a reward (e.g., a food pellet or juice). The position of the correct choice is varied randomly across trials.

5-Choice Serial Reaction Time Task (5-CSRTT) in Rodents

The 5-CSRTT is a test of sustained and selective attention, as well as impulsivity. The general procedure is as follows:

  • Apparatus: The task is conducted in an operant chamber with five apertures, each equipped with a light and a sensor to detect nose-pokes. A food dispenser delivers rewards.

  • Trial Initiation: The animal initiates a trial, often by poking its nose into a specific port.

  • Inter-Trial Interval (ITI): A variable ITI precedes the stimulus presentation.

  • Stimulus Presentation: A brief light stimulus is presented in one of the five apertures.

  • Response: The animal must make a nose-poke into the illuminated aperture within a limited time to receive a reward.

  • Measured Variables: Key performance indicators include accuracy (correct vs. incorrect pokes), omissions (failure to respond), premature responses (responding during the ITI), and reaction time.

Mechanism of Action: The AMPA Receptor Signaling Pathway

This compound and other ampakines exert their effects by positively modulating AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. The binding of an ampakine to an allosteric site on the AMPA receptor enhances the glutamate-induced ion channel opening, leading to increased synaptic strength.

AMPA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds CaMKII CaMKII AMPA_R->CaMKII Ca2+ Influx Cx717 This compound Cx717->AMPA_R Modulates CREB CREB CaMKII->CREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

AMPA receptor signaling pathway modulated by this compound.

The activation of AMPA receptors leads to an influx of sodium and calcium ions into the postsynaptic neuron. This depolarization and calcium influx trigger downstream signaling cascades, including the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII, in turn, can phosphorylate various substrates, including transcription factors like CREB (cAMP response element-binding protein), which ultimately leads to changes in gene expression that are fundamental for long-term potentiation (LTP) and synaptic plasticity – the cellular basis of learning and memory.

Experimental Workflow: From Compound to Cognitive Data

The evaluation of a novel cognitive enhancer like this compound follows a structured experimental workflow, progressing from in vitro characterization to in vivo behavioral testing.

Experimental_Workflow A Compound Synthesis (this compound) B In Vitro Assays (e.g., Receptor Binding, Electrophysiology) A->B C Preclinical Animal Models B->C D Behavioral Testing (e.g., DMS, 5-CSRTT) C->D E Data Analysis & Interpretation D->E F Clinical Trials (Human Studies) E->F

A typical experimental workflow for validating a cognitive enhancer.

Conclusion

The available evidence strongly supports the cognitive-enhancing properties of this compound across various models of cognition. Its mechanism as a positive allosteric modulator of AMPA receptors provides a solid neurobiological basis for its observed effects on attention, memory, and executive function. While direct comparative data with other cognitive enhancers in standardized, head-to-head studies remains somewhat limited, the existing findings suggest that this compound, and the ampakine class of compounds in general, represent a promising avenue for the development of novel therapeutics for cognitive disorders and for enhancing cognitive performance in healthy individuals. Further research is warranted to fully elucidate its clinical potential and to establish its long-term safety and efficacy profile.

References

Reproducibility of Preclinical Findings on Cx-717: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for the ampakine Cx-717, with a focus on the reproducibility of its effects on cognitive enhancement and respiratory depression. Data is compared with the alternative compound, CX1739, where available.

Executive Summary

Mechanism of Action: AMPA Receptor Modulation

This compound and other ampakines bind to an allosteric site on the AMPA receptor, slowing the receptor's deactivation and desensitization. This potentiates the effect of the endogenous neurotransmitter glutamate, leading to enhanced excitatory synaptic transmission. This mechanism is believed to underlie the observed effects on synaptic plasticity, learning, and memory.

cluster_synapse Glutamatergic Synapse Presynaptic_Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic_Neuron->Glutamate Releases Postsynaptic_Neuron Postsynaptic Neuron Enhanced_Signal Enhanced Excitatory Signal Postsynaptic_Neuron->Enhanced_Signal Generates AMPA_Receptor AMPA Receptor AMPA_Receptor->Postsynaptic_Neuron Activates Glutamate->AMPA_Receptor Binds to Cx717 Cx717 Cx717->AMPA_Receptor Positively Modulates

Figure 1: Simplified signaling pathway of this compound at the synapse.

Preclinical Findings: Cognitive Enhancement

Initial preclinical studies reported that this compound enhanced cognitive performance in various animal models.

Original Study Data
Experimental ModelKey FindingEffective DoseReference
Eight-Arm Radial Maze (Rats) Enhanced performance0.3-10 mg/kg[1][2]
Sleep Deprivation (Non-human primates) Reversed performance deficitsNot specified[4]
Reproducibility & Independent Studies

Direct replications of the eight-arm radial maze studies by independent labs are not readily found. However, a study investigating this compound in rats with cognitive deficits induced by bilateral vestibular deafferentation (BVD) reported mixed results. While this compound (20 mg/kg, s.c.) reduced the number of incorrect responses in a 5-choice serial reaction time task (5CSRTT), suggesting improved attention, it had a detrimental effect on object recognition memory.[5][6]

Human studies on the cognitive-enhancing effects of this compound have also yielded inconsistent results. One study on sleep-deprived healthy males showed that a 1000 mg dose improved performance on attention-based tasks.[7] In contrast, another study found that this compound was not effective at reversing performance and alertness deficits in a simulated night shift work paradigm.

Preclinical Findings: Opioid-Induced Respiratory Depression

Preclinical studies have consistently demonstrated the efficacy of this compound in mitigating respiratory depression induced by opioids like fentanyl and alfentanil.

Original Study Data
Experimental ModelKey FindingEffective DoseReference
Alfentanil-Induced Respiratory Depression (Rats) Dose-dependently reversed respiratory depression10-30 mg/kg[1]
Fentanyl-Induced Respiratory Depression (Rats) Markedly attenuated respiratory depression and rescued animals from lethal dosesNot specified[8][9]
Ethanol and Barbiturate-Induced Respiratory Depression (Rats) Alleviated a significant component of respiratory depression30 mg/kg (in vivo)[10][11][12]
Reproducibility & Translational Success

While direct independent preclinical replications are scarce, the findings on opioid-induced respiratory depression have been successfully translated to human studies. Multiple Phase 2a clinical trials have confirmed that this compound can antagonize opioid-induced respiratory depression in humans without compromising the analgesic effects of the opioid.[3][13][14] This successful translation provides strong evidence for the robustness of the preclinical findings in this specific domain.

Comparison with Alternative: CX1739

CX1739 is a newer, more potent low-impact ampakine that has been developed as a potential successor to this compound.[15][16][17]

Preclinical Data Comparison
FeatureThis compoundCX1739Reference
Cognitive Enhancement (Effective Dose) 0.3-10 mg/kg (8-arm maze)0.03-18 mg/kg (NOR, radial arm maze, 5-CSRTT)[1][2][15]
Opioid-Induced Respiratory Depression EffectiveRapidly and dose-dependently effective[1][15][18]
Potency -Reported to be more potent than this compound[15]

Experimental Protocols

Eight-Arm Radial Maze

This task is used to assess spatial working and reference memory in rodents.[19][20][21][22][23]

Start Start Habituation Habituation to Maze Start->Habituation Training Training: Food placed in specific arms Habituation->Training Testing Testing: Animal is placed in the center Training->Testing Measurement Measurement: - Working memory errors (re-entry to baited arms) - Reference memory errors (entry to unbaited arms) Testing->Measurement End End Measurement->End

Figure 2: General workflow for the eight-arm radial maze experiment.

  • Apparatus: An elevated maze with a central platform and eight arms radiating outwards.

  • Procedure: A subset of arms is baited with a food reward. The animal is placed in the center and is allowed to explore the maze.

  • Measures:

    • Working Memory Errors: Re-entry into an arm from which the reward has already been consumed.

    • Reference Memory Errors: Entry into an arm that has never been baited.

Alfentanil-Induced Respiratory Depression

This model is used to evaluate the potential of a compound to reverse opioid-induced respiratory depression.

Start Start Baseline Baseline Respiratory Measurement (Plethysmography) Start->Baseline Induction Induce Respiratory Depression (e.g., Alfentanil Infusion) Baseline->Induction Treatment Administer this compound or Vehicle Induction->Treatment Monitoring Continuous Respiratory Monitoring Treatment->Monitoring Analysis Compare Respiratory Parameters to Baseline Monitoring->Analysis End End Analysis->End

Figure 3: Experimental workflow for the alfentanil-induced respiratory depression model.

  • Animals: Typically rats.

  • Procedure:

    • Baseline respiratory parameters (e.g., frequency, tidal volume) are measured using whole-body plethysmography.

    • Respiratory depression is induced by intravenous administration of an opioid, such as alfentanil.

    • This compound or a vehicle control is then administered.

  • Measures: Changes in respiratory rate and volume are monitored to assess the reversal of opioid-induced depression.

Conclusion

The preclinical findings for this compound demonstrate its potential as a cognitive enhancer and a treatment for opioid-induced respiratory depression. However, the reproducibility of these findings presents a nuanced picture. While the effects on respiratory depression have been robustly translated to human studies, the cognitive-enhancing effects have shown less consistency in both independent preclinical and subsequent clinical investigations. The alternative compound, CX1739, appears to be a more potent successor and has shown promising results in a similar range of preclinical models. Further independent preclinical studies on both compounds would be beneficial to fully delineate their therapeutic potential and the reproducibility of their effects.

References

A Comparative Guide to Cx-717 and Standard Therapies for Adult Attention-Deficit/Hyperactivity Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of the investigational drug Cx-717 with established first-line treatments for Attention-Deficit/Hyperactivity Disorder (ADHD) in adults. The information is intended to inform research, scientific discovery, and drug development efforts in the field of cognitive neuroscience and neuropsychiatric disorders.

Executive Summary

This compound, a low-impact ampakine, has demonstrated a promising therapeutic profile in a Phase IIa clinical trial for adults with ADHD. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound represents a novel mechanistic approach to treating ADHD, distinct from the predominantly catecholaminergic mechanisms of standard stimulant and non-stimulant medications. The 800 mg twice-daily (BID) dose of this compound showed a statistically significant improvement in ADHD symptoms compared to placebo, with a favorable safety and tolerability profile.[1] While direct head-to-head comparative trials are unavailable, this guide synthesizes the available data to facilitate an objective assessment of this compound's potential role in the ADHD treatment landscape.

Data Presentation: Efficacy of this compound vs. Standard ADHD Medications

The following tables summarize the quantitative data from clinical trials of this compound and leading ADHD medications. It is important to note that these data are from separate studies and not from direct comparative trials; therefore, cross-trial comparisons should be interpreted with caution due to potential differences in study populations, methodologies, and placebo response rates.

Table 1: this compound Phase IIa Clinical Trial Efficacy Data in Adults with ADHD

Treatment GroupDosing RegimenPrimary Efficacy MeasureOutcomeStatistical Significance (p-value)
This compound 800 mg BIDChange from Baseline in Total ADHD-RS ScoreSuperior efficacy compared to placebo in a secondary repeated measures analysis.[1]p = 0.002[1]
Change from Baseline in Inattentive Subscale ScoreStatistically significant improvement.[1]p = 0.027[1]
Change from Baseline in Hyperactivity Subscale ScoreStatistically significant improvement.[1]p = 0.017[1]
This compound 200 mg BIDChange from Baseline in Total ADHD-RS ScoreDid not significantly alter the measure.[1]Not Statistically Significant
Placebo N/AChange from Baseline in Total ADHD-RS ScoreComparatorN/A

ADHD-RS: Attention-Deficit/Hyperactivity Disorder Rating Scale

Table 2: Efficacy of Standard ADHD Medications in Adults (Representative Data)

MedicationDosing RegimenStudy DurationNBaseline ADHD-RS/AISRS Mean (SD)Mean Change from Baseline (Drug)Mean Change from Baseline (Placebo)
Mixed Amphetamine Salts XR 20, 40, 60 mg/day4 weeks255Not SpecifiedEndpoint scores of 18.5, 18.4, and 18.5 respectively (p≤0.001 vs placebo)Not Specified
Methylphenidate (OROS) 18-72 mg/day6 weeks34137.8 (6.94)-17.1 (12.44)-11.7 (13.30)
Atomoxetine 25-100 mg/day26 weeks1003Not Specified (CAARS used)-15.42-9.71

ADHD-RS: Attention-Deficit/Hyperactivity Disorder Rating Scale; AISRS: Adult ADHD Investigator Symptom Rating Scale; CAARS: Conners' Adult ADHD Rating Scale. Data for standard medications are derived from various sources and are presented for comparative context.

Table 3: Safety and Tolerability Comparison

MedicationCommon Adverse EventsCardiovascular Effects
This compound Headache, sleep disturbance.[1]No significant changes in cardiovascular parameters were observed.[1]
Stimulants (Amphetamine, Methylphenidate) Decreased appetite, insomnia, dry mouth, anxiety, irritability.May increase blood pressure and heart rate.
Atomoxetine Dry mouth, insomnia, nausea, decreased appetite, constipation, dizziness, sweating.May increase blood pressure and heart rate.

Experimental Protocols

This compound Phase IIa Clinical Trial (NCT00102182)
  • Study Design: A randomized, double-blind, placebo-controlled, multi-center, 2-period crossover study.[1]

  • Participants: 68 male subjects, aged 18-50 years, meeting DSM-IV criteria for adult ADHD with moderate to severe symptoms.[1] The intent-to-treat population consisted of 51 subjects who completed both treatment periods.[1]

  • Intervention: Two doses of this compound (200 mg BID and 800 mg BID) were compared to placebo.[1] Each treatment period lasted for 3 weeks, separated by a 2-week washout period.[1]

  • Primary Efficacy Measure: The change from baseline in the total score of the ADHD Rating Scale (ADHD-RS) with prompts.[1]

  • Analysis: The primary analysis utilized a paired t-test. A secondary repeated measures analysis was also conducted at the study endpoint.[1]

Mandatory Visualizations

Signaling Pathway of this compound

Cx717_Mechanism_of_Action cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Opens Channel downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->downstream Activates neuronal_activity Enhanced Neuronal Activity & Synaptic Plasticity downstream->neuronal_activity Leads to Cx717 This compound (Positive Allosteric Modulator) Cx717->AMPA_R Modulates

Caption: Mechanism of Action of this compound at the AMPA Receptor.

Experimental Workflow of the this compound Phase IIa Trial

Cx717_Trial_Workflow cluster_period1 Treatment Period 1 (3 weeks) cluster_period2 Treatment Period 2 (3 weeks) start Screening & Enrollment (N=68) randomization Randomization start->randomization groupA Group A (this compound or Placebo) randomization->groupA groupB Group B (Placebo or this compound) randomization->groupB washout Washout (2 weeks) groupA->washout groupB->washout crossoverA Crossover to Placebo or this compound washout->crossoverA crossoverB Crossover to this compound or Placebo washout->crossoverB endpoint End of Study Efficacy & Safety Assessment crossoverA->endpoint crossoverB->endpoint

Caption: Crossover Design of the this compound Phase IIa ADHD Trial.

Conclusion

The Phase IIa clinical trial results for this compound in adults with ADHD are encouraging, suggesting that modulation of the glutamatergic system via AMPA receptors is a viable therapeutic strategy. The 800 mg BID dose demonstrated significant efficacy in reducing core ADHD symptoms with a favorable safety profile, notably lacking the cardiovascular side effects often associated with standard stimulant medications.[1] While these initial findings are promising, larger, longer-term, and direct comparative studies are necessary to fully elucidate the efficacy and safety of this compound relative to current first-line treatments. The novel mechanism of action of this compound holds the potential to address unmet needs in the management of adult ADHD, particularly for patients who are intolerant to or do not respond to existing therapies. Further research into the long-term effects and broader clinical utility of low-impact ampakines like this compound is warranted.

References

Cross-Study Analysis of Cx-717 for Opiate-Induced Respiratory Depression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Cx-717, an ampakine investigated for its potential to mitigate opiate-induced respiratory depression (OIRD), a life-threatening side effect of opioid analgesics. The following sections objectively compare the performance of this compound with alternative approaches, supported by experimental data from preclinical and clinical studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Executive Summary

Opioid analgesics are indispensable for managing severe pain, but their clinical utility is often limited by the risk of respiratory depression. The current standard of care for reversing OIRD is the use of opioid antagonists like naloxone; however, this approach invariably reverses analgesia, creating a significant clinical challenge. This compound, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has emerged as a promising therapeutic candidate. It has been shown to counteract OIRD without compromising the analgesic effects of opioids. This guide delves into the quantitative data from various studies to provide a clear comparison of this compound with other strategies.

Data Presentation: Quantitative Comparison of this compound and Alternatives

The following tables summarize the key quantitative findings from studies investigating this compound and other interventions for OIRD.

Table 1: Preclinical Efficacy of this compound in Reversing Opiate-Induced Respiratory Depression in Rats

Opioid UsedThis compound DoseRoute of AdministrationKey Findings on Respiratory ParametersImpact on AnalgesiaReference
Alfentanil10-30 mg/kgIntravenous (IV)Dose-dependently reversed alfentanil-induced respiratory depression. At 30 mg/kg, respiratory function returned to control levels.[1]Not specified in this study.[1]
FentanylNot SpecifiedIntraperitoneal (IP) or IVPreadministration of this compound markedly attenuated fentanyl-induced respiratory depression. Post-administration rescued animals from a lethal dose.[2][3]Did not suppress analgesia.[2][3][2][3]
AlfentanilNot SpecifiedNot SpecifiedAmeliorates alfentanil-induced respiratory depression.[1]Ampakines are effective at reversing OIRD without compromising analgesia.[1][4][1][4]

Table 2: Clinical Efficacy of this compound in Human Volunteers

Opioid UsedThis compound DoseRoute of AdministrationKey Findings on Respiratory ParametersImpact on AnalgesiaReference
Alfentanil1,500 mgOralDecreased respiratory frequency depression from 25.6% (placebo) to 2.9%. Significantly smaller decreases in blood oxygenation and ventilatory response to hypercapnia.[5]Did not affect alfentanil-induced analgesia in electrical or heat-based pain models.[5][5]

Table 3: Comparison with Other Investigational Drugs for OIRD in Rats

CompoundMechanism of ActionOpioid UsedKey Findings on Respiratory ParametersReference
8-OH-DPAT5-HT1A and 5-HT7 serotonin receptor agonistSufentanilImproved ventilation from 54% to 92% of baseline and reversed hypercarbia.[6]
A85380α4β2 nicotinic acetylcholine receptor agonistFentanylRapidly reversed fentanyl-induced decrease in respiratory rate.[7]
TaltirelinThyrotropin-releasing hormone analogSufentanilRestored ventilation to 102% of baseline by increasing breathing rate, but effects were offset by metabolic acidosis.[6]
PKTHPP, BIMU8, A85380VariousSufentanilFailed to provide significant breathing stimulation at the doses studied.[6]

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways involved in opiate-induced respiratory depression and the mechanism of action of this compound.

OIRD_Pathway Opioids Opioids (e.g., Fentanyl, Alfentanil) Mu_Opioid_Receptor μ-Opioid Receptor Opioids->Mu_Opioid_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization & Inhibition of Neurotransmitter Release Mu_Opioid_Receptor->Hyperpolarization Activates Respiratory_Neuron Respiratory Neuron (in Brainstem) Respiratory_Depression Respiratory Depression Respiratory_Neuron->Respiratory_Depression Leads to Reversal_of_Depression Reversal of Respiratory Depression Respiratory_Neuron->Reversal_of_Depression Counters Inhibition Hyperpolarization->Respiratory_Neuron Inhibits Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates Neuronal_Excitation Increased Cation Influx & Neuronal Excitation AMPA_Receptor->Neuronal_Excitation Mediates Cx717 This compound Cx717->AMPA_Receptor Positively Modulates Neuronal_Excitation->Respiratory_Neuron Stimulates

Caption: Signaling pathway of opiate-induced respiratory depression and this compound's mechanism of action.

Experimental Protocols

This section details the methodologies employed in the cited studies to assess the effects of this compound on OIRD.

Preclinical Assessment in Rodent Models
  • Animal Models: Studies typically utilize adult male Sprague-Dawley or Wistar rats.[2][6]

  • Induction of Respiratory Depression: A continuous intravenous infusion of an opioid, such as alfentanil or remifentanil, is administered to induce a stable level of respiratory depression, often targeting a 50% reduction in baseline minute ventilation.[1] Alternatively, a bolus injection of a potent opioid like fentanyl can be used to induce severe respiratory depression or apnea.[2][3]

  • Drug Administration: this compound is typically dissolved in a vehicle such as 10% 2-hydroxypropyl-β-cyclodextrin (HPCD) in saline.[8] It can be administered either intravenously (IV) or intraperitoneally (IP) before or after the induction of respiratory depression, depending on the study design (prophylactic or rescue).[2][3]

  • Respiratory Monitoring: Whole-body plethysmography is a common non-invasive method used to continuously monitor respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute).[2][6] In some studies, arterial blood gas analysis is also performed to measure PaO2 and PaCO2 levels.[6]

  • Analgesia Assessment: The hot plate or tail-flick test is often used to assess the analgesic effects of the opioid and to determine if this compound interferes with analgesia.[2]

Clinical Trial Methodology in Human Volunteers
  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is typically employed.[5]

  • Participants: Healthy, non-smoking male volunteers are often recruited for these studies.[5]

  • Induction of Respiratory Depression: A target-controlled infusion of an opioid like alfentanil is used to achieve and maintain a specific plasma concentration that induces a measurable level of respiratory depression.[5]

  • Drug Administration: this compound is administered orally as a single dose prior to the opioid infusion.[5]

  • Respiratory Monitoring: Ventilatory parameters are measured using a pneumotachograph. The ventilatory response to a hypercapnic challenge (breathing air with elevated CO2) is a key endpoint to assess the chemosensitivity of the respiratory control system.[5] Blood oxygen saturation is also monitored.[5]

  • Analgesia Assessment: Experimental pain models, such as electrical stimulation or heat application, are used to quantify the analgesic effects of the opioid and to assess any potential interference from this compound.[5]

Experimental Workflow

The following diagram outlines a typical experimental workflow for a preclinical study evaluating a novel compound for OIRD.

Experimental_Workflow Start Start: Acclimatize Animals Baseline Record Baseline Respiratory Parameters (Plethysmography) Start->Baseline Drug_Admin Administer Test Compound (e.g., this compound) or Vehicle Baseline->Drug_Admin Opioid_Admin Induce Respiratory Depression with Opioid (e.g., Fentanyl Infusion) Drug_Admin->Opioid_Admin Resp_Monitoring Continuously Monitor Respiratory Parameters Opioid_Admin->Resp_Monitoring Analgesia_Test Assess Analgesia (e.g., Hot Plate Test) Resp_Monitoring->Analgesia_Test Data_Analysis Data Analysis and Statistical Comparison Analgesia_Test->Data_Analysis End End of Experiment Data_Analysis->End

Caption: A typical experimental workflow for preclinical OIRD studies.

Conclusion

The available evidence from both preclinical and early-phase clinical studies strongly suggests that this compound is a promising candidate for the management of opiate-induced respiratory depression. Its unique mechanism of action, which involves the positive allosteric modulation of AMPA receptors, allows it to counteract the inhibitory effects of opioids on respiratory centers without reversing their analgesic properties. This represents a significant potential advantage over the current standard of care, naloxone. Further clinical development and larger-scale trials are warranted to fully establish the therapeutic utility of this compound in clinical settings where potent opioid analgesia is required. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in this critical area of pharmacology and therapeutics.

References

A Comparative Analysis of the Therapeutic Index of Cx-717 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic index of Cx-717, a low-impact ampakine, in various animal models. The performance of this compound is objectively compared with other cognitive-enhancing agents, supported by experimental data to inform preclinical research and drug development decisions.

Executive Summary

This compound, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has demonstrated a wide therapeutic window in animal studies. It shows efficacy in enhancing cognition and mitigating opioid-induced respiratory depression at doses significantly lower than those causing adverse effects.[1][2] This guide presents a comparative analysis of this compound with other ampakines, such as Cx-1739 and Cx-516, and established nootropics like Piracetam and Donepezil, to provide a broader context for its preclinical profile.

Data Presentation: Comparative Therapeutic Indices

The following tables summarize the quantitative data on the effective doses and toxicity of this compound and its comparators in animal models. The therapeutic index (TI) is calculated as the ratio of the highest reported non-adverse effect level (or a similar toxicity metric) to the effective dose (ED50 or lowest effective dose). A higher TI indicates a more favorable safety profile.

Compound Animal Model Effective Dose Range (Cognitive Enhancement) Highest No Adverse Event Level (NOAEL) / Minimum Lethal Dose (MLD) Calculated Therapeutic Index (Approx.) Reference
This compound Mouse/Rat0.3 - 30 mg/kg2000 mg/kg (No serious adverse events in mice) / 2500 mg/kg (MLD in mice)67 - 8333[1][2]
Cx-1739 Rat0.03 - 18 mg/kg2000 mg/kg (No adverse events in rats)111 - 66667[3][4][5]
Cx-516 Rat10 - 40 mg/kgNot explicitly stated, but considered less potent and has a shorter half-life than this compound.Not calculable from available data[6][7]
Piracetam Mouse75 - 150 mg/kgGenerally low toxicity, but specific NOAEL/MLD for direct comparison is not available in the reviewed literature.Not calculable from available data[8][[“]]
Donepezil Rat/MouseVaries by model (e.g., AD models)Toxicity data not directly comparable for TI calculation in this context.Not calculable from available data[10][11]

Note: The therapeutic indices are estimations based on available preclinical data and should be interpreted with caution, as experimental conditions may vary between studies.

Mechanism of Action: The Ampakine Signaling Pathway

This compound is a "low-impact" ampakine, meaning it modestly reduces the desensitization of AMPA receptors without significantly altering their affinity for the endogenous agonist, glutamate.[1][2][11] This action enhances synaptic transmission and is believed to be the basis for its cognitive-enhancing effects and its ability to counteract respiratory depression. The downstream signaling cascade involves the potentiation of excitatory postsynaptic potentials and may lead to an increase in brain-derived neurotrophic factor (BDNF).[12]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel Opening AMPAR->IonChannel Activates Cx717 This compound Cx717->AMPAR Allosteric Modulation EPSP Enhanced EPSP IonChannel->EPSP BDNF Increased BDNF EPSP->BDNF Cognitive Cognitive Enhancement BDNF->Cognitive

Figure 1: Simplified signaling pathway of this compound as a positive allosteric modulator of the AMPA receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and critical evaluation.

Cognitive Enhancement: Morris Water Maze

The Morris water maze is a widely used test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: Rats are placed in the pool from different starting positions and must learn to find the hidden platform. Each trial ends when the rat finds the platform or after a set time (e.g., 60 seconds). The latency to find the platform and the path taken are recorded. This is typically repeated for several days.

    • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set duration. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Drug Administration: this compound or a comparator drug is administered (e.g., intraperitoneally) at a specified time before the trials.

Assessment of Therapeutic Index

The therapeutic index is determined by comparing the effective dose of a drug with the dose that produces toxicity.

  • Efficacy Studies: A dose-response study is conducted to identify the lowest dose of this compound that produces a statistically significant improvement in a relevant behavioral or physiological measure (e.g., cognitive performance in the Morris water maze, reversal of opioid-induced respiratory depression).

  • Toxicity Studies:

    • Acute Toxicity: Animals are administered single, escalating doses of this compound. They are observed for signs of toxicity, and the maximum tolerated dose and minimum lethal dose are determined.

    • Chronic Toxicity: Animals are administered repeated doses of this compound over an extended period (e.g., 28 days) to assess long-term safety and identify potential organ toxicity.

  • Therapeutic Index Calculation: The therapeutic index is calculated by dividing a measure of toxicity (e.g., LD50 or the highest dose with no observed adverse effects) by a measure of efficacy (e.g., ED50).

start Start efficacy Efficacy Studies (e.g., Morris Water Maze) start->efficacy toxicity Toxicity Studies (Acute & Chronic) start->toxicity dose_response Determine Effective Dose (ED50) efficacy->dose_response tox_assessment Determine Toxic Dose (e.g., LD50) toxicity->tox_assessment calculate_ti Calculate Therapeutic Index (TI = Toxic Dose / Effective Dose) dose_response->calculate_ti tox_assessment->calculate_ti end End calculate_ti->end

Figure 2: Workflow for determining the therapeutic index of a compound in animal models.

Comparison with Alternatives

  • Cx-1739: This ampakine appears to have a comparable or even wider therapeutic index than this compound in some models, with efficacy at very low doses.[3][4][5]

  • Cx-516: While also an ampakine, Cx-516 is noted to be less potent than this compound, requiring higher doses to achieve similar effects in some paradigms.[1][7] Its shorter half-life may also be a limiting factor in some applications.[7]

  • Piracetam: A member of the racetam class of nootropics, Piracetam generally requires much higher doses than the ampakines to elicit cognitive-enhancing effects in animal models.[8]

  • Donepezil: As an acetylcholinesterase inhibitor, Donepezil has a different mechanism of action.[10][11] It is a standard-of-care for Alzheimer's disease and serves as a benchmark for cognitive enhancement, although direct comparisons of therapeutic indices with ampakines are challenging due to the different disease models and mechanisms.

Conclusion

This compound demonstrates a promising preclinical profile with a wide therapeutic index for cognitive enhancement and other potential indications in animal models. Its high potency and favorable safety profile, particularly when compared to older nootropics, make it a compelling candidate for further investigation. The newer generation ampakine, Cx-1739, also shows a very wide therapeutic window and may offer advantages in potency. Further head-to-head comparative studies using standardized protocols are warranted to definitively establish the relative therapeutic potential of these compounds.

References

A Head-to-Head Comparison of Cx-717 and Other Nootropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ampakine Cx-717 against other prominent nootropic agents, focusing on experimental data to elucidate their respective performance profiles. The information is tailored for a scientific audience to support research and development efforts in cognitive enhancement.

Introduction to Nootropic Agents

Nootropic agents, often referred to as "smart drugs," are compounds that aim to improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. The agents discussed in this comparison—this compound, other ampakines (Cx-516 and Cx-1739), Piracetam, and Modafinil—represent distinct mechanistic classes, each with a unique profile of effects, benefits, and limitations. This guide will delve into their mechanisms of action, and preclinical and clinical findings, presenting quantitative data where available to facilitate a direct comparison.

Mechanism of Action

The primary mechanism of action for this compound and other ampakines is the positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This action enhances the excitatory effects of the primary excitatory neurotransmitter, glutamate, at the AMPA receptor complex, which is crucial for fast synaptic transmission in the central nervous system.[3] Ampakines like this compound are classified as "low-impact" because they have only modest effects on AMPA receptor desensitization, which is believed to reduce the risk of epileptogenic activity seen with "high-impact" ampakines.[3][4] This modulation of AMPA receptors is thought to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][2]

In contrast, Piracetam, the first of the racetam class of drugs, has a more varied and less clearly defined mechanism of action. It is thought to influence the cholinergic and glutamatergic systems, specifically modulating AMPA and NMDA receptors, which are involved in learning and memory.[5][6] Piracetam is also believed to increase cell membrane permeability and improve cerebral blood flow.[5][6]

Modafinil's primary mechanism is not fully understood, but it is known to act as a weak dopamine reuptake inhibitor.[7][8] It also indirectly activates the release of orexin neuropeptides and histamine while inhibiting GABA, leading to increased arousal and alertness.[7]

Signaling Pathway for Ampakines

The following diagram illustrates the general signaling pathway affected by ampakine-class nootropics like this compound.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel Opening (Na+ influx) AMPA_Receptor->Ion_Channel Activates Ampakine_Binding Ampakine (e.g., this compound) Binds to Allosteric Site Ampakine_Binding->AMPA_Receptor Modulates Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization LTP Enhanced Long-Term Potentiation (LTP) Depolarization->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement

Ampakine Signaling Pathway

Preclinical Data Comparison

Preclinical studies in animal models provide a foundational understanding of the efficacy and potency of nootropic agents. The following tables summarize key findings for this compound and its comparators in common behavioral paradigms used to assess cognitive function.

Performance in Rodent Models of Learning and Memory
AgentModelSpeciesDosingKey FindingsReference
This compound Eight-Arm Radial MazeRat0.3-10 mg/kgEnhanced performance.[1]
Cx-1739 Win Shift Radial Arm MazeRat0.03-18 mg/kgDose-dependently enhanced performance.[2][9]
Cx-516 Delayed-Nonmatch-to-Sample (DNMS)Rat35 mg/kgImproved performance, particularly at longer delays.[10]
Piracetam Various learning and memory tasksHealthy and cognitively impaired animalsNot specifiedFacilitates learning and memory.[11]
Performance in Rodent Models of Attention and Executive Function
AgentModelSpeciesDosingKey FindingsReference
This compound 5-Choice Serial Reaction Time Task (5CSRTT)Rat20 mg/kg s.c.Reduced incorrect responses and enhanced inhibitory control.[12]
Cx-1739 5-Choice Serial Reaction Time Task (5CSRTT)Rat0.03-18 mg/kgDose-dependently enhanced performance.[2][9]

Clinical Data Comparison

Clinical trials in human subjects are essential for determining the real-world efficacy and safety of nootropic agents. The following table summarizes key clinical findings for this compound and its comparators.

AgentConditionPopulationDosingKey FindingsReference
This compound ADHDAdults200 or 800 mg BIDDemonstrated positive clinical and statistical results on the ADHD rating scale.[5][6]
This compound Sleep DeprivationHealthy Males100, 300, 1000 mg1000 mg dose improved performance on attention-based tasks.[7][13]
Cx-516 Schizophrenia (Cognitive Deficits)Adults on antipsychotics900 mg TIDAssociated with improvement in measures of attention and memory.[14]
Modafinil Sleep DeprivationHealthy Adults100 mgMaintained alertness and cognitive function.[15]
Piracetam Senile Cognitive DisordersElderly PatientsNot specifiedEquivocal results, with some larger trials reporting favorable findings.[11]

Experimental Protocols

5-Choice Serial Reaction Time Task (5CSRTT)

The 5CSRTT is an operant-based task used to assess visuospatial attention and motor impulsivity in rodents.[13][16]

Apparatus: An operant chamber with five apertures arranged in a horizontal arc. Each aperture can be illuminated and is equipped with an infrared beam to detect nose-pokes. A food magazine on the opposite wall delivers a reward.[1][13][17]

Procedure:

  • Habituation and Training: Rats are first trained to retrieve a food reward (e.g., a sugar pellet) from the magazine. Subsequently, they are trained to associate a nose-poke into an illuminated aperture with the delivery of the reward.[17]

  • Task Progression: The difficulty of the task is gradually increased by shortening the duration of the light stimulus and increasing the inter-trial interval (ITI).[17]

  • Testing: A trial begins with an ITI. At the end of the ITI, one of the five apertures is briefly illuminated. A correct response (a nose-poke into the illuminated aperture within a limited hold period) is rewarded. An incorrect response (a nose-poke into a non-illuminated aperture) or an omission (failure to respond) results in a time-out period. A premature response (a nose-poke during the ITI) also results in a time-out.[16]

Key Measures:

  • Accuracy: Percentage of correct responses.

  • Omissions: Percentage of trials with no response.

  • Premature Responses: Number of responses during the ITI (a measure of impulsivity).

  • Response Latency: Time taken to make a correct response.

Start Start Trial ITI Inter-Trial Interval (ITI) Start->ITI Stimulus Light Stimulus in One of 5 Apertures ITI->Stimulus Premature Premature Response (During ITI) ITI->Premature Response Animal Response (Nose Poke) Stimulus->Response Correct Correct Response Response->Correct Correct Aperture Incorrect Incorrect Response Response->Incorrect Incorrect Aperture Omission Omission (No Response) Response->Omission No Poke Reward Food Reward Correct->Reward Timeout Time-Out Incorrect->Timeout Omission->Timeout Premature->Timeout End End Trial Reward->End Timeout->End Start Place Animal in Central Platform ChooseArm Animal Chooses an Arm Start->ChooseArm IsBaited Is the Arm Baited? ChooseArm->IsBaited IsVisited Has Arm Been Visited in this Trial? IsBaited->IsVisited Yes ReferenceMemoryError Reference Memory Error IsBaited->ReferenceMemoryError No Reward Collect Reward IsVisited->Reward No WorkingMemoryError Working Memory Error IsVisited->WorkingMemoryError Yes ReturnToCenter Return to Central Platform Reward->ReturnToCenter WorkingMemoryError->ReturnToCenter ReferenceMemoryError->ReturnToCenter AllBaitedVisited All Baited Arms Visited? ReturnToCenter->AllBaitedVisited AllBaitedVisited->ChooseArm No End End Trial AllBaitedVisited->End Yes

References

A Critical Analysis of Cx-717: Unraveling the Mixed Clinical Trial Results of a Promising Ampakine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical journey of Cx-717 reveals a promising yet complex story of a potential cognitive enhancer. Developed by Cortex Pharmaceuticals, this ampakine, a positive allosteric modulator of the AMPA receptor, showed initial promise in preclinical models for a range of neurological conditions. However, its transition to clinical trials has been marked by a series of mixed and often contradictory results, leading to the discontinuation of its development for some indications while showing potential in others. This analysis will dissect the available clinical trial data, explore the underlying experimental protocols, and compare its performance with other ampakines to provide a comprehensive overview for researchers and drug development professionals.

This compound belongs to a class of drugs known as ampakines, which are designed to enhance glutamatergic neurotransmission by modulating AMPA receptors.[1][2] These receptors are critical for synaptic plasticity, a fundamental process for learning and memory. The initial preclinical studies on this compound and similar compounds generated significant excitement, suggesting potential therapeutic benefits for conditions like ADHD, Alzheimer's disease, and even to counteract the cognitive deficits caused by sleep deprivation.[2][3] However, the translation of these promising preclinical findings into successful clinical outcomes has proven to be a significant challenge.

The Ampakine Signaling Pathway: A Mechanism of Cognitive Enhancement

Ampakines like this compound exert their effects by binding to a specific site on the AMPA receptor, a key player in excitatory synaptic transmission in the brain. This binding event modulates the receptor's function, leading to an amplification of the synaptic signal. The diagram below illustrates the proposed signaling pathway.

Ampakine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel AMPA_Receptor->Ion_Channel Opens Cx717 This compound Cx717->AMPA_Receptor Allosterically Modulates Synaptic_Potentiation Synaptic Potentiation (LTP) Ion_Channel->Synaptic_Potentiation Leads to

Ampakine Signaling Pathway

A Tale of Two Trials: The Mixed Results in ADHD and Sleep Deprivation

The clinical development of this compound has been a rollercoaster, with promising results in some trials being overshadowed by failures in others. This is most evident in the studies investigating its efficacy in Attention-Deficit/Hyperactivity Disorder (ADHD) and for mitigating the effects of sleep deprivation.

The ADHD Trials: A Glimmer of Hope

A small pilot Phase II study in early 2006 suggested that this compound had positive and statistically significant effects on the primary endpoints for ADHD, including the ADHD Rating Scale (ADHD-RS).[2][4] A subsequent Phase 2a trial provided further evidence, particularly at a higher dose.[5][6]

This compound Phase 2a ADHD Trial Results
Treatment Group Dosage Change from Baseline in ADHD-RS Total Score p-value
This compound800 mg BIDSuperior efficacy compared to placebo0.002[5]
This compound200 mg BIDNot significantly different from placebo-
Placebo---

Despite these encouraging results, the development of the oral formulation of this compound for ADHD was ultimately halted.[4] This decision was primarily due to the drug's poor oral bioavailability and ability to cross the blood-brain barrier, necessitating high doses that raised safety concerns.[4]

The Sleep Deprivation Study: A Disappointing Turn

In stark contrast to the positive signals in the ADHD trials, a 2006 study funded by the Defense Advanced Research Projects Agency (DARPA) delivered a significant setback. The trial, which aimed to evaluate this compound's ability to counteract the cognitive deficits caused by simulated night shift work, failed to demonstrate a significant difference between the drug and placebo.[2][7] This result was particularly surprising given a prior study in rhesus monkeys that had shown improved performance and counteraction of sleep deprivation effects.[2][3]

Experimental Protocols: A Closer Look at the Methodologies

To understand the conflicting outcomes, a detailed examination of the experimental protocols is crucial.

ADHD Phase 2a Trial Protocol

The Phase 2a study in adults with ADHD was a randomized, double-blind, placebo-controlled, multi-center, 2-period crossover trial.[5][6][8]

ADHD_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Treatment_Period_1 Treatment Period 1 (3 weeks) Randomization->Treatment_Period_1 Washout Washout Period (2 weeks) Treatment_Period_1->Washout Efficacy_Assessment Efficacy Assessment (ADHD-RS) Treatment_Period_1->Efficacy_Assessment Treatment_Period_2 Treatment Period 2 (3 weeks) Washout->Treatment_Period_2 Treatment_Period_2->Efficacy_Assessment

ADHD Phase 2a Trial Workflow

Key aspects of the protocol included:

  • Participants: 68 male subjects aged 18-50 with a DSM-IV diagnosis of adult ADHD.[5][8]

  • Intervention: Two doses of this compound (200 mg and 800 mg BID) were compared to placebo in a crossover design.[5][6][8]

  • Primary Efficacy Measure: Change from baseline on the ADHD Rating Scale (ADHD-RS).[5][6]

A Shift in Focus: The Promise of Respiratory Depression Reversal

While the journey of this compound as a cognitive enhancer has been fraught with challenges, an unexpected discovery has opened a new therapeutic avenue. Research has shown that ampakines, including this compound, have a potent respiratory stimulant effect.[1][4] This has led to the continued development of an intravenous formulation of this compound for the reversal of respiratory depression, a potentially life-threatening side effect of opioid analgesics.[4]

Comparison with Other Ampakines

The mixed results of this compound are not unique within the ampakine class. Other compounds have also faced developmental hurdles.

Comparison of Ampakines
Compound Developer Key Clinical Findings Current Status
This compound Cortex Pharmaceuticals/RespireRxMixed results in ADHD and sleep deprivation. Promising for respiratory depression.[2][5][7]Development for ADHD discontinued; under investigation for respiratory insufficiency.[4][9]
CX516 (Ampalex) Cortex PharmaceuticalsShowed some promise in mild cognitive impairment but ultimately had limited efficacy.[10]Development largely discontinued.
CX1739 Cortex Pharmaceuticals/RespireRxMore potent than this compound with better oral bioavailability.[4] Being trialed for sleep apnea.[4]In clinical development.
Org 24448 OrganonInvestigated for cognitive deficits in schizophrenia.[11]Development status unclear.

Conclusion: A Lesson in Translational Medicine

The story of this compound serves as a salient case study in the complexities of drug development, particularly in the field of neuroscience. The initial excitement generated by a novel mechanism of action and promising preclinical data did not seamlessly translate into unequivocal clinical success. The diagram below summarizes the logical relationship between the proposed benefits and the observed outcomes for this compound.

Cx717_Logic_Diagram Proposed_Benefit Proposed Benefit: Cognitive Enhancement ADHD_Outcome Observed Outcome (ADHD): Modest Efficacy, Poor Bioavailability Proposed_Benefit->ADHD_Outcome Sleep_Deprivation_Outcome Observed Outcome (Sleep Deprivation): No Significant Improvement Proposed_Benefit->Sleep_Deprivation_Outcome Respiratory_Outcome Observed Outcome (Respiratory): Promising Stimulant Effect Proposed_Benefit->Respiratory_Outcome Unexpected Finding Discontinuation_ADHD Discontinuation for ADHD ADHD_Outcome->Discontinuation_ADHD Continued_Development_Respiratory Continued Development for Respiratory Depression Respiratory_Outcome->Continued_Development_Respiratory

This compound: Proposed vs. Observed Outcomes

The mixed clinical trial results for this compound underscore the importance of robust translational studies and the need to carefully consider factors such as pharmacokinetics and patient population heterogeneity. While the initial goal of a broad cognitive enhancer may not have been realized, the serendipitous discovery of its respiratory stimulant properties highlights the potential for repositioning and finding new therapeutic niches for compounds with complex pharmacological profiles. The ongoing investigation of this compound for respiratory depression may yet write a successful final chapter for this intriguing molecule.

References

Establishing Robust Controls for Cx-717 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Cx-717

This compound acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to an allosteric site on the receptor, it enhances the response to the endogenous ligand, glutamate. This modulation typically results in a potentiation of AMPA receptor-mediated synaptic transmission, which is thought to underlie its potential cognitive-enhancing effects.

Selecting Appropriate Controls

The choice of controls should be guided by the specific research question and experimental model. Here, we compare suitable positive and negative controls for both in vitro and in vivo studies of this compound.

Negative Controls

The primary purpose of a negative control is to establish a baseline and to control for non-specific effects of the experimental manipulation.

Control Type Description Rationale Considerations
Vehicle Control The solvent or medium used to dissolve or suspend this compound, administered without the compound.[2][3][4]Accounts for any physiological or behavioral effects of the vehicle itself, as well as the stress of the administration procedure.[2]The vehicle should be inert and non-toxic. Common vehicles for in vivo studies include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO or cyclodextrin, which should be used at the lowest effective concentration.[3]
AMPA Receptor Antagonist A compound that blocks the action of glutamate at the AMPA receptor.Confirms that the observed effects of this compound are specifically mediated through the AMPA receptor. Co-administration with this compound should abolish its effects.NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a competitive AMPA/kainate receptor antagonist commonly used in in vitro studies.[5][6] GYKI 52466 is a non-competitive AMPA receptor antagonist suitable for both in vitro and in vivo experiments.[7][8][9]
Inactive Enantiomer/Analog A stereoisomer or structurally similar molecule to this compound that is known to be inactive at the AMPA receptor.Provides a stringent control for off-target effects of the chemical scaffold of this compound.The availability of such a compound may be limited.
Positive Controls

Positive controls are used to validate the experimental system and to provide a benchmark against which the effects of this compound can be compared.

Control Type Description Rationale Considerations
Other AMPA Receptor PAMs Compounds with a similar mechanism of action to this compound.Demonstrates that the experimental setup is capable of detecting the expected physiological or behavioral outcomes of AMPA receptor potentiation.Aniracetam and CX614 are well-characterized AMPA receptor PAMs that can serve as effective positive controls.[10] They are known to slow the deactivation of AMPA receptors.[10]
Direct AMPA Receptor Agonist A compound that directly binds to and activates the AMPA receptor.Confirms the functional integrity of AMPA receptors in the experimental preparation.AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) itself is the prototypical agonist. Quisqualate can also be used.[10] These are typically used in in vitro electrophysiological or cell-based assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the effect of this compound on AMPA receptor-mediated currents in individual neurons.

Objective: To determine if this compound potentiates AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Methodology:

  • Preparation: Prepare acute brain slices (e.g., from the hippocampus) from rodents.

  • Recording: Obtain whole-cell patch-clamp recordings from pyramidal neurons.

  • Stimulation: Electrically stimulate afferent fibers to evoke EPSCs.

  • Control Recordings: Record baseline AMPA receptor-mediated EPSCs by holding the neuron at a negative membrane potential (e.g., -70 mV) to minimize NMDA receptor activation.

  • Drug Application:

    • Negative Control (Vehicle): Perfuse the slice with the vehicle solution and record EPSCs.

    • This compound: Perfuse with a known concentration of this compound and record EPSCs.

    • Positive Control (e.g., Aniracetam): Perfuse with a known concentration of a comparator PAM and record EPSCs.

    • Negative Control (Antagonist): Co-perfuse this compound with an AMPA receptor antagonist (e.g., NBQX) to confirm target engagement.

  • Data Analysis: Measure the amplitude and decay kinetics of the EPSCs. A potentiation by this compound would be observed as an increase in the amplitude and/or a slowing of the decay of the EPSC.

In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents, a cognitive domain expected to be influenced by this compound.[11][12]

Objective: To evaluate the effect of this compound on short-term recognition memory.

Methodology:

  • Habituation: Individually habituate rodents to the testing arena in the absence of any objects for a set period (e.g., 5-10 minutes) on consecutive days.

  • Drug Administration:

    • Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before the training phase.

    • Administer the vehicle to the negative control group.[2]

    • Administer a known cognitive enhancer (e.g., another AMPA PAM) to the positive control group.

  • Training Phase (T1): Place the animal in the arena with two identical objects and allow it to explore for a set duration (e.g., 5-10 minutes).[11]

  • Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

  • Test Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.[12]

  • Data Analysis: Record the time spent exploring each object. A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI in the this compound treated group compared to the vehicle group indicates enhanced recognition memory.

Visualizing Experimental Logic and Pathways

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_modulators Allosteric Modulation Glutamate_Vesicle Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Binds Ion_Channel Ion Channel (Na+ influx) AMPA_R->Ion_Channel Activates Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to This compound This compound (PAM) This compound->AMPA_R Potentiates Antagonist Antagonist (e.g., NBQX) Antagonist->AMPA_R Inhibits

Caption: AMPA receptor signaling and points of modulation by this compound and antagonists.

Experimental Workflow for a this compound In Vivo Study

InVivo_Workflow cluster_groups Experimental Groups Start Start: Rodent Acclimation Grouping Random Assignment to Groups Start->Grouping Treatment Treatment Administration Grouping->Treatment Group_Cx717 This compound Group_Vehicle Negative Control (Vehicle) Group_Positive Positive Control (e.g., Aniracetam) Behavioral_Test Behavioral Testing (e.g., Novel Object Recognition) Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection Conclusion Conclusion Data_Collection->Conclusion Group_Cx717->Behavioral_Test Group_Vehicle->Behavioral_Test Group_Positive->Behavioral_Test

Caption: A typical workflow for an in vivo behavioral study of this compound.

Logical Relationships of Controls in this compound Experiments

Control_Logic Hypothesis Hypothesis: This compound enhances cognitive function via AMPA receptor modulation Cx717_Group This compound Treatment Group Hypothesis->Cx717_Group Vehicle_Group Negative Control: Vehicle Group Hypothesis->Vehicle_Group Positive_Group Positive Control: Known Cognitive Enhancer Hypothesis->Positive_Group Antagonist_Group Negative Control: This compound + AMPA Antagonist Hypothesis->Antagonist_Group Expected_Outcome_Cx717 Expected Outcome: Improved Performance Cx717_Group->Expected_Outcome_Cx717 Expected_Outcome_Vehicle Expected Outcome: Baseline Performance Vehicle_Group->Expected_Outcome_Vehicle Expected_Outcome_Positive Expected Outcome: Improved Performance (Validates Assay) Positive_Group->Expected_Outcome_Positive Expected_Outcome_Antagonist Expected Outcome: Baseline Performance (Confirms Mechanism) Antagonist_Group->Expected_Outcome_Antagonist

Caption: Logical framework for interpreting results from this compound experiments with controls.

References

Assessing the Translational Potential of Cx-717: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cx-717, a low-impact ampakine, has garnered significant interest within the scientific community for its potential as a cognitive enhancer. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound represents a targeted approach to enhancing glutamatergic neurotransmission, a key mechanism underlying learning and memory. This guide provides a comprehensive comparison of this compound with other notable cognitive enhancers, including the ampakine Cx-516, the benzothiadiazine derivative IDRA-21, and the widely recognized nootropic, Aniracetam. By presenting preclinical and clinical data in a structured format, alongside detailed experimental methodologies and visual aids, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess the translational potential of this compound from animal models to human applications.

Mechanism of Action: Modulating the Synapse

This compound and other ampakines exert their effects by binding to an allosteric site on the AMPA receptor, thereby slowing the receptor's deactivation and desensitization. This leads to an enhanced and prolonged influx of sodium ions in response to glutamate binding, ultimately strengthening synaptic transmission. The following diagram illustrates this proposed signaling pathway.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate Glutamate Glutamate_Release->Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Na_Influx Na+ Influx AMPA_Receptor->Na_Influx Channel Opening Cx717 This compound Cx717->AMPA_Receptor Positive Allosteric Modulation Depolarization Postsynaptic Depolarization Na_Influx->Depolarization LTP Long-Term Potentiation (LTP) Depolarization->LTP Activation of Downstream Signaling Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement

Proposed signaling pathway of this compound.

Preclinical Efficacy: Animal Models of Cognition

The cognitive-enhancing effects of this compound and its comparators have been evaluated in various animal models. The following tables summarize key findings from these preclinical studies.

Table 1: Efficacy of this compound and Comparators in Preclinical Cognitive Models

CompoundAnimal ModelCognitive TaskKey Findings
This compound RatRadial Arm MazeDose-dependent improvement in spatial learning and memory.
RatNovel Object RecognitionIncreased exploration of the novel object, indicating enhanced recognition memory.
Cx-516 RatDelayed Non-Match to SampleImproved performance, suggesting enhanced short-term memory.[1]
IDRA-21 MonkeyDelayed Matching to SampleSignificant improvement in performance, particularly at longer delay intervals.[2]
Aniracetam RodentVarious memory tasksImproved performance on memory tasks has been reported in various rodent models.[3]
Experimental Protocols: Preclinical Studies

Radial Arm Maze (for this compound)

  • Apparatus: An eight-arm radial maze elevated from the floor, with a central platform and arms extending outwards.[4][5][6] Each arm is baited with a food reward at its end.[4][5][6]

  • Procedure: Food-deprived rats are placed on the central platform and allowed to explore the maze for a set period. The number of entries into baited and unbaited arms, as well as re-entries into previously visited arms, are recorded.[4][5][6]

  • Measures: Working memory is assessed by the number of unique arm entries, while reference memory is evaluated by the number of entries into baited versus unbaited arms.[4][5][6]

Novel Object Recognition Task (for this compound)

  • Apparatus: An open-field arena.[7][8][9][10][11]

  • Procedure: The task consists of a familiarization phase and a test phase.[7][8][9][10][11] In the familiarization phase, the rat is allowed to explore two identical objects in the arena.[7][8][9][10][11] After a retention interval, one of the familiar objects is replaced with a novel object, and the rat is returned to the arena for the test phase.[7][8][9][10][11]

  • Measures: The time spent exploring the novel object versus the familiar object is recorded.[7][8][9][10][11] A preference for the novel object indicates successful recognition memory.[7][8][9][10][11]

Clinical Translation: Human Trials

The translational potential of a compound is ultimately determined by its efficacy and safety in human subjects. This section compares the available clinical data for this compound and its alternatives.

Table 2: Clinical Trial Data for this compound and Comparators

CompoundIndicationStudy DesignKey Efficacy Findings
This compound Adult ADHDPhase 2a, randomized, double-blind, placebo-controlled, crossover[12][13][14][15]800 mg BID showed a statistically significant improvement on the hyperactivity subscale of the ADHD-RS (p=0.050) and a positive trend on the overall ADHD-RS score.[12][16]
Cx-516 SchizophreniaPlacebo-controlled, add-on to clozapineModerate to large effect sizes on measures of attention and memory in one pilot study.[17] However, a larger study did not find it effective for cognition.[18]
Aniracetam Cognitive ImpairmentOpen-label, comparative studyIn patients with mild dementia, Aniracetam showed better cognitive performance at 6 months compared to cholinesterase inhibitors.[19][20] Evidence in healthy individuals is limited and less conclusive.[3][21][22]
Experimental Protocol: this compound in Adult ADHD (NCT03375021)
  • Study Design: A randomized, double-blind, two-period crossover study comparing two doses of this compound (200 mg BID and 800 mg BID) with placebo.[12][13][14] Each treatment period lasted for three weeks with a two-week washout period in between.[12][13][14]

  • Participants: 68 male subjects aged 18-50 with a diagnosis of Adult ADHD.[12]

  • Primary Outcome Measure: Change from baseline in the ADHD Rating Scale (ADHD-RS) total score.[12][13][14]

cluster_group1 Group 1 cluster_group2 Group 2 Screening Screening of Adult ADHD Patients Randomization Randomization (n=68) Screening->Randomization Period1 Period 1 (3 weeks) Randomization->Period1 Washout Washout (2 weeks) Period1->Washout P1_G1 This compound (200mg or 800mg BID) Period1->P1_G1 P1_G2 Placebo Period1->P1_G2 Period2 Period 2 (3 weeks) Washout->Period2 Endpoint End of Study Assessment Period2->Endpoint P2_G1 Placebo Period2->P2_G1 P2_G2 This compound (200mg or 800mg BID) Period2->P2_G2

Workflow of the this compound Phase 2a ADHD trial.

Pharmacokinetics and Safety Profile

The viability of a drug candidate is heavily dependent on its pharmacokinetic properties and safety profile. The following tables provide a comparative summary.

Table 3: Pharmacokinetic Parameters in Humans

CompoundHalf-life (t1/2)Time to Maximum Concentration (Tmax)
This compound 8-12 hours[23]3-5 hours[23]
Cx-516 ~45 minutes[24]-
Aniracetam --

Table 4: Reported Adverse Events in Human Trials

CompoundCommon Adverse Events
This compound Sleep disturbance, headache.[12]
Cx-516 Fatigue, insomnia, epigastric discomfort.[18]
Aniracetam Generally well-tolerated; some reports of mild, transient side effects.

This compound demonstrates a promising profile as a cognitive enhancer with a clear mechanism of action and evidence of efficacy in both preclinical and clinical settings. Its longer half-life compared to the earlier ampakine, Cx-516, represents a significant improvement in its pharmacokinetic profile. The positive, albeit modest, results in the Phase 2a trial for adult ADHD suggest that with further dose optimization and in larger patient populations, this compound could offer a novel therapeutic option.

Compared to IDRA-21, which has shown potent effects in preclinical models but lacks extensive human data, this compound is further along the clinical development pathway. While Aniracetam is widely available, the clinical evidence supporting its efficacy, particularly in healthy individuals, is less robust than that emerging for this compound in a specific patient population.

The translational potential of this compound is supported by a coherent body of evidence from animal models to human studies. Future research should focus on larger, well-controlled clinical trials to further delineate its efficacy and safety profile for specific indications. The data presented in this guide provides a solid foundation for researchers and drug developers to critically evaluate the potential of this compound and to inform the design of future studies.

References

A Systematic Review of Cx-717 for Cognitive Enhancement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cx-717, a low-impact ampakine, has demonstrated pro-cognitive effects in a range of preclinical and clinical studies. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances glutamatergic neurotransmission, a key mechanism in synaptic plasticity, learning, and memory. This guide provides a systematic review of the available scientific literature on this compound, presenting quantitative data from key studies, detailing experimental methodologies, and offering a comparative perspective against other cognitive-enhancing agents. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's potential and limitations.

Mechanism of Action: Enhancing Synaptic Strength

This compound is classified as a "low-impact" ampakine, meaning it modestly slows the deactivation and desensitization of AMPA receptors without significantly altering their affinity for the neurotransmitter glutamate.[1] This modulation enhances the influx of positive ions into the postsynaptic neuron in response to glutamate release, thereby strengthening synaptic transmission. This enhanced synaptic efficacy is believed to be the basis for the cognitive-enhancing effects of this compound. A critical process underpinned by this mechanism is long-term potentiation (LTP), a persistent strengthening of synapses that is a cellular correlate of learning and memory.[2]

AMPA_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Release NMDA_Receptor NMDA Receptor AMPA_Receptor->NMDA_Receptor Depolarization LTP Long-Term Potentiation (LTP) AMPA_Receptor->LTP Enhanced Synaptic Response CaMKII CaMKII NMDA_Receptor->CaMKII Ca2+ Influx CaMKII->AMPA_Receptor Phosphorylation & Trafficking CREB CREB CaMKII->CREB Activation Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression Activation Gene_Expression->LTP Synaptic Strengthening Cx717 This compound Cx717->AMPA_Receptor Positive Allosteric Modulation

Caption: Simplified signaling pathway of this compound's action on the AMPA receptor.

Preclinical Evidence for Cognitive Enhancement

Rodent Studies

In a study utilizing aged rats, this compound demonstrated a significant, dose-dependent improvement in spatial memory as assessed by the eight-arm radial maze task.[1] This task evaluates both working and reference memory.

Experimental Protocol: Eight-Arm Radial Maze

  • Apparatus: An elevated maze with a central platform and eight arms radiating outwards.

  • Procedure: A subset of arms are baited with a food reward. The animal is placed on the central platform and is allowed to explore the maze.

  • Measures of Performance:

    • Working Memory Errors: Re-entry into an arm from which the reward has already been consumed.

    • Reference Memory Errors: Entry into an arm that is never baited.

    • Correct Choices: Number of unique baited arms entered before the first error.[1]

Quantitative Data: this compound in Aged Rats (Eight-Arm Radial Maze)

Dose (mg/kg)Mean Correct Choices (± SEM)Mean Total Errors (± SEM)Statistical Significance (vs. Vehicle)
Vehicle3.2 ± 0.43.8 ± 0.6-
0.34.5 ± 0.52.5 ± 0.5p < 0.01
1.05.1 ± 0.61.9 ± 0.4p < 0.01
3.05.8 ± 0.51.2 ± 0.3p < 0.001
10.05.5 ± 0.61.5 ± 0.4p < 0.01

Data extracted from Radin et al., 2024.[1]

Non-Human Primate Studies

Research in non-human primates has further substantiated the cognitive-enhancing effects of this compound, particularly in tasks requiring short-term memory and in counteracting the effects of sleep deprivation. A key study used a delayed match-to-sample (DMS) task to assess these effects.[3]

Experimental Protocol: Delayed Match-to-Sample (DMS) Task

  • Apparatus: A computer-based testing system with a touch-sensitive screen.

  • Procedure: The monkey is presented with a "sample" image. After a delay period, the sample image is presented again along with one or more "distractor" images. The monkey must select the image that matches the original sample to receive a reward.

  • Measures of Performance:

    • Accuracy: Percentage of correct responses.

    • Reaction Time: Time taken to make a selection.[3]

Quantitative Data: this compound in Non-Human Primates (DMS Task)

ConditionDose (mg/kg)Performance (% Correct)Statistical Significance
NormalVehicle~75%-
Normal0.8~87%p < 0.01
Normal1.5~90%p < 0.001
Sleep-DeprivedVehicle~60%-
Sleep-Deprived0.8~85%p < 0.001 (vs. sleep-deprived vehicle)

Data extracted from Hampson et al., 2005.[3]

Clinical Trials of this compound

This compound has been evaluated in several Phase I and Phase IIa clinical trials in humans, targeting conditions such as sleep deprivation-induced cognitive decline, Attention-Deficit/Hyperactivity Disorder (ADHD), and Alzheimer's disease.

Sleep Deprivation in Healthy Volunteers

A randomized, crossover study by Boyle and colleagues investigated the effects of this compound on cognitive performance in healthy male volunteers subjected to 34 hours of sleep deprivation.[4]

Experimental Protocol: Cognitive Test Battery

While the full details of the cognitive battery are not exhaustively listed in the primary publication, such studies typically employ a range of standardized tests assessing domains such as:

  • Attention and Vigilance: (e.g., Psychomotor Vigilance Task - PVT)

  • Working Memory: (e.g., N-Back Task, Digit Span)

  • Executive Function: (e.g., Tower of London, Stroop Test)

  • Episodic Memory: (e.g., Word List Recall)

Quantitative Data: this compound in Sleep-Deprived Healthy Volunteers

DoseKey FindingStatistical Significance
100 mg, 300 mgNo consistent improvement in performance or objective alertness.Not significant
1000 mgImprovement in attention-based task performance (exploratory analysis).Not specified

Data from Boyle et al., 2012.[4]

Attention-Deficit/Hyperactivity Disorder (ADHD) in Adults

A Phase IIa, randomized, double-blind, placebo-controlled, crossover study evaluated two doses of this compound in adults with ADHD. The primary outcome was the change from baseline on the ADHD Rating Scale (ADHD-RS).[5]

Quantitative Data: this compound in Adults with ADHD

TreatmentChange from Baseline on ADHD-RS (Total Score)Statistical Significance (vs. Placebo)
Placebo--
200 mg BIDNot significantly different from placeboNot significant
800 mg BIDStatistically significant improvementp = 0.002
Alzheimer's Disease

A Phase IIa study of this compound in patients with mild-to-moderate Alzheimer's disease was initiated.[5] The study was designed as a randomized, double-blind evaluation of single doses (200 mg and 600 mg) versus placebo. The primary endpoint was to assess changes in regional cerebral blood flow during a cognitive activation task using positron emission tomography (PET). However, detailed quantitative results from this trial are not available in the peer-reviewed literature.

Comparative Analysis with Other Cognitive Enhancers

Direct, head-to-head clinical trials comparing this compound with other cognitive enhancers like modafinil or psychostimulants (e.g., methylphenidate, amphetamine) are lacking in the published literature. However, based on their mechanisms of action and preclinical data, a qualitative comparison can be made.

AgentPrimary Mechanism of ActionKey Preclinical Cognitive EffectsCommon Side Effects
This compound Positive Allosteric Modulator of AMPA receptorsImproved spatial and working memory, reversal of sleep-deprivation deficits.[1][3]Generally well-tolerated in clinical trials; headache and dizziness reported.
Modafinil Atypical dopamine reuptake inhibitor and other complex actionsImproved working memory and executive function, particularly in sleep-deprived states.[6][7]Headache, anxiety, insomnia, potential for dependence.
Methylphenidate Dopamine and norepinephrine reuptake inhibitorImproved attention, working memory, and executive function.[7][8]Insomnia, decreased appetite, anxiety, potential for abuse and dependence.
Amphetamine Dopamine and norepinephrine releasing agentEnhanced attention, vigilance, and working memory.[7]Similar to methylphenidate, with a higher potential for abuse and neurotoxicity.

Preclinical studies have shown that this compound can reduce amphetamine-induced hyperactivity in rats, suggesting a potential for a different side-effect profile compared to traditional stimulants.[1]

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a cognitive-enhancing agent with a novel mechanism of action. Preclinical studies in rodents and non-human primates have demonstrated robust pro-cognitive effects, particularly in tasks of spatial and working memory, and in mitigating the cognitive deficits associated with sleep deprivation.

Clinical trial results are more modest. While a high dose of this compound showed some efficacy in an exploratory analysis in sleep-deprived individuals and a Phase IIa trial suggested benefits in adults with ADHD, the overall clinical data is limited. The lack of published results from the Alzheimer's disease trial and the absence of direct comparative studies with other nootropics represent significant gaps in the literature.

Future research should focus on:

  • Conducting larger, well-powered clinical trials to confirm the efficacy of this compound in ADHD and to explore its potential in other cognitive disorders.

  • Publishing the full results of the Phase IIa trial in Alzheimer's disease to inform the potential of this mechanism in neurodegenerative disorders.

  • Performing head-to-head comparative studies of this compound with existing cognitive enhancers to better define its relative efficacy and side-effect profile.

  • Further elucidating the downstream signaling pathways affected by low-impact ampakines to identify potential biomarkers of response and to refine future drug development efforts.

For drug development professionals, this compound and other low-impact ampakines represent a promising class of compounds that warrant further investigation. Their distinct mechanism of action may offer a different therapeutic window and side-effect profile compared to currently available cognitive enhancers.

Experimental_Workflow_Cx717_Review Start Systematic Literature Search Data_Extraction Data Extraction: - Quantitative Data - Experimental Protocols - Mechanism of Action Start->Data_Extraction Preclinical_Analysis Preclinical Data Analysis: - Rodent Studies (8-Arm Maze) - NHP Studies (DMS Task) Data_Extraction->Preclinical_Analysis Clinical_Analysis Clinical Data Analysis: - Sleep Deprivation - ADHD - Alzheimer's Disease Data_Extraction->Clinical_Analysis Comparative_Analysis Comparative Analysis: - vs. Modafinil - vs. Psychostimulants Data_Extraction->Comparative_Analysis Diagram_Generation Signaling Pathway & Workflow Diagramming (Graphviz) Data_Extraction->Diagram_Generation Table_Generation Quantitative Data Table Generation Preclinical_Analysis->Table_Generation Clinical_Analysis->Table_Generation Synthesis Synthesis and Report Generation Comparative_Analysis->Synthesis Table_Generation->Synthesis Diagram_Generation->Synthesis End Publish Comparison Guide Synthesis->End

Caption: Workflow for the systematic review and generation of this guide.

References

Safety Operating Guide

Navigating the Disposal of Cx-717: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of investigational compounds like Cx-717 are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.

This compound, an ampakine compound, is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS)[1]. However, this does not exempt it from proper disposal protocols. Adherence to established laboratory waste guidelines is crucial.

Immediate Safety and Handling Considerations

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing[1]. Work should be conducted in a well-ventilated area[1]. In case of accidental spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].

Step-by-Step Disposal Procedures

The disposal of this compound, as a non-hazardous substance, should follow the general principles of laboratory chemical waste management, always in accordance with local, state, and federal regulations[1][2].

  • Waste Identification and Segregation:

    • Label a dedicated waste container clearly as "this compound Waste" or with a similar identifier.

    • Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents[1].

  • Disposal of Unused this compound:

    • For small quantities of unused this compound, it is recommended to dispose of it as chemical waste through your institution's hazardous waste management program, even if it is not classified as hazardous. This is the most conservative and safest approach[2].

    • Do not dispose of solid or liquid this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations[3][4][5].

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in the designated and clearly labeled this compound waste container.

    • For liquid waste, use a sealable, leak-proof container.

  • Container Management:

    • Keep the waste container securely sealed when not in use.

    • Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the this compound waste container by your institution's EHS or a licensed chemical waste disposal contractor.

    • Always follow your institution's specific procedures for chemical waste pickup.

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not defined, the following properties are relevant for its safe handling and disposal.

PropertyValueReference
Molecular FormulaC₁₁H₁₁N₃O₃[1]
Molecular Weight233.22 g/mol [1]
AppearanceSolid[1]
Incompatible MaterialsStrong acids/alkalis, strong oxidizing/reducing agents[1]

Experimental Protocols

Currently, there are no specific experimental protocols published for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, the recommended procedure is to manage it as a non-hazardous chemical waste stream through an approved disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Cx717_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect_solid Collect in a Labeled, Sealable Container for Non-Hazardous Chemical Waste solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container for Non-Hazardous Chemical Waste liquid_waste->collect_liquid absorb_spill Absorb with Inert Material (e.g., diatomite) spill->absorb_spill storage Store Waste Container in a Designated, Ventilated Area collect_solid->storage collect_liquid->storage collect_spill Collect Contaminated Material into Labeled Waste Container absorb_spill->collect_spill collect_spill->storage check_incompatibles Ensure Segregation from Incompatible Materials storage->check_incompatibles contact_ehs Contact Institutional EHS for Waste Pickup check_incompatibles->contact_ehs disposal Final Disposal via Licensed Waste Contractor contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and professional laboratory environment. Always consult your institution's specific guidelines and your local regulations as the primary source of information.

References

Personal protective equipment for handling Cx-717

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of Cx-717, a compound for laboratory use. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE and other essential safety measures.

Category Specification Purpose
Eye/Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles. A face shield may be required for large quantities or splash hazards.Protects eyes and face from splashes, and airborne particles.
Skin Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness). A disposable lab coat is required.Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area with a certified fume hood. For operations outside a fume hood, a NIOSH-approved N95 respirator or higher is necessary.Minimizes inhalation of dust or aerosols.
Handling Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[1]Ensures airborne concentrations are kept at a safe level.
Hygiene Measures Wash hands thoroughly after handling. Remove contaminated clothing and wash before reuse. An accessible safety shower and eye wash station must be available.[1]Prevents accidental ingestion and cross-contamination. Provides immediate decontamination facilities.

First Aid Procedures

In the event of exposure to this compound, immediate action is crucial. The following first aid measures should be taken:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Spill Response and Disposal Plan

A clear and efficient plan for managing spills and disposing of this compound waste is critical for laboratory safety and environmental protection.

Spill Response Workflow

The following diagram outlines the step-by-step procedure for handling a this compound spill.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain the Spill with Absorbent Material don_ppe->contain absorb Absorb with Liquid-Binding Material (e.g., diatomite) contain->absorb collect Collect Contaminated Material into a Labeled Waste Container absorb->collect decontaminate Decontaminate Surfaces with Alcohol collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

Workflow for handling a this compound spill.

Disposal Plan

All waste materials contaminated with this compound, including used PPE and absorbent materials, must be disposed of in accordance with all applicable country, federal, state, and local regulations.[1] Do not allow the product to enter drains or watercourses.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol details the steps for preparing a 10 mM stock solution of this compound for use in laboratory experiments.

  • Preparation:

    • Perform all operations within a certified chemical fume hood.

    • Ensure all necessary PPE (lab coat, gloves, safety glasses) is worn.

    • Assemble all required materials: this compound powder, appropriate solvent (e.g., DMSO), sterile microcentrifuge tubes, and calibrated micropipettes.

  • Calculation:

    • Determine the required mass of this compound based on its molecular weight and the desired final volume and concentration. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 250 g/mol , you would need 2.5 mg of the compound.

  • Weighing:

    • Tare a clean, empty microcentrifuge tube on an analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the microcentrifuge tube.

  • Dissolving:

    • Add the appropriate volume of solvent to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary, depending on the compound's solubility characteristics.

  • Storage:

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at the recommended temperature. For this compound in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised, with protection from light.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cx-717
Reactant of Route 2
Reactant of Route 2
Cx-717

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.